Cyclopentenol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopenten-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h3,6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXFAYYQNFDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenol, a cyclic alcohol derived from cyclopentene, is a key intermediate in organic synthesis and holds significance in the development of novel therapeutics and fine chemicals. Its structural isomers, primarily cyclopent-2-en-1-ol and cyclopent-3-en-1-ol, offer distinct reactivity profiles and physical characteristics that are crucial for their application in complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound isomers, detailed experimental protocols for their synthesis and characterization, and visualizations of key chemical transformations. The third potential isomer, cyclopent-1-en-1-ol, is an enol tautomer of cyclopentanone (B42830) and is generally unstable, readily tautomerizing to the ketone form; therefore, this guide will focus on the more stable cyclopent-2-en-1-ol and cyclopent-3-en-1-ol.
Physical Properties of this compound Isomers
The physical properties of this compound isomers are influenced by the position of the double bond relative to the hydroxyl group. These properties are critical for designing reaction conditions, purification procedures, and for understanding the molecule's pharmacokinetic and pharmacodynamic behavior in drug development.
Quantitative Data Summary
The following table summarizes the key physical properties of cyclopent-2-en-1-ol and cyclopent-3-en-1-ol.
| Property | Cyclopent-2-en-1-ol | Cyclopent-3-en-1-ol |
| Molecular Formula | C₅H₈O[1][2] | C₅H₈O[3][4] |
| Molecular Weight | 84.12 g/mol [1][5] | 84.12 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[7] | Colorless to light yellow clear liquid[3][8] |
| Boiling Point | 144.8 °C at 760 mmHg[1] | 68 °C at 35 mmHg[8] |
| Melting Point | -57.55 °C[9][10] | Not available |
| Density | 1.092 g/cm³[1] | 1.065 g/cm³[11] |
| Flash Point | 55.1 °C[1][9] | 41.9 °C[8][12] |
| Refractive Index | ~1.432[9][10] | ~1.526[3][4] |
| pKa | Not available | 14.90 ± 0.20 (Predicted)[3][11] |
| Solubility | Soluble in organic solvents. | Soluble in water to some extent.[3] |
| CAS Number | 3212-60-0[1][5] | 14320-38-8[3][4] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is characterized by the interplay between its hydroxyl group and the carbon-carbon double bond. These functionalities allow for a variety of chemical transformations, making this compound a versatile building block in organic synthesis.
Oxidation
The secondary alcohol group in this compound can be oxidized to a ketone. For instance, the oxidation of cyclopent-2-en-1-ol yields cyclopent-2-en-1-one, a valuable synthon in the synthesis of various natural products and pharmaceuticals, including prostaglandins (B1171923) and jasmone.[13] Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), and Swern oxidation conditions.
Dehydration
Acid-catalyzed dehydration of this compound leads to the formation of cyclopentadiene (B3395910). This elimination reaction typically proceeds through a carbocation intermediate. The specific isomer of cyclopentadiene formed can depend on the reaction conditions and the starting this compound isomer. For example, the dehydration of 1,3-cyclopentanediol (B3029237) can proceed through a this compound intermediate to yield cyclopentadiene.[14]
Esterification
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid catalyst or a base to form the corresponding esters. These esters can be important intermediates or target molecules in fragrance and pharmaceutical applications.
Addition Reactions to the Double Bond
The alkene functionality in this compound can undergo various addition reactions, such as hydrogenation to form cyclopentanol, halogenation to yield dihalocyclopentanols, and epoxidation to produce epoxycyclopentanols. The regioselectivity and stereoselectivity of these reactions are influenced by the position of the hydroxyl group.
Experimental Protocols
Synthesis of a Substituted this compound via Grignard Reaction
This protocol describes the synthesis of 1-methylcyclopent-2-en-1-ol (B8748489) from cyclopent-2-en-1-one as an example of a common synthetic route to tertiary cyclopentenols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclopent-2-en-1-one
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of iodomethane in anhydrous diethyl ether in a dropping funnel.
-
Add a small portion of the iodomethane solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.
-
Once the reaction starts, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).[15][16]
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclopent-2-en-1-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-methylcyclopent-2-en-1-ol.
-
Characterization Protocols
1. Boiling Point Determination (Micro-method):
-
Place a small amount of the liquid this compound into a small test tube.
-
Invert a sealed-end capillary tube into the liquid.
-
Attach the test tube to a thermometer and heat it in a suitable bath (e.g., silicone oil).
-
Observe for a continuous stream of bubbles from the capillary tube.
-
Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Characteristic absorptions for this compound include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for sp² and sp³ hybridized carbons (above and below 3000 cm⁻¹, respectively), a C=C stretch around 1650 cm⁻¹, and a C-O stretch in the 1000-1200 cm⁻¹ region.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, expect to see signals for the vinyl protons in the range of 5.5-6.0 ppm, a signal for the proton on the carbon bearing the hydroxyl group, and signals for the allylic and aliphatic protons. The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration-dependent.
-
In the ¹³C NMR spectrum, the carbons of the double bond will appear in the downfield region (typically 120-140 ppm), while the carbon attached to the hydroxyl group will be in the range of 60-80 ppm.
4. Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.
-
Electron ionization (EI) is a common method.
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 84).
-
Expect to see fragmentation patterns characteristic of cyclic alcohols, including the loss of a water molecule (M-18), and other fragmentation pathways involving the cyclopentyl ring.[17]
Visualizations of Key Concepts and Processes
Synthesis of 1-Methylcyclopent-2-en-1-ol
Caption: Workflow for the synthesis of 1-methylcyclopent-2-en-1-ol via Grignard reaction.
Acid-Catalyzed Dehydration of Cyclopent-2-en-1-ol
Caption: Reaction pathway for the acid-catalyzed dehydration of cyclopent-2-en-1-ol.
Oxidation of Cyclopent-2-en-1-ol
Caption: Oxidation of cyclopent-2-en-1-ol to cyclopent-2-en-1-one.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-cyclopenten-1-ol | CAS#:6426-28-4 | Chemsrc [chemsrc.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 2-Cyclopentene-1-ol | C5H8O | CID 220164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Cyclopenten-1-ol | C5H8O | CID 281478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 3212-60-0: 2-Cyclopenten-1-ol | CymitQuimica [cymitquimica.com]
- 8. Cyclopent-3-en-1-ol | 14320-38-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. cyclopent-2-en-1-ol | 3212-60-0 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. 3-环戊烯-1-醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cyclopentanol [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of Cyclopentenol from Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentenol, a valuable five-membered carbocyclic alcohol, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its strategic importance necessitates efficient and reliable synthetic methodologies. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from the readily available starting material, cyclopentene (B43876). The core methodologies discussed include allylic oxidation, epoxidation followed by rearrangement, and allylic bromination with subsequent hydrolysis. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid researchers in the practical application of these synthetic strategies.
Introduction
The this compound framework is a key structural motif embedded in numerous biologically active compounds. The ability to efficiently synthesize this scaffold from simple precursors is of paramount importance in medicinal chemistry and drug development. Cyclopentene, an inexpensive and commercially available cycloalkene, represents an ideal starting point for the synthesis of various functionalized cyclopentane (B165970) derivatives, including this compound. This guide will explore the most prevalent and effective methods for this transformation, providing the necessary technical details for laboratory implementation.
Synthetic Methodologies
The conversion of cyclopentene to this compound can be achieved through several distinct synthetic pathways. The choice of method often depends on the desired isomer (2-cyclopentenol or 3-cyclopentenol), required scale, and available reagents and equipment.
Allylic Oxidation
Allylic oxidation introduces a hydroxyl group at the carbon atom adjacent to the double bond of cyclopentene, directly yielding 2-cyclopentenol. Selenium dioxide is a classic reagent for this transformation.
The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. While effective, selenium dioxide is toxic and requires careful handling. The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) can allow for the use of catalytic amounts of selenium dioxide.
Experimental Protocol: Allylic Oxidation of Cyclopentene using Selenium Dioxide and TBHP
-
Materials: Cyclopentene, Selenium Dioxide (SeO₂), 70% tert-Butyl hydroperoxide (TBHP) in water, Dichloromethane (B109758) (CH₂Cl₂), Sodium hydroxide (B78521) (NaOH), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a stirred solution of selenium dioxide (0.05 eq.) in dichloromethane at 0 °C is added 70% TBHP (1.2 eq.).
-
The mixture is stirred for 30 minutes, during which time a white precipitate may form.
-
A solution of cyclopentene (1.0 eq.) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford 2-cyclopentenol.
-
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Allylic Oxidation | |||||
| Selenium Dioxide/TBHP | Cyclopentene, SeO₂, t-BuOOH | Dichloromethane | 0 to RT | 12-24 | 40-60 |
| Rhodium-catalyzed | Cyclopentene, t-BuOOH, Rh(Pφ₃)₃Cl | - | 45 | Slow | 7 |
| Epoxidation/Rearrangement | |||||
| Epoxidation | Cyclopentene, MnSO₄, NaHCO₃, H₂O₂ | DMF | 3-5 | 1.25 | High |
| Rearrangement | Cyclopentene oxide, Lithium diisopropylamide (LDA) | THF | -78 to RT | 2-4 | 70-85 |
| Allylic Bromination/Hydrolysis | |||||
| Bromination | Cyclopentene, N-Bromosuccinimide (NBS) | CCl₄ | Reflux | 2-4 | 60-70 |
| Hydrolysis | 3-Bromocyclopentene (B1599834), NaHCO₃ (aq) | Acetone (B3395972)/Water | Reflux | 4-6 | 80-90 |
dot
Epoxidation Followed by Rearrangement
This two-step sequence first involves the formation of cyclopentene oxide, which is then rearranged to 2-cyclopentenol. This method can offer good yields and stereochemical control.
Cyclopentene can be epoxidized using various reagents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). An environmentally benign method utilizes hydrogen peroxide with a manganese catalyst.
Experimental Protocol: Epoxidation of Cyclopentene [3]
-
Materials: Cyclopentene, Manganese(II) sulfate monohydrate (MnSO₄·H₂O), Sodium bicarbonate (NaHCO₃), 30% Hydrogen peroxide (H₂O₂), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentene (1.0 eq.) and manganese(II) sulfate monohydrate (0.015 eq.) in DMF at 3-5 °C with stirring.
-
In a separate beaker, prepare a solution of 30% hydrogen peroxide (2.6 eq.) and sodium bicarbonate (to maintain pH 7.8) in water.
-
Add the hydrogen peroxide/bicarbonate solution to the cyclopentene solution in a single portion.
-
Stir the reaction mixture vigorously for 1.25 hours at 3-5 °C.
-
The reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield cyclopentene oxide, which can be used in the next step without further purification.
-
The rearrangement of the epoxide to the allylic alcohol is typically base-catalyzed. Strong, non-nucleophilic bases like lithium amides are effective for this transformation.[2][4]
Experimental Protocol: Base-Catalyzed Rearrangement of Cyclopentene Oxide
-
Materials: Cyclopentene oxide, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Procedure:
-
Prepare a solution of LDA (1.5 eq.) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, add a solution of cyclopentene oxide (1.0 eq.) in dry THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-cyclopentenol.
-
dot
Allylic Bromination and Hydrolysis
This two-step route involves the initial radical-mediated bromination of cyclopentene at the allylic position, followed by nucleophilic substitution with water or a hydroxide source to yield 2-cyclopentenol.
N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[5][6]
Experimental Protocol: Allylic Bromination of Cyclopentene
-
Materials: Cyclopentene, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator).
-
Procedure:
-
To a solution of cyclopentene (1.0 eq.) in carbon tetrachloride, add NBS (1.0 eq.) and a catalytic amount of AIBN.
-
Reflux the mixture with vigorous stirring for 2-4 hours. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and dry the organic layer over anhydrous calcium chloride.
-
The solvent can be removed by distillation to yield crude 3-bromocyclopentene, which can be used in the subsequent step.
-
The resulting allylic bromide is then hydrolyzed to the corresponding alcohol.
Experimental Protocol: Hydrolysis of 3-Bromocyclopentene
-
Materials: 3-Bromocyclopentene, Sodium bicarbonate (NaHCO₃), Acetone, Water.
-
Procedure:
-
To a solution of 3-bromocyclopentene (1.0 eq.) in a mixture of acetone and water, add sodium bicarbonate (1.5 eq.).
-
Reflux the mixture for 4-6 hours.
-
After cooling, most of the acetone is removed under reduced pressure.
-
The remaining aqueous solution is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude 2-cyclopentenol is purified by distillation.
-
dot
Spectroscopic Data for 2-Cyclopentenol
-
¹H NMR (CDCl₃, 300 MHz) δ: 5.95-5.85 (m, 1H), 5.80-5.70 (m, 1H), 4.80-4.70 (m, 1H), 2.40-2.20 (m, 2H), 2.00-1.80 (m, 1H), 1.70-1.50 (m, 1H).
-
¹³C NMR (CDCl₃, 75 MHz) δ: 134.5, 131.0, 75.0, 32.5, 30.0.
-
IR (neat) ν (cm⁻¹): 3350 (br), 3050, 2920, 2850, 1650, 1050.
Conclusion
The synthesis of this compound from cyclopentene can be accomplished through several effective methodologies. The choice of the synthetic route will be dictated by factors such as the desired isomer, scale of the reaction, and the availability of specific reagents and catalysts. Allylic oxidation with selenium dioxide offers a direct route but involves toxic reagents. The epoxidation-rearrangement sequence is a high-yielding alternative that can be performed using greener epoxidation conditions. Finally, the allylic bromination-hydrolysis pathway provides a reliable, albeit two-step, method for accessing 2-cyclopentenol. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals in the pursuit of novel therapeutics and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Isomers of Cyclopentenol and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the isomers of cyclopentenol, focusing on their relative stability, synthesis, and characterization. This compound, a five-membered cyclic alcohol, exists as several positional and stereoisomers that are of interest in organic synthesis and as potential building blocks in drug development. Understanding the thermodynamic stability and synthetic accessibility of these isomers is crucial for their effective utilization.
Isomers of this compound
This compound (C₅H₈O) has three positional isomers based on the location of the hydroxyl group and the double bond within the cyclopentene (B43876) ring: 1-cyclopentenol, 2-cyclopentenol, and 3-cyclopentenol. Furthermore, 2-cyclopentenol and 3-cyclopentenol are chiral, each existing as a pair of enantiomers (R and S).
Figure 1: Positional isomers of this compound.
Relative Stability of this compound Isomers
A computational study on the strain energies of various cyclic enols suggests an order of stability for the this compound isomers. Strain energy is a key contributor to the overall enthalpy of formation. According to these calculations, the enol content, and therefore stability, increases with decreasing ring strain. Among the cyclic enols, this compound has a relatively low strain energy.
Based on general principles of organic chemistry and available computational data, the expected order of stability for the neutral this compound isomers is:
1-Cyclopentenol > 2-Cyclopentenol > 3-Cyclopentenol
1-Cyclopentenol is an enol and is expected to be the least stable as a pure compound, readily tautomerizing to its more stable keto form, cyclopentanone (B42830). However, in the context of the enol isomers themselves, conjugation of the double bond with the oxygen atom in 1-cyclopentenol provides some electronic stabilization. 2-Cyclopentenol, an allylic alcohol, is generally more stable than the non-conjugated 3-cyclopentenol.
Table 1: Calculated Thermodynamic Data for this compound Isomers
| Isomer | Structure | Computational Method | Calculated Strain Energy (kcal/mol) |
| This compound (general) | PM3 and DFT | -4.768 |
Note: The reported strain energy is for the this compound ring system in general and provides a basis for understanding its relative stability compared to other cycloalkenols. Specific calculated values for the individual positional isomers from a single high-level computational study are not consistently available in the literature.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound isomers.
Synthesis of 1-Cyclopentenol (as its enolate or in situ)
1-Cyclopentenol is the enol tautomer of cyclopentanone and exists in equilibrium, heavily favoring the keto form. Its direct isolation is challenging. However, it can be generated in situ or as its enolate salt.
Protocol: Generation of 1-Cyclopenten-1-olate
-
Materials: Cyclopentanone, Lithium diisopropylamide (LDA) solution in THF, anhydrous Tetrahydrofuran (THF), quenching agent (e.g., chlorotrimethylsilane).
-
Procedure:
-
To a stirred solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
The resulting solution contains the lithium salt of 1-cyclopentenol, which can be used for subsequent reactions. For characterization, the enolate can be trapped with an electrophile like chlorotrimethylsilane (B32843) to form the corresponding silyl (B83357) enol ether, which is more stable and can be purified and characterized by NMR and other spectroscopic methods.
-
Synthesis of 2-Cyclopenten-1-ol
2-Cyclopenten-1-ol can be synthesized via the reduction of 2-cyclopenten-1-one (B42074).
Protocol: Reduction of 2-Cyclopenten-1-one
-
Materials: 2-Cyclopenten-1-one, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
Dissolve 2-cyclopenten-1-one (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-cyclopenten-1-ol.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Synthesis of 3-Cyclopenten-1-ol[1]
3-Cyclopenten-1-ol can be synthesized via the ring-closing metathesis of 1,6-heptadien-4-ol.[1]
Protocol: Ring-Closing Metathesis of 1,6-Heptadien-4-ol [1]
-
Materials: 1,6-Heptadien-4-ol, Grubbs' 2nd generation catalyst, Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297), Hexane (B92381).[1]
-
Procedure:
-
To a solution of 1,6-heptadien-4-ol (e.g., 270 mg, 2.406 mmol) in dry dichloromethane (5 mL), add Grubbs' 2nd generation catalyst (e.g., 15.0 mg, 0.0176 mmol).[1]
-
Reflux the reaction mixture overnight under an inert atmosphere.[1]
-
Cool the mixture to room temperature and concentrate in vacuo.[1]
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:8) as the eluent to afford 3-cyclopenten-1-ol.[1]
-
Characterization Data
Spectroscopic data is used to confirm the identity and purity of the synthesized isomers.
Table 2: NMR Spectroscopic Data for this compound Isomers
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-Cyclopentenol | Not isolated, exists as cyclopentanone. | Not isolated, exists as cyclopentanone. |
| 2-Cyclopenten-1-ol | 5.9-6.0 (m, 1H), 5.7-5.8 (m, 1H), 4.7-4.8 (m, 1H), 2.3-2.5 (m, 2H), 1.8-2.0 (m, 2H) | ~135, ~132, ~75, ~33, ~30 |
| 3-Cyclopenten-1-ol [1] | 5.63 (m, 2H), 3.65 (quint, 1H), 2.55 (m, 2H), 2.36 (m, 2H)[1] | 134.5, 72.4, 43.5[1] |
Experimental Workflow for Stability Determination
The relative thermodynamic stability of the this compound isomers can be determined experimentally by measuring their heats of combustion using bomb calorimetry. A more stable isomer will release less heat upon combustion.
Caption: Experimental workflow for determining the relative stability of this compound isomers.
Metabolic Pathway of Cyclopentanol (B49286)
While specific signaling pathways for this compound isomers are not well-documented, the metabolic pathway of the related saturated compound, cyclopentanol, has been elucidated in microorganisms such as Pseudomonas. This pathway provides insight into the biological transformation of five-membered cyclic alcohols.
Caption: Metabolic pathway of cyclopentanol in Pseudomonas.
This guide provides a foundational understanding of the isomers of this compound, their relative stabilities, and methods for their synthesis and characterization. Further computational and experimental studies are warranted to provide more precise quantitative data on the thermodynamic properties of these valuable synthetic intermediates.
References
Literature review of cyclopentenol and its derivatives
An In-depth Technical Guide to Cyclopentenol and Its Derivatives for Drug Discovery
Introduction
The cyclopentane (B165970) ring is a fundamental scaffold in a multitude of biologically active compounds, serving as either the core structure or a critical appendage that influences the pharmacokinetic profile of a drug.[1] Within this class, cyclopentenols and their oxidized counterparts, cyclopentenones, are crucial intermediates and pharmacophores in medicinal chemistry.[2] These five-membered ring structures are present in numerous natural products, most notably prostaglandins (B1171923), which are lipid compounds involved in a wide array of physiological processes.[1][3]
The reactivity of the cyclopentenone core, particularly the α,β-unsaturated carbonyl group, allows it to interact with various cellular targets, making it a privileged structure in drug design.[4] Derivatives of this compound and cyclopentenone have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6] Their utility as synthons for carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, leads to increased metabolic stability and potent therapeutic effects.[6] This guide provides a comprehensive literature review on the synthesis, chemical properties, and biological significance of this compound and its derivatives, with a focus on their application in drug development.
Synthesis of the this compound and Cyclopentenone Core
The construction of the chiral cyclopentenone and this compound framework is a central challenge in organic synthesis. A variety of powerful methods have been developed to access these valuable intermediates.
Key Synthetic Strategies
Several major strategies are employed for the synthesis of the cyclopentenone ring:[7]
-
Pauson-Khand Reaction: A cobalt-catalyzed reaction that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide. This is a versatile method for creating the core structure.[2][7]
-
Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. This method is particularly useful for creating substituted derivatives in a diastereoselective manner.[2][7]
-
Rearrangement of Furan Derivatives: Inexpensive starting materials like furaldehyde can be converted into functionalized cyclopentenones through a series of reactions including Grignard addition and rearrangement.[3]
-
Enzymatic and Chemical Resolution: To obtain enantiomerically pure compounds, which is often critical for biological activity, racemic mixtures of hydroxylated cyclopentenones can be resolved.[3] Lipases are commonly used in enzymatic resolutions to selectively acylate one enantiomer, allowing for separation.[3][6]
The following diagram illustrates a general workflow for the synthesis and resolution of a chiral cyclopentenone derivative.
Caption: Workflow for Asymmetric Synthesis of Cyclopentenones.
Quantitative Comparison of Synthetic Methods
The efficiency of synthesizing chiral this compound derivatives often depends on the chosen method and catalyst. Enzymatic kinetic resolution is a widely used technique.
| Method | Substrate | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Enzymatic Kinetic Resolution | Racemic 4-hydroxycyclopentenone | Lipase PS | Vinyl Acetate (B1210297) | ~50 (for each enantiomer) | >98 |
| Enzymatic Kinetic Resolution | Racemic 2-methyl-4-hydroxy-cyclopentenone | CAL-B | MTBE | Good | High |
Table adapted from data found in BenchChem's review on cyclopentenyl-based synthons.[6]
Example Experimental Protocol: Enzymatic Resolution
The following is a representative protocol for the lipase-catalyzed resolution of a racemic hydroxy-cyclopentenone derivative.
Objective: To resolve racemic 2-methyl-4-hydroxy-cyclopentenone using lipase CAL-B.
Materials:
-
Racemic 2-methyl-4-hydroxy-cyclopentenone
-
Lipase CAL-B (Candida antarctica lipase B)
-
Vinyl Acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, solvent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The racemic 2-methyl-4-hydroxy-cyclopentenone is dissolved in MTBE.
-
Lipase CAL-B and vinyl acetate are added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction proceeds until approximately 50% conversion is achieved, indicating that one enantiomer has been predominantly acylated.
-
The enzyme is filtered off, and the solvent is removed under reduced pressure.
-
The resulting mixture, containing one enantiomer as an acetate ester and the other as the unreacted alcohol, is separated by silica gel column chromatography to yield the two enantiomerically enriched products.
This protocol is a generalized representation based on methods described for lipase-catalyzed resolutions.[3][6]
Key Derivatives and Biological Activity
The this compound/enone scaffold is central to several classes of highly active biological molecules.
Cyclopentenone Prostaglandins (cyPGs)
Cyclopentenone prostaglandins (cyPGs) are metabolites of arachidonic acid that contain an α,β-unsaturated ketone in the cyclopentane ring.[8] This class includes prostaglandins of the A and J series (e.g., PGA₁, PGJ₂).[5] They are critical regulators of inflammation, cell proliferation, and apoptosis.[5]
Mechanism of Action: The biological activity of cyPGs stems from their ability to interact with cellular signaling pathways. A key target is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a central mediator of the inflammatory response.[5][9]
-
NF-κB Inhibition: cyPGs can inhibit the NF-κB pathway through both PPAR-γ-dependent and independent mechanisms. The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring can directly interact with and modify key proteins in the NF-κB signaling cascade.[5][9] This covalent modification can prevent the activation of the IκB kinase (IKK) complex, thereby blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents it from activating pro-inflammatory genes in the nucleus.
The diagram below illustrates the inhibitory effect of cyPGs on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Pathway by Cyclopentenone Prostaglandins.
Antiviral and Antiproliferative Activity: In addition to their anti-inflammatory effects, cyPGs exhibit potent antiviral and antiproliferative activities.[5] They can inhibit the replication of various viruses by interfering with the synthesis of viral proteins.[5] Furthermore, they can induce cell cycle arrest or apoptosis in cancer cells, making them interesting candidates for anticancer drug development.[4][9]
| Compound | Activity | Cell Line / Virus | IC₅₀ / Effect |
| Δ¹²-PGJ₂ | Antiviral | Influenza A PR8 virus-infected cells | Substantial decrease in viral protein synthesis |
| PGA₁ / PGJ₂ | Antiproliferative | HTLV-1 producing MT-2 cells | Dose-dependent growth inhibition (G1/S arrest) |
Table data sourced from Frontiers in Pharmacology.[5]
Anticancer Derivatives
The cyclopentenone moiety itself is considered a valuable feature for anticancer drug design.[4] Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic residues (like cysteine) in proteins, leading to the inactivation of key cellular targets. This mechanism has been exploited to enhance the anticancer potential of molecules like jasmonates and chalcones by incorporating a cyclopentenone ring.[4] The strategy involves adding the reactive cyclopentenone group to molecules that can orient and deliver it to specific protein targets within cancer cells.[4]
Antiviral Nucleoside Analogues
A highly successful application of this compound derivatives is in the synthesis of carbocyclic nucleoside analogues. In these compounds, the cyclopentane or cyclopentene (B43876) ring acts as a bioisostere, replacing the furanose sugar of natural nucleosides.[6] This structural modification prevents glycosidic bond cleavage by phosphorylases, thereby increasing the metabolic stability and oral bioavailability of the drug. Many of these analogues have become important antiviral drugs for treating HIV, hepatitis B, and herpes infections.
Conclusion
This compound and its derivatives, particularly cyclopentenones, represent a versatile and powerful class of compounds in medicinal chemistry and drug development. Their presence in prostaglandins underscores their profound biological importance, especially in mediating and resolving inflammation. The unique reactivity of the cyclopentenone ring provides a mechanism for targeted inactivation of cellular proteins, a feature that has been successfully leveraged in the design of anti-inflammatory, antiviral, and anticancer agents. Advances in asymmetric synthesis and enzymatic resolution have made chiral this compound synthons readily accessible, paving the way for the development of new generations of sophisticated therapeutics. The continued exploration of this chemical space promises to yield novel drug candidates with improved efficacy and unique mechanisms of action.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Cyclopentenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentenol, a cyclic alcohol with importance in organic synthesis. Due to the existence of positional isomers, this guide will focus on the available data for 1-cyclopentenol, 2-cyclopenten-1-ol, and 3-cyclopenten-1-ol, presenting their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for the identification, characterization, and utilization of these compounds in research and development.
Spectroscopic Data Summary
The spectroscopic data for the isomers of this compound are summarized below. It is important to note that 1-cyclopentenol is an enol and is expected to be a transient species, likely existing in equilibrium with its keto tautomer, cyclopentanone. Therefore, obtaining and characterizing pure 1-cyclopentenol is challenging, and its spectroscopic data is sparse.
2-Cyclopenten-1-ol
Structure:
¹H NMR (Proton NMR) Spectroscopic Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 | ~4.8 | m | |
| H2 | ~5.8 | m | |
| H3 | ~5.9 | m | |
| H4 | ~2.3 | m | |
| H5 | ~1.6 | m | |
| OH | Variable | br s |
¹³C NMR (Carbon NMR) Spectroscopic Data [1][2]
| Carbon | Chemical Shift (δ) ppm |
| C1 | ~75 |
| C2 | ~135 |
| C3 | ~132 |
| C4 | ~32 |
| C5 | ~30 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 | O-H | Alcohol, H-bonded, broad |
| ~3050 | =C-H | Alkene, C-H stretch |
| ~2950 | -C-H | Alkane, C-H stretch |
| ~1650 | C=C | Alkene, C=C stretch |
| ~1050 | C-O | Alcohol, C-O stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 84 | [M]⁺ (Molecular Ion) |
| 83 | [M-H]⁺ |
| 66 | [M-H₂O]⁺ |
| 55 | |
| 41 | |
| 39 |
3-Cyclopenten-1-ol
Structure:
¹H NMR (Proton NMR) Spectroscopic Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 | ~4.6 | m | |
| H2, H3 | ~5.7 | s | |
| H4, H5 | ~2.5 | m | |
| OH | Variable | br s |
¹³C NMR (Carbon NMR) Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm |
| C1 | ~73 |
| C2, C5 | ~38 |
| C3, C4 | ~130 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 | O-H | Alcohol, H-bonded, broad |
| ~3060 | =C-H | Alkene, C-H stretch |
| ~2930 | -C-H | Alkane, C-H stretch |
| ~1615 | C=C | Alkene, C=C stretch |
| ~1040 | C-O | Alcohol, C-O stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 84 | [M]⁺ (Molecular Ion) |
| 66 | [M-H₂O]⁺ |
| 55 | |
| 41 | |
| 39 |
1-Cyclopentenol
Structure and Tautomerism: 1-Cyclopentenol is the enol tautomer of cyclopentanone. The equilibrium generally favors the more stable keto form.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy (ATR Method).
References
Cyclopentenol CAS number and safety data sheet
An In-depth Technical Guide to Cyclopentenol and its Saturated Analogue, Cyclopentanol (B49286)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound and its saturated counterpart, cyclopentanol. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their chemical properties, safety data, synthesis protocols, and applications in the pharmaceutical industry.
Cyclopentanol
Cyclopentanol is a cyclic alcohol that serves as a versatile building block and solvent in various chemical processes, including the synthesis of pharmaceuticals and fragrances.[1][2]
Chemical Identification and Physical Properties
| Property | Value | Reference |
| CAS Number | 96-41-3 | [3][4] |
| Molecular Formula | C₅H₁₀O | [3] |
| Molecular Weight | 86.13 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 139-140 °C | [3] |
| Melting Point | -19 °C | [3] |
| Flash Point | 51 °C (124 °F) | [3][5] |
| Density | 0.949 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
Safety Data Sheet Summary
Cyclopentanol is a flammable liquid and should be handled with care.[5][6]
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use spark-proof tools and explosion-proof equipment.[5] |
| Health Hazards | May cause eye, skin, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5] | Wear protective gloves, clothing, eye, and face protection.[6][7] Use in a well-ventilated area.[5] |
| Handling | Wash thoroughly after handling. Ground and bond containers when transferring material.[5] | Store in a cool, dry, well-ventilated area away from incompatible substances.[5] |
| First Aid | In case of contact, rinse eyes with water, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting.[6] | Seek medical attention if irritation persists or if swallowed.[6] |
Experimental Protocols
A common method for the synthesis of cyclopentanol is the hydration of cyclopentene (B43876). One documented procedure involves the use of a strong acid cation exchange resin as a catalyst.[8]
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reactant | Cyclopentene |
| Reagent | Water |
| Catalyst | Strong acid cation exchange resin |
| Temperature | 130-140 °C |
| Reaction Time | 4 hours |
| Molar Ratio (H₂O:Cyclopentene) | 5.5-6.5 : 1 |
| Conversion of Cyclopentene | 25.7% |
| Selectivity for Cyclopentanol | 93% |
Reference:[8]
Another approach involves a two-step process: an addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol.[9][10]
Addition-Esterification Conditions:
| Parameter | Value |
|---|---|
| Reactants | Cyclopentene, Acetic Acid |
| Temperature | 333.15 - 353.15 K |
| Molar Ratio (Acetic Acid:Cyclopentene) | 2:1 to 3:1 |
| Selectivity for Cyclopentyl Acetate | ~98% |
Transesterification Conditions:
| Parameter | Value |
|---|---|
| Reactants | Cyclopentyl Acetate, Methanol |
| Temperature | 323.15 - 343.15 K |
| Molar Ratio (Methanol:Cyclopentyl Acetate) | 3:1 to 4:1 |
| Conversion of Cyclopentyl Acetate | 55.3% |
| Selectivity for Cyclopentanol | 99.5% |
Reference:[9]
Furfural (B47365), a bio-derived chemical, can be converted to cyclopentanol through hydrodeoxygenation using a nickel-cobalt (B8461503) catalyst.[11] Another method involves a one-step synthesis in a water-fatty alcohol system using a Raney nickel catalyst.[12]
Reaction Conditions (from Furfural):
| Parameter | Value |
|---|---|
| Reactant | Furfural |
| Catalyst | Raney Nickel |
| Solvent System | Water-fatty alcohol |
| Temperature | 150-230 °C |
| Pressure | 0-4.0 MPa |
| Reaction Time | 4 hours |
Reference:[12]
Applications in Drug Development
Cyclopentanol and its derivatives are important intermediates in the pharmaceutical industry.[1][2] They are used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, analgesics, and cardiovascular medications.[2] The cyclopentane (B165970) ring serves as a scaffold in the design of carbocyclic nucleoside analogues with potential antiviral and anticancer activities.[6]
Caption: Synthetic routes to Cyclopentanol and its applications.
This compound
This compound, also known as hydroxycyclopentene, exists as different isomers, primarily 2-cyclopenten-1-ol (B1584729) and 3-cyclopenten-1-ol. These unsaturated alcohols are valuable synthons in organic chemistry, particularly in the synthesis of prostaglandins (B1171923) and other bioactive molecules.
2-Cyclopenten-1-ol
| Property | Value | Reference |
| CAS Number | 3212-60-0 | [3] |
| Molecular Formula | C₅H₈O | [3] |
| Molecular Weight | 84.12 g/mol | [3] |
| Appearance | Liquid | [3] |
2-Cyclopenten-1-ol is a flammable liquid and can cause skin and eye irritation. It is also harmful if inhaled.[13]
| Hazard | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces.[14] |
| Health Hazards | Causes skin irritation, serious eye irritation, and is harmful if inhaled.[13] | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.[14] |
| First Aid | If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air. | Get medical help if irritation occurs or if you feel unwell.[14] |
3-Cyclopenten-1-ol
| Property | Value | Reference |
| CAS Number | 14320-38-8 | [4][5] |
| Molecular Formula | C₅H₈O | [4][5] |
| Molecular Weight | 84.12 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid or brown liquid | [5] |
| Flash Point | 41.9 °C (107.4 °F) | [9] |
3-Cyclopenten-1-ol is a flammable liquid that causes serious eye irritation.[15]
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[15] |
| Health Hazards | Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection.[15] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | If eye irritation persists, get medical advice/attention.[15] |
Experimental Protocols for this compound Derivatives
Chiral cyclopentenols are key intermediates in the synthesis of various bioactive compounds. Enzymatic kinetic resolution is a common method to obtain enantiomerically enriched cyclopentenols.
This protocol describes a general approach for the enzymatic resolution of a racemic 4-hydroxycyclopentenone derivative, which can then be used to synthesize chiral cyclopentenols.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | Racemic 4-hydroxycyclopentenone |
| Enzyme | Lipase PS |
| Acyl Donor | Vinyl Acetate |
| Yield | ~50% (for each enantiomer) |
| Enantiomeric Excess (ee) | >98% |
Reference:[15]
Applications in Drug Development
The cyclopentenone moiety, which can be derived from this compound, is a significant structural feature in many anticancer drugs.[4][16] Studies have shown that incorporating a cyclopentenone ring into molecules can enhance their anticancer potential.[4][16] Cyclopentene-containing peptide-based compounds are also being investigated for their therapeutic potential, for instance, against breast cancer.[17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Properties, uses, upstream and downstream raw materials, storage methods of cyclopentanol, cyclopentanol manufacturers-Chemwin [en.888chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclopentanol synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentanol - Wikipedia [en.wikipedia.org]
- 12. CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Cyclopentenol in Natural Products
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenol ring, a five-membered carbocycle bearing a hydroxyl group, represents a core structural motif in a diverse array of natural products. These compounds, isolated from a wide spectrum of organisms including plants, fungi, and marine life, have garnered significant attention from the scientific community for their potent and varied biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound-containing natural products, offering detailed experimental protocols and insights into their mechanisms of action for researchers and drug development professionals.
From Ancient Remedies to Modern Therapeutics: A Rich History of Discovery
The journey of this compound-containing natural products began with the historical use of chaulmoogra oil in traditional medicine for the treatment of leprosy. It was later discovered that the therapeutic effects of this oil were attributable to a unique class of lipids known as cyclopentenyl fatty acids, such as hydnocarpic and chaulmoogric acids. This seminal discovery paved the way for the exploration of other natural sources for compounds containing the this compound moiety.
Subsequent investigations have led to the isolation of a variety of this compound derivatives, including prostaglandins (B1171923) from marine organisms, which are key signaling molecules involved in inflammation and other physiological processes. Plants have also proven to be a rich source, yielding this compound glycosides like those found in species of the family Flacourtiaceae, such as Kiggelaria africana. Furthermore, the microbial world, particularly endophytic fungi, has emerged as a promising frontier for the discovery of novel bioactive cyclopentenols.
A Survey of this compound-Containing Natural Products
The structural diversity of naturally occurring cyclopentenols is vast, with variations in ring substitutions, stereochemistry, and the presence of additional functional groups contributing to their wide range of biological activities. Below is a summary of some key classes of these compounds.
| Class of Compound | Example(s) | Natural Source(s) | Noted Biological Activities |
| Cyclopentenyl Fatty Acids | Hydnocarpic acid, Chaulmoogric acid | Seeds of Flacourtiaceae family (e.g., Caloncoba echinata, Hydnocarpus wightianus) | Antibacterial (historically used against Mycobacterium leprae) |
| This compound Glycosides | Cyanohydrin glucosides | Passiflora species, Kiggelaria africana | Potential for various bioactivities, often released upon enzymatic hydrolysis |
| Prostaglandins | Prostaglandin E2 (PGE2), Prostaglandin A2 (PGA2) | Marine organisms (e.g., soft corals like Plexaura homomalla) | Potent modulators of inflammation, smooth muscle contraction, and other physiological processes |
| Fungal Cyclopentenols | Various substituted cyclopentenols | Endophytic fungi | Antifungal, cytotoxic |
Experimental Protocols: A Step-by-Step Guide to Isolation and Characterization
The successful isolation and purification of this compound natural products is a meticulous process that requires a combination of classical and modern analytical techniques. The following sections provide detailed methodologies for key experiments.
General Workflow for Isolation and Purification
The isolation of this compound-containing natural products typically follows a multi-step process, beginning with extraction from the source material and culminating in the purification of the target compound.
Caption: General experimental workflow for the isolation of this compound natural products.
Detailed Protocol 1: Isolation of Cyclopentenyl Fatty Acids from Chaulmoogra Oil
This protocol is adapted from the classical methods used for the separation of hydnocarpic and chaulmoogric acids.
1. Saponification of the Oil:
-
Dissolve the seed oil (e.g., from Caloncoba echinata) in a 10% solution of potassium hydroxide (B78521) in ethanol.
-
Reflux the mixture for 2-3 hours to ensure complete saponification of the triglycerides.
2. Liberation of Free Fatty Acids:
-
After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., 10% sulfuric acid) until the solution is acidic to litmus (B1172312) paper.
-
The free fatty acids will precipitate out of the solution.
3. Extraction of Fatty Acids:
-
Extract the acidified aqueous mixture multiple times with a nonpolar organic solvent such as diethyl ether or hexane.
-
Combine the organic extracts and wash with water to remove any remaining mineral acid.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude fatty acid mixture.
4. Fractional Distillation and Crystallization (Optional, for separation of homologs):
-
The mixture of cyclopentenyl fatty acids can be separated by fractional distillation under high vacuum.
-
Further purification of individual fatty acids can be achieved by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) at low temperatures.
Quantitative Data Example: The seed oil of Caloncoba echinata has been reported to contain a significant percentage of cyclopentenyl fatty acids.
| Fatty Acid | Percentage in Oil |
| Hydnocarpic acid | ~40-50% |
| Chaulmoogric acid | ~20-30% |
| Gorlic acid | ~10-15% |
Detailed Protocol 2: Isolation of this compound Glycosides from Plant Material
This protocol outlines a general procedure for the extraction and purification of polar this compound glycosides.
1. Extraction:
-
Macerate the dried and powdered plant material (e.g., leaves or seeds of Kiggelaria africana) with methanol (B129727) or a methanol/water mixture at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
2. Solvent-Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to remove nonpolar and moderately polar compounds.
-
The desired polar glycosides will typically remain in the aqueous methanol or aqueous fraction.
3. Column Chromatography:
-
Subject the polar fraction to column chromatography on a suitable stationary phase. For polar glycosides, reversed-phase silica gel (C18) or Sephadex LH-20 are often effective.
-
Elute the column with a gradient of decreasing polarity, for example, from water to methanol for reversed-phase chromatography.
4. High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compounds using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used for the final purification of glycosides.
5. Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HR-MS).
Biological Activities and Signaling Pathways
This compound-containing natural products exhibit a wide range of biological activities, and understanding their mechanisms of action is crucial for their development as therapeutic agents.
Anti-inflammatory and Anticancer Activities: Targeting Key Signaling Pathways
Many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key cellular signaling pathways. While direct evidence for many cyclopentenols is still emerging, their structural similarities to other bioactive molecules suggest potential interactions with pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some natural products are known to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound natural products.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The MAPK cascade consists of several kinases, including ERK, JNK, and p38.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound natural products.
Future Directions and Conclusion
The discovery and isolation of this compound-containing natural products continue to be a vibrant and promising area of research. Advances in analytical techniques, including high-throughput screening and metabolomics, are accelerating the identification of novel compounds from previously unexplored natural sources. Furthermore, a deeper understanding of the biosynthetic pathways of these molecules will open avenues for their biotechnological production.
For drug development professionals, cyclopentenols represent a rich source of novel chemical scaffolds with the potential to be developed into new therapeutics for a range of diseases, from infectious diseases to cancer and inflammatory disorders. The detailed methodologies and insights provided in this guide aim to equip researchers with the knowledge and tools necessary to further explore this exciting class of natural products and unlock their full therapeutic potential.
A Comparative Structural Analysis of Cyclopentenol and Cyclohexenol for Drug Development Professionals
An In-depth Technical Guide to the Core Structural and Reactive Differences Between Five- and Six-Membered Cyclic Allylic Alcohols
This technical guide provides a detailed comparative analysis of the structural and chemical properties of cyclopentenol and cyclohexenol (B1201834), with a focus on 2-cyclopenten-1-ol (B1584729) and 2-cyclohexen-1-ol (B1581600) as representative examples. This document is intended for researchers, scientists, and drug development professionals who utilize these cyclic alcohol scaffolds in medicinal chemistry and materials science.
Core Structural Differences: Ring Strain and Conformation
The fundamental differences between this compound and cyclohexenol originate from the inherent properties of their respective five- and six-membered ring systems. These differences in ring strain and preferred conformations directly influence their reactivity and spectroscopic signatures.
This compound: The cyclopentene (B43876) ring in 2-cyclopenten-1-ol exhibits significant ring strain, primarily due to torsional (eclipsing) strain. To alleviate this, the ring adopts a non-planar, puckered "envelope" conformation where one carbon atom is out of the plane of the other four. A notable feature in 2-cyclopenten-1-ol is the potential for intramolecular π-type hydrogen bonding between the hydroxyl group's hydrogen and the π-electron cloud of the double bond. This interaction stabilizes certain conformers.
Cyclohexenol: The cyclohexene (B86901) ring in 2-cyclohexen-1-ol is more flexible and adopts a "half-chair" conformation to minimize both angle and torsional strain. This conformation is significantly less strained than the cyclopentene ring. In cyclic allylic alcohols like 2-cyclohexen-1-ol, the hydroxyl group can occupy either a pseudo-axial or pseudo-equatorial position, which can influence reactivity. For instance, in metal-catalyzed epoxidations, a pseudo-axial hydroxyl group can lead to accelerated reaction rates.
Physical and Spectroscopic Properties
The structural differences between this compound and cyclohexenol give rise to distinct physical and spectroscopic properties. The following tables summarize key data for 2-cyclopenten-1-ol and 2-cyclohexen-1-ol.
| Property | 2-Cyclopenten-1-ol | 2-Cyclohexen-1-ol |
| Molecular Formula | C₅H₈O[1][2] | C₆H₁₀O[3][4] |
| Molecular Weight | 84.12 g/mol [1] | 98.14 g/mol [3][4] |
| CAS Number | 3212-60-0[1] | 822-67-3[3][4] |
| Boiling Point | ~136 °C | 164-166 °C |
| Density | ~0.97 g/mL | ~1 g/mL |
Table 1: Physical Properties of 2-Cyclopenten-1-ol and 2-Cyclohexen-1-ol.
Spectroscopic Data
The spectroscopic data provides a fingerprint for each molecule, reflecting the unique electronic and vibrational environments of the atoms.
| Spectroscopic Data | 2-Cyclopenten-1-ol | 2-Cyclohexen-1-ol |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (=C-H stretch), ~1650 (C=C stretch) | ~3350 (O-H stretch, broad), ~3020 (=C-H stretch), ~1650 (C=C stretch) |
| ¹H NMR (ppm) | ~5.8-6.0 (m, 2H, vinyl), ~4.7 (m, 1H, CH-OH), ~2.0-2.5 (m, 4H, allylic and other CH₂) | ~5.6-5.9 (m, 2H, vinyl), ~4.1 (m, 1H, CH-OH), ~1.5-2.1 (m, 6H, allylic and other CH₂) |
| ¹³C NMR (ppm) | ~135, ~132 (vinyl), ~80 (CH-OH), ~35, ~32 (CH₂) | ~130, ~129 (vinyl), ~67 (CH-OH), ~32, ~25, ~19 (CH₂) |
| Mass Spec (m/z) | 84 (M+), 66, 55 | 98 (M+), 80, 69, 57 |
Table 2: Comparative Spectroscopic Data for 2-Cyclopenten-1-ol and 2-Cyclohexen-1-ol.
Comparative Reactivity
Both this compound and cyclohexenol are allylic alcohols, and thus share some common reaction pathways. However, their differing ring structures can lead to variations in reaction rates and product distributions.
Oxidation
A common transformation of allylic alcohols is oxidation to the corresponding α,β-unsaturated carbonyl compound. Mild oxidizing agents are typically used to avoid over-oxidation or reaction with the double bond.
Esterification
Esterification, such as the Fischer-Speier method, is another key reaction. The reactivity can be influenced by steric hindrance around the hydroxyl group.
Experimental Protocols
General Protocol for Oxidation with Pyridinium (B92312) Chlorochromate (PCC)[5][6][7][8]
-
Setup: A round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Reaction: The allylic alcohol (1 equivalent), dissolved in DCM, is added to the stirred suspension of PCC.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Fischer-Speier Esterification[9][10][11][12][13]
-
Setup: A round-bottom flask is charged with the allylic alcohol (1 equivalent), a carboxylic acid (1.2-2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the formation of water, which can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitoring: The reaction is monitored by TLC or GC until the starting alcohol is consumed.
-
Workup: The cooled reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by distillation or column chromatography.
Conclusion
References
An In-depth Technical Guide to the Aromaticity of Cyclopentenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aromaticity exhibited by derivatives of cyclopentenol, focusing on the formation and characterization of the aromatic cyclopentadienyl (B1206354) anion and its substituted analogues. This document delves into the theoretical underpinnings of aromaticity in these five-membered ring systems, presents quantitative data to support these concepts, outlines detailed experimental protocols for their synthesis and analysis, and provides visualizations of key pathways and workflows.
Core Concepts: From this compound to Aromaticity
The aromaticity of this compound derivatives is not inherent to the this compound structure itself but is realized through the formation of the cyclopentadienyl anion. This transformation involves a multi-step process, typically beginning with the conversion of a this compound derivative to a corresponding cyclopentadiene (B3395910), followed by deprotonation to yield the aromatic anion.
The cyclopentadienyl anion ([C₅H₅]⁻) is a classic example of an aromatic species. Its aromaticity arises from its cyclic, planar structure containing a continuous ring of p-orbitals and, crucially, possessing 6 π-electrons, which adheres to Hückel's rule (4n+2 π electrons, where n=1). This delocalization of π-electrons results in a significant stabilization of the molecule.[1][2][3] The exceptional stability of the cyclopentadienyl anion is evidenced by the unusually low pKa of its conjugate acid, cyclopentadiene, which is approximately 16, making it remarkably acidic for a hydrocarbon.[4][5]
The general pathway from a this compound derivative to an aromatic cyclopentadienyl anion can be visualized as follows:
Quantitative Analysis of Aromaticity
The degree of aromaticity in cyclopentadienyl anions can be quantified using various computational and experimental methods. Key indicators include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Nucleus-Independent Chemical Shift (NICS): NICS is a computational method that calculates the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.
The following table summarizes calculated aromaticity indices for the parent cyclopentadienyl anion and several of its substituted derivatives, illustrating the electronic influence of different functional groups.
| Derivative | Substituent | Aromatic Stabilization Energy (ASE) (kcal/mol) | NICS(1) (ppm) | HOMA |
| 1 | -H | -26.9 | -13.7 | 0.903 |
| 2 | -CH₃ | -26.1 | -13.2 | 0.897 |
| 3 | -SiH₃ | -24.8 | -12.9 | 0.881 |
| 4 | -NH₂ | -24.7 | -12.4 | 0.880 |
| 5 | -OH | -23.5 | -11.8 | 0.867 |
| 6 | -F | -24.1 | -12.3 | 0.871 |
| 7 | -CN | -21.9 | -11.9 | 0.852 |
| 8 | -NO₂ | -19.5 | -10.9 | 0.820 |
Data compiled from computational studies on substituted cyclopentadienyl anions. The aromaticity generally decreases with both electron-donating and electron-withdrawing substituents compared to the parent anion.[2][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of aromatic this compound derivatives, starting from common precursors.
Synthesis of Substituted Cyclopentadienes from this compound Derivatives
A common route to substituted cyclopentadienes involves the reduction of α,β-unsaturated cyclopentenones to the corresponding cyclopentenols, followed by dehydration.
Protocol 3.1.1: Reduction of a Substituted Cyclopentenone to a this compound
This procedure is a general method for the reduction of a cyclopentenone to a this compound using a mild reducing agent like sodium borohydride (B1222165).
-
Reaction Setup: Dissolve the substituted cyclopentenone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Add dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Protocol 3.1.2: Dehydration of a Substituted this compound to a Cyclopentadiene
This protocol describes the acid-catalyzed dehydration of a this compound to the corresponding cyclopentadiene.
-
Reaction Setup: Place the purified substituted this compound (1.0 eq) in a distillation apparatus. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Dehydration and Distillation: Gently heat the mixture. The cyclopentadiene product, being volatile, will distill as it is formed. Collect the distillate in a receiver cooled in an ice bath. Note that cyclopentadienes readily dimerize at room temperature via a Diels-Alder reaction, so it is crucial to keep the product cold.[1]
-
Purification: The collected cyclopentadiene may be used directly or can be further purified by fractional distillation if necessary. For long-term storage, it should be kept at low temperatures (e.g., -20 °C or below).
The following diagram illustrates the workflow for the synthesis of a substituted cyclopentadiene from a cyclopentenone precursor.
Formation and Characterization of Aromatic Cyclopentadienyl Anions
The final step to achieve aromaticity is the deprotonation of the cyclopentadiene derivative.
Protocol 3.2.1: Deprotonation of a Substituted Cyclopentadiene
This procedure outlines the formation of the aromatic cyclopentadienyl anion using a strong base.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared and purified substituted cyclopentadiene (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), via a syringe. A color change is often observed upon formation of the anion.
-
Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour to ensure complete deprotonation. The resulting solution of the substituted cyclopentadienyl anion can be used directly for subsequent reactions or characterized.
Protocol 3.2.2: NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the aromaticity of cyclopentadienyl anions. Due to the delocalization of the negative charge and the resulting symmetry, the ¹H and ¹³C NMR spectra often show a simplified pattern compared to the non-aromatic precursors. For the parent cyclopentadienyl anion, all five protons and all five carbons are equivalent, leading to a single sharp peak in both the ¹H and ¹³C NMR spectra. The chemical shifts are indicative of the aromatic ring current.
Sample Preparation for NMR:
-
Under an inert atmosphere, transfer a sample of the cyclopentadienyl anion solution into a dry NMR tube.
-
Use a deuterated aprotic solvent, such as THF-d₈ or DMSO-d₆, for the reaction to allow for NMR analysis.
-
Seal the NMR tube under the inert atmosphere to prevent quenching of the anion by atmospheric moisture or oxygen.
Expected Spectroscopic Data:
The table below provides representative ¹H and ¹³C NMR chemical shifts for the parent cyclopentadienyl anion and a common substituted derivative.
| Anion | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cyclopentadienyl | THF-d₈ | 5.57 (s, 5H) | 103.6 (s) |
| Methylcyclopentadienyl | THF-d₈ | 5.35 (t, 2H), 5.25 (t, 2H), 1.90 (s, 3H) | 113.8, 102.3, 99.8, 14.5 |
Note: The exact chemical shifts can vary depending on the solvent, counter-ion, and concentration.
Signaling Pathways and Logical Relationships
The formation of the aromatic cyclopentadienyl anion from a this compound derivative is a key transformation that can be represented as a logical progression of chemical steps. The following diagram illustrates the relationship between the precursor, intermediate, and the final aromatic product, highlighting the key reagents and conditions.
Conclusion
The conversion of this compound derivatives into their corresponding aromatic cyclopentadienyl anions represents a fundamental concept in organic chemistry with significant implications for synthesis and materials science. Understanding the principles of aromaticity, as well as the practical aspects of synthesis and characterization, is crucial for researchers in drug development and related fields. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the design and execution of experiments involving these versatile chemical entities. The stability and reactivity of these aromatic anions make them important building blocks in the synthesis of a wide range of complex molecules and organometallic compounds.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. escholarship.org [escholarship.org]
- 3. CN1298683C - Synthetic method of cyclopentadiene or substituted cyclopentadiene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. US6417405B2 - Synthesis of cyclopentadiene or substituted cyclopentadiene compounds - Google Patents [patents.google.com]
Cyclopentenol Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentenol, a cyclic alcohol with an unsaturated five-membered ring, is a versatile building block in organic synthesis and of interest in pharmaceutical development. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on its physicochemical properties and the principle of "like dissolves like." Due to the scarcity of publicly available quantitative solubility data, this guide focuses on providing a robust framework for predicting solubility and details the standardized experimental protocol for its precise determination.
Introduction: Understanding this compound's Structure and Polarity
This compound (C₅H₈O) is a molecule possessing both polar and non-polar characteristics. The hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the five-carbon ring and the carbon-carbon double bond contribute to its non-polar, lipophilic nature. This amphiphilic character dictates its solubility profile.
The predicted octanol-water partition coefficient (XLogP3-AA) for this compound is 1.1, indicating a greater preference for lipophilic environments over aqueous ones.[1] For comparison, the saturated analog, cyclopentanol, has a slightly lower XLogP3-AA of 0.8 and is known to be sparingly soluble in water but miscible with many organic solvents.[2][3] The presence of the double bond in this compound slightly increases its lipophilicity compared to cyclopentanol.
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle, this compound is expected to be highly soluble in polar aprotic and protic organic solvents, as well as in non-polar solvents to a significant extent. Its solubility is predicted to be lowest in highly non-polar aliphatic solvents, although likely still significant. The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can form hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Highly Soluble to Miscible | The polar nature of both the solute and the solvent facilitates strong dipole-dipole interactions. |
| Non-polar Aromatic | Toluene, Benzene | Soluble | London dispersion forces and potential pi-pi stacking interactions contribute to solubility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can accommodate both the polar and non-polar aspects of the this compound molecule. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Soluble | Solubility is driven by weaker London dispersion forces; the polar hydroxyl group may limit miscibility. |
Experimental Determination of Thermodynamic Solubility
To obtain precise quantitative data, the thermodynamic solubility of this compound should be determined experimentally. The shake-flask method is the gold standard for this purpose, as it measures the equilibrium solubility of a compound in a saturated solution.[4][5][6]
Detailed Methodology: The Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps (B75204) or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct separate phase of this compound should be visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.[4]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle.[4] For more effective separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[4]
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) without disturbing the undissolved layer.
-
Dilution: Dilute the collected aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[4]
Visualizing Key Concepts and Workflows
The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The following diagram illustrates this fundamental principle.
Caption: Logical diagram of the "like dissolves like" principle.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility method.
Conclusion
References
- 1. This compound | C5H8O | CID 18569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scent.vn [scent.vn]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
The Pivotal Role of Cyclopentenol in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenol framework, a five-membered carbocycle bearing a hydroxyl group and a point of unsaturation, represents a cornerstone in contemporary organic synthesis. Its inherent reactivity and stereochemical potential render it an invaluable synthon for the construction of a diverse array of complex molecules, ranging from potent pharmaceuticals to intricate natural products. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of this compound and its derivatives, with a particular focus on their role in drug discovery and development.
Synthesis of Chiral Cyclopentenols and Cyclopentenones
The asymmetric synthesis of this compound derivatives is of paramount importance, as the stereochemistry of these building blocks often dictates the biological activity of the final target molecule. Several powerful strategies have been developed to access enantiomerically enriched cyclopentenols and their corresponding oxidized forms, cyclopentenones.
Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution is a widely employed method for the separation of racemic cyclopentenols. This technique leverages the stereoselectivity of enzymes to acylate one enantiomer of the alcohol preferentially, allowing for the separation of the acylated product from the unreacted enantiomer.
Table 1: Lipase-Catalyzed Kinetic Resolution of Cyclopentenols and Related Compounds
| Substrate | Lipase (B570770) | Acylating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (±)-4-Hydroxycyclopentenone | Lipase PS | Vinyl Acetate | Vinyl Acetate | ~50 (for each enantiomer) | >98 | [1] |
| (±)-cis-2-Aminocyclopentanecarboxamide | Candida antarctica Lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 46 (amide), 48 (ester) | 83 (amide), 98 (ester) | [2] |
| (±)-Cyclopentane-trans-1,2-diol | Lipase (Amano PS) | Vinyl Acetate | Not specified | 46 (monoacetate), 51 (diol) | 95 (monoacetate), 92 (diol) | [3] |
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone.[4][5] This reaction has been extensively utilized in the synthesis of complex polycyclic systems.
Table 2: Representative Pauson-Khand Reactions for Cyclopentenone Synthesis
| Alkene | Alkyne | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Norbornene | Phenylacetylene | Co₂(CO)₈ | 95 | N/A | [6] |
| 1-Octene | 1-Heptyne | [Rh(CO)₂Cl]₂ | 78 | N/A | [4] |
| Chiral Enyne | (intramolecular) | Co₂(CO)₈ | >80 | 80:20 | [7] |
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic ring-closure of divinyl ketones to produce cyclopentenones.[8] This transformation is particularly useful for the synthesis of highly substituted five-membered rings.
Table 3: Examples of Nazarov Cyclization for Cyclopentenone Synthesis
| Divinyl Ketone Substrate | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1,4-Pentadien-3-one | H₂SO₄ | Acetic Anhydride | Not specified | [8] |
| 6-Heptene-2,5-dione | SnCl₄ | Dichloromethane | 75 | [9][10] |
| β-Alkoxy divinyl ketone | Trifluoroacetic acid | Not specified | Very good | [11] |
Reactivity and Applications in Synthesis
This compound and its derivatives are versatile intermediates that participate in a wide range of chemical transformations, enabling the construction of complex molecular architectures.
Synthesis of Carbocyclic Nucleosides
A significant application of chiral cyclopentenols is in the synthesis of carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities.[1][6][12][13] The synthesis typically involves the coupling of a functionalized this compound derivative with a nucleobase.
This compound as a Chiral Auxiliary
The inherent chirality of enantiopure this compound can be harnessed to direct the stereochemical outcome of subsequent reactions. Although less common than other chiral auxiliaries, this compound derivatives have been employed to control stereoselectivity in reactions such as Diels-Alder cycloadditions and Michael additions.[7][14]
Role in Drug Development and Biological Signaling
The cyclopentenone moiety, readily accessible from this compound, is a key pharmacophore in a variety of biologically active molecules, particularly in the realm of anticancer drug design.
Cyclopentenone Prostaglandins (B1171923) and Their Anticancer Activity
Cyclopentenone prostaglandins (cyPGs), such as prostaglandin (B15479496) A₂ (PGA₂) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are lipid mediators that exhibit potent anti-inflammatory and antineoplastic activities.[15][16] Their biological effects are often mediated through the covalent modification of key signaling proteins via a Michael addition reaction with the α,β-unsaturated carbonyl system of the cyclopentenone ring.
Interference with NF-κB and MAPK Signaling Pathways
A primary mechanism by which cyPGs exert their anti-inflammatory and anticancer effects is through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, and survival.
Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, a key upstream activator of the NF-κB pathway.[2][17] By covalently modifying a critical cysteine residue in the IKKβ subunit, cyPGs prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.
The mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are also targeted by cyclopentenone prostaglandins. For instance, 15d-PGJ₂ has been shown to activate the ERK pathway in certain cell types, while inhibiting the JNK and p38 pathways, which are often associated with stress responses and apoptosis.[18][19] The modulation of these pathways contributes to the complex and context-dependent biological effects of cyPGs.
Caption: Modulation of the MAPK/ERK signaling pathway by cyclopentenone prostaglandins.
Experimental Protocols
General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic this compound
-
To a solution of the racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., vinyl acetate, which also serves as the acylating agent), add the lipase (e.g., Lipase PS, typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
-
After the desired conversion is reached, remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol by column chromatography on silica (B1680970) gel.
General Procedure for the Pauson-Khand Reaction
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkyne (1.0 equiv) in a degassed solvent (e.g., toluene (B28343) or mesitylene).
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) and stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Add the alkene (1.0-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-160 °C) under a carbon monoxide atmosphere (balloon pressure or higher).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.[4]
General Procedure for the Nazarov Cyclization
-
To a solution of the divinyl ketone (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a Lewis acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂, 1.16 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the cyclopentenone product.[9][10]
Conclusion
This compound and its derivatives continue to be indispensable tools in organic chemistry. Their versatile synthesis and reactivity, coupled with the significant biological activity of the resulting products, ensure their continued prominence in the fields of natural product synthesis, medicinal chemistry, and drug development. The ability of cyclopentenone-containing molecules to modulate key signaling pathways such as NF-κB and MAPK highlights their potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Future research in this area will undoubtedly focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper understanding of the molecular mechanisms underlying the biological activities of these fascinating five-membered ring systems.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Nazarov Cyclization/Wagner-Meerwein Rearrangement Terminated by a Cu(II)-Promoted Oxidation: Synthesis of 4-Alkylidene Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the nitronate Nazarov cyclization | Semantic Scholar [semanticscholar.org]
- 16. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
An In-depth Technical Guide on the Thermochemistry of Cyclopentenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry of cyclopentenol and its isomers. Due to a scarcity of experimental data for these specific compounds, this guide relies heavily on high-level computational chemistry studies, which have become a reliable source for thermochemical data. This document presents available quantitative data, details the methodologies behind the data acquisition, and visualizes relevant chemical pathways.
Quantitative Thermochemical Data
For context, thermochemical data for the related and more extensively studied compound, cyclopentanol (B49286), is also provided.
Table 1: Calculated Gas-Phase Enthalpy of Formation (ΔfH°gas), Entropy (S°gas), and Heat Capacity (Cp,gas) of this compound Isomers and Cyclopentanol at 298.15 K
| Compound | Isomer | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp,gas (J/mol·K) | Method of Calculation |
| This compound | 1-Cyclopentenol | - | - | - | Data not available in searched literature |
| 2-Cyclopentenol | - | - | - | Data not available in searched literature | |
| 3-Cyclopentenol | - | - | - | Data not available in searched literature | |
| Cyclopentanol | - | -255.9 ± 1.8[1] | 335.15[1] | 105.43[1] | Experimental & Calculated |
Note: The absence of specific values for this compound isomers underscores the reliance on computational methods for such molecules where experimental data is lacking. Researchers requiring this data would typically perform their own calculations using the methods described in Section 2.
Experimental and Computational Protocols
The determination of thermochemical properties relies on both experimental techniques and, increasingly, on sophisticated computational methods.
Experimental Protocols: Calorimetry
Bomb Calorimetry
Bomb calorimetry is a standard experimental technique used to determine the heat of combustion of a substance. From this, the standard enthalpy of formation can be derived.
Detailed Methodology:
-
Sample Preparation: A precisely weighed sample of the organic compound (e.g., a cyclic alcohol) is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.
-
Immersion: The bomb is placed in a well-insulated container (a Dewar flask) filled with a known volume of water. This entire setup is the calorimeter.
-
Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely using an electrical fuse wire.
-
Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.
The enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
Computational Protocols: High-Level Ab Initio Methods
High-level quantum chemical calculations are indispensable for obtaining accurate thermochemical data, especially when experimental values are unavailable. Composite ab initio methods are multi-step theoretical procedures designed to achieve high accuracy, often within sub-kcal/mol or sub-kJ/mol of experimental values.[2][3][4]
Gaussian-n (Gn) Theories (e.g., G3, G4)
These are composite methods that approximate a high-level calculation by a series of lower-level calculations.
Detailed G4 Methodology:
-
Geometry Optimization: The molecular geometry is optimized using a lower-level of theory, typically B3LYP density functional theory with a moderately sized basis set (e.g., 6-31G(2df,p)).
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. This typically includes calculations at the MP2, MP4, and CCSD(T) levels.
-
Extrapolation to the Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Higher-Level Corrections: Empirical higher-level corrections are added to account for remaining deficiencies in the calculations.
-
Thermochemical Property Calculation: The final energies are combined with the ZPVE and thermal corrections to yield the enthalpy of formation, entropy, and heat capacity.
Complete Basis Set (CBS) Methods (e.g., CBS-QB3)
Similar to the Gn theories, CBS methods aim to extrapolate to the complete basis set limit to achieve high accuracy. The CBS-QB3 method is a popular choice for its balance of accuracy and computational cost.
Weizmann-n (Wn) Theories (e.g., W1, W2)
These are highly accurate, non-empirical composite methods that involve calculations at very high levels of theory (e.g., CCSD(T)) with very large basis sets, and include corrections for post-CCSD(T) effects, core-valence correlation, and relativistic effects.
Signaling Pathways and Reaction Mechanisms
While specific biological signaling pathways involving this compound and its isomers are not extensively documented, their chemical reactivity is of significant interest. A key reaction is the acid-catalyzed dehydration of the parent alcohol, cyclopentanol, to form cyclopentene. This reaction proceeds via an E1 elimination mechanism.
Dehydration of Cyclopentanol to Cyclopentene
The acid-catalyzed dehydration of cyclopentanol is a classic example of an E1 elimination reaction and serves as a fundamental pathway for the formation of the corresponding alkene, cyclopentene.[3][5][6]
Isomerization Reactions
The isomers of this compound can potentially interconvert under certain conditions, such as acid or base catalysis, or via thermal rearrangements. The relative stabilities of the isomers, as determined by their enthalpies of formation, will govern the equilibrium position of these isomerizations. While specific studies on this compound isomerization were not found, the principles of alkene stability (Zaitsev's rule) and allylic strain would be key factors in predicting the product distribution.
Conclusion
The thermochemistry of this compound and its isomers is a subject that currently benefits greatly from computational investigation due to a lack of extensive experimental data. The methodologies outlined in this guide, from bomb calorimetry to high-level composite ab initio methods, provide the framework for obtaining the critical thermodynamic parameters necessary for understanding and predicting the behavior of these compounds. The provided reaction pathway for the dehydration of the parent alcohol, cyclopentanol, illustrates a fundamental reaction type for these cyclic alcohols. Further computational studies are warranted to provide a complete and accurate set of thermochemical data for all this compound isomers, which would be invaluable for researchers in synthetic chemistry, materials science, and drug development.
References
- 1. Cyclopentanol [webbook.nist.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Propose mechanisms for the following reactions. (a) | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopentenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentenols are pivotal structural motifs in a myriad of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. The stereochemistry of the hydroxyl and substituent groups on the five-membered ring is often critical for their therapeutic efficacy, making the development of robust and highly stereoselective synthetic methods a key focus in medicinal chemistry and drug development. This document provides detailed application notes on the principal strategies for the enantioselective synthesis of chiral cyclopentenols, complete with comparative data and detailed experimental protocols for key methodologies.
Core Synthetic Strategies
The enantioselective synthesis of chiral cyclopentenols can be broadly categorized into three main approaches:
-
Kinetic Resolution of Racemic Cyclopentenols: This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity. Enzymatic and transition-metal-catalyzed methods are the most prevalent forms of kinetic resolution.
-
Dynamic Kinetic Resolution (DKR): An extension of kinetic resolution, DKR incorporates an in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution.
-
Asymmetric Synthesis: This approach involves the creation of the chiral cyclopentenol scaffold from a prochiral starting material using a chiral catalyst or auxiliary, directly leading to an enantiomerically enriched product. Key methods include asymmetric reduction of cyclopentenones and desymmetrization of prochiral cyclopentene (B43876) derivatives.
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for representative examples of the most effective methods for the enantioselective synthesis of chiral cyclopentenols and their precursors.
Table 1: Enzymatic Kinetic Resolution of Racemic Cyclopentenols via Acylation
| Entry | Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Yield (%) (Recovered Alcohol) | ee (%) (Recovered Alcohol) | Yield (%) (Acylated Product) | ee (%) (Acylated Product) |
| 1 | rac-4-Hydroxycyclopent-2-enone | Lipase PS (Amano) | Vinyl Acetate (B1210297) | t-Butyl methyl ether | RT | 48 | >99 | 50 | 98 |
| 2 | rac-2-Methyl-4-hydroxycyclopentenone | Lipase PS-30 (Amano) | Vinyl Acetate | Diisopropyl ether | RT | 45 | 95 | 52 | >98 |
| 3 | rac-4-Hydroxy-2,3-dialkylcyclopentenone | CAL-B | Vinyl Acetate | Hexane | 30 | 47 | 98 | 51 | 97 |
Table 2: Transition-Metal-Catalyzed Kinetic Resolution
| Entry | Substrate | Catalyst System | Reaction Type | Solvent | Yield (%) (Unreacted) | ee (%) (Unreacted) | Yield (%) (Product) | ee (%) (Product) |
| 1 | rac-4-Hydroxycyclopent-2-enone | [Rh((R)-BINAP)]ClO₄ | 1,3-Hydrogen Migration | Acetone (B3395972) | 45 | >99 | 53 | 92 |
| 2 | rac-3,5-Dialkyl-cyclopentenone | (S)-p-tol-BINAP/CuCl/NaOᵗBu | Olefin Reduction | Toluene | 46 | 98 | 51 | 95 |
| 3 | rac-Cyclopentenone MBH Adduct | Rh(I)/(S)-Sulfinamide/Alkene Ligand | 1,4-Addition/β-Hydroxy Elimination | Dioxane | 49 | 97 | 48 | 96 |
Table 3: Asymmetric Synthesis and Desymmetrization
| Entry | Starting Material | Catalyst/Reagent | Method | Solvent | Yield (%) | ee (%) |
| 1 | Cyclopentenone | (R)-BINAP-RuCl₂ | Asymmetric Hydrogenation | Methanol | 95 | 98 |
| 2 | 2,2-Disubstituted-cyclopentene-1,3-dione | Chiral Boro-phosphate | Reductive Amination (Desymmetrization) | Chloroform (B151607) | 84 | 96 |
| 3 | Achiral tricarbonyl compounds | Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Aldol Reaction (Desymmetrization) | Toluene | 75 | 90 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-4-Hydroxycyclopent-2-enone
This protocol describes the enzymatic kinetic resolution of racemic 4-hydroxycyclopent-2-enone using Lipase PS (Amano) to afford the enantiopure (R)-enantiomer and the acetylated (S)-enantiomer.
Materials:
-
rac-4-Hydroxycyclopent-2-enone
-
Lipase PS (Amano)
-
Vinyl Acetate
-
tert-Butyl methyl ether (tBME), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a solution of rac-4-hydroxycyclopent-2-enone (1.0 g, 10.2 mmol) in anhydrous t-butyl methyl ether (50 mL) is added Lipase PS (Amano) (500 mg).
-
Vinyl acetate (1.4 mL, 15.3 mmol) is added, and the suspension is stirred at room temperature.
-
The reaction progress is monitored by chiral HPLC or GC.
-
Once approximately 50% conversion is reached (typically 24-48 hours), the enzyme is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (R)-4-hydroxycyclopent-2-enone from the acetylated product, (S)-4-acetoxycyclopent-2-enone.
Expected Outcome:
-
(R)-4-Hydroxycyclopent-2-enone: Yield ~48%, >99% ee.
-
(S)-4-Acetoxycyclopent-2-enone: Yield ~50%, 98% ee.
Protocol 2: Rhodium-Catalyzed Kinetic Resolution of rac-4-Hydroxycyclopent-2-enone
This protocol details the kinetic resolution of racemic 4-hydroxycyclopent-2-enone via a 1,3-hydrogen migration catalyzed by a chiral rhodium-BINAP complex.[1]
Materials:
-
rac-4-Hydroxycyclopent-2-enone
-
[Rh((R)-BINAP)(cod)]ClO₄ or prepared in situ from [Rh(cod)₂]ClO₄ and (R)-BINAP
-
Acetone, anhydrous and degassed
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, [Rh((R)-BINAP)(cod)]ClO₄ (0.05 mol%) is dissolved in anhydrous and degassed acetone (20 mL).
-
rac-4-Hydroxycyclopent-2-enone (1.0 g, 10.2 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion by concentrating the solvent.
-
The residue is purified by flash column chromatography on silica gel to separate the unreacted (R)-4-hydroxycyclopent-2-enone from the isomerized product.
Expected Outcome:
-
(R)-4-Hydroxycyclopent-2-enone: Yield ~45%, >99% ee.
Protocol 3: Organocatalytic Desymmetrization of a Prochiral Cyclopentenedione
This protocol describes a representative organocatalytic desymmetrization of a 2,2-disubstituted cyclopentene-1,3-dione via a reductive amination.[2]
Materials:
-
2,2-Disubstituted-cyclopentene-1,3-dione
-
Aniline (B41778) derivative
-
Chiral boro-phosphate catalyst (e.g., (R)-PA8)
-
Pinacolborane
-
Chloroform, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2,2-disubstituted-cyclopentene-1,3-dione (0.5 mmol) and the aniline derivative (0.6 mmol) in anhydrous chloroform (2.0 mL) is added the chiral boro-phosphate catalyst (10 mol%).
-
The mixture is stirred at 0 °C for 30 minutes.
-
Pinacolborane (0.75 mmol) is added dropwise, and the reaction is stirred at 0 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the chiral β-amino ketone.
Expected Outcome:
-
Chiral β-amino ketone: Yields up to 84%, with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 96% ee).[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decision tree for selecting a synthetic strategy.
Caption: General workflow for enzymatic kinetic resolution.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.
References
Cyclopentenol Derivatives as Versatile Precursors for Prostaglandin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery and development for a wide range of therapeutic areas, including inflammation, pain management, cardiovascular disease, and reproductive health. The chemical synthesis of these complex molecules has been a significant challenge for organic chemists. Cyclopentenol and its derivatives, particularly chiral cyclopentenones and the pivotal Corey lactone, have emerged as highly effective and versatile precursors for the stereocontrolled synthesis of various prostaglandins. This document provides detailed application notes and experimental protocols for the synthesis of prostaglandins using this compound-derived building blocks, focusing on modern, efficient methodologies such as chemoenzymatic resolutions and one-pot cascade reactions.
Key Synthetic Strategies
The synthesis of prostaglandins from this compound precursors generally involves a few key strategic approaches. A highly efficient and scalable chemoenzymatic method relies on the enzymatic desymmetrization of a this compound derivative to establish the crucial stereochemistry, followed by a series of chemical transformations to elaborate the side chains. Another powerful approach is the organocatalytic domino Michael/Michael reaction to construct the Corey lactone in a highly enantioselective and time-economical one-pot process. These strategies offer significant advantages in terms of step economy, yield, and stereocontrol.
A generalized workflow for prostaglandin (B15479496) synthesis from a this compound derivative is illustrated below.
Caption: Generalized workflow for prostaglandin synthesis.
Data Presentation
Table 1: Chemoenzymatic Synthesis of Prostaglandin F2α and Analogs
This table summarizes the key steps and yields for a concise and scalable chemoenzymatic synthesis of various prostaglandins, starting from a chiral lactone derived from a this compound precursor.[1]
| Step | Product | Yield (%) | Scale | Notes |
| Bromohydrin Formation | Bromohydrin Intermediate | 86 | 10-gram | Achieved through recrystallization with >99% enantiomeric excess. |
| Nickel-Catalyzed Reductive Coupling | ω-Side Chain Attached Intermediate | 73 | 10-gram | Yield decreased slightly on a larger scale. |
| Lactone Reduction & Wittig Reaction | Prostaglandin F2α | - | 10.6 g | Synthesized from 14.2 g of the starting lactone. |
| Synthesis of Analogs | Fluprostenol | - | 2.13 g | Synthesized from 1.6 g of the starting lactone. |
| Bimatoprost | - | 1.89 g | Synthesized from 1.6 g of the starting lactone. | |
| Cloprostenol | - | 1.82 g | Synthesized from 1.6 g of the starting lactone. | |
| Latanoprost | - | 1.29 g | Synthesized from 1.6 g of the starting lactone. |
Table 2: One-Pot Synthesis of Corey Lactone
This table outlines the efficiency of a pot- and time-economical one-pot synthesis of the Corey lactone, a key intermediate for a wide array of prostaglandins.[2][3]
| Reaction Sequence | Overall Yield (%) | Enantiomeric Excess (%) | Total Time (minutes) | Scale |
| Domino Michael/Michael Reaction and Subsequent Steps | 50 | >99 | 152 | Gram |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Chiral Lactone Intermediate
This protocol describes a two-step chemoenzymatic approach to a key chiral lactone intermediate, which serves as a radical equivalent of the Corey lactone.[1][4]
Step 1: Enzymatic Desymmetrization and Johnson-Claisen Rearrangement
-
Enzymatic Desymmetrization: A commercially available lipase (B570770) is used for the desymmetrization of a meso-cyclopentane diol, yielding a mono-acetate product with high enantiomeric excess.
-
Johnson-Claisen Rearrangement: The resulting mono-acetate is subjected to a Johnson-Claisen rearrangement using triethyl orthoacetate as the solvent, catalyzed by o-nitrophenol.
-
Saponification: The product from the rearrangement is directly treated with potassium carbonate in methanol (B129727) to afford the chiral lactone in a one-pot procedure.
Step 2: Bromohydrin Formation
-
To a solution of the chiral lactone in a suitable solvent, add N-bromosuccinimide (NBS) and water.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product by recrystallization to obtain the bromohydrin intermediate with high yield and enantiomeric purity.
Caption: Chemoenzymatic synthesis of the bromohydrin intermediate.
Protocol 2: One-Pot Synthesis of Corey Lactone
This protocol details a highly efficient one-pot synthesis of the Corey lactone using an organocatalytic domino reaction.[2][3]
-
Domino Michael/Michael Reaction: In a single reaction vessel, a domino Michael/Michael reaction is carried out in the presence of an organocatalyst and p-nitrophenol in isopropanol. This step establishes three contiguous stereocenters.
-
Diastereoselective Reduction: The resulting ketone is reduced with high diastereoselectivity using a bulky hydride reducing agent (e.g., LiAlH(OtBu)3).
-
Lactonization and Final Steps: Concurrently, the aldehyde group is reduced, followed by lactone formation. Subsequent steps to finalize the Corey lactone structure are also performed in the same pot.
-
Purification: The final product is purified by column chromatography.
Caption: One-pot synthesis of the Corey lactone.
Protocol 3: Attachment of Prostaglandin Side Chains
This protocol outlines the general procedures for the sequential attachment of the ω- and α-side chains to the cyclopentane (B165970) core.[1][4]
1. Attachment of the ω-Side Chain via Nickel-Catalyzed Cross-Coupling:
-
To a solution of the bromohydrin intermediate in a suitable solvent, add the appropriate ω-side chain precursor (e.g., an organozinc reagent).
-
Add a nickel catalyst and a ligand (e.g., pyridine).
-
Stir the reaction at the appropriate temperature until completion.
-
Purify the product by column chromatography.
2. Attachment of the α-Side Chain via Wittig Reaction:
-
The intermediate from the previous step is converted to an aldehyde.
-
In a separate flask, prepare the Wittig reagent from the corresponding phosphonium (B103445) salt and a strong base.
-
Add the aldehyde to the Wittig reagent and stir until the reaction is complete.
-
Work up the reaction and purify the final prostaglandin product.
Conclusion
The use of this compound-derived precursors provides a powerful and flexible platform for the synthesis of a wide variety of prostaglandins and their analogs. The chemoenzymatic and organocatalytic methods highlighted in these notes offer significant improvements in efficiency, scalability, and stereocontrol over classical synthetic routes. These detailed protocols and data summaries are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of these biologically important molecules for further investigation and drug development.
References
Application Notes and Protocols: Dehydration of Cyclopentenol to Cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism for the acid-catalyzed dehydration of cyclopentenol to produce cyclopentadiene (B3395910). Included are established experimental protocols derived from related syntheses, a summary of quantitative data from relevant studies, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication. This synthesis is of interest due to cyclopentadiene's role as a valuable precursor in the synthesis of various pharmaceuticals and complex organic molecules.
Introduction
Cyclopentadiene is a highly reactive cyclic diene that serves as a fundamental building block in organic synthesis, notably in Diels-Alder reactions for the construction of polycyclic systems. One method for its preparation involves the dehydration of this compound. This reaction typically proceeds via an acid-catalyzed elimination mechanism, offering a direct route to this valuable diene. Understanding the nuances of this reaction is crucial for optimizing reaction conditions and maximizing yields of the desired product.
Reaction Mechanism
The acid-catalyzed dehydration of this compound to cyclopentadiene proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate, and concludes with deprotonation to yield the conjugated diene. The driving force for this reaction is the formation of a stable, conjugated π-system in the cyclopentadiene ring.
The key steps are as follows:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst (e.g., H₃O⁺). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][2]
-
Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, which contributes to the stability of this intermediate.
-
Deprotonation to Form Cyclopentadiene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a new π-bond, yielding the final product, cyclopentadiene. The catalyst is also regenerated in this step.[1]
Experimental Protocols
Protocol: Dehydration of 1,3-Cyclopentanediol (B3029237) to Cyclopentadiene using a Solid Acid Catalyst [1]
This procedure is adapted from the synthesis of cyclopentadiene using a lanthanum phosphate (B84403) (LaP) solid acid catalyst.
Materials:
-
1,3-Cyclopentanediol
-
Lanthanum Phosphate (LaP) catalyst
-
Ethyl acetate (B1210297) (solvent)
-
Fixed-bed reactor
-
Inert gas (e.g., Nitrogen or Argon)
-
Condensation and collection apparatus
Procedure:
-
Catalyst Preparation: The LaP catalyst is prepared via a precipitation method, followed by calcination.
-
Reactor Setup: A fixed-bed reactor is packed with 1.25 g of the LaP catalyst.
-
Reaction Conditions: The reactor is heated to 473 K under atmospheric pressure with a steady flow of inert gas.[1]
-
Reactant Feed: A solution of 7 wt% 1,3-cyclopentanediol in ethyl acetate is fed into the reactor at a flow rate of 0.04 mL/min.[1]
-
Product Collection: The product stream exiting the reactor is passed through a condenser to collect the liquid products, which include cyclopentadiene and the solvent.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the yield of cyclopentadiene.
Data Presentation
The following table summarizes the quantitative data obtained from the dehydration of 1,3-cyclopentanediol to cyclopentadiene over various solid acid catalysts.[1] This data highlights the efficiency of different catalysts under specific reaction conditions.
| Catalyst | Reactant | Temperature (K) | Reactant Conversion (%) | Cyclopentadiene Yield (%) |
| Lanthanum Phosphate (LaP) | 1,3-Cyclopentanediol | 473 | 100 | 91.2 |
| Zirconium Phosphate (ZrP) | 1,3-Cyclopentanediol | 473 | ~80 | ~70 |
| Cerium Phosphate (CeP) | 1,3-Cyclopentanediol | 473 | ~75 | ~65 |
| Aluminum Phosphate (AlP) | 1,3-Cyclopentanediol | 473 | ~70 | ~60 |
Visualizations
Reaction Mechanism Diagram
Caption: Acid-catalyzed E1 dehydration of this compound to cyclopentadiene.
Experimental Workflow Diagram
Caption: Workflow for cyclopentadiene synthesis via dehydration.
References
Application Notes and Protocols for the Use of Cyclopentenol in Pauson-Khand Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction (PKR) is a powerful organometallic [2+2+1] cycloaddition reaction that efficiently constructs α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1] This reaction has become a cornerstone in synthetic organic chemistry, particularly in the synthesis of complex molecules and natural products, due to its ability to rapidly build molecular complexity.[2] The use of functionalized alkenes, such as cyclopentenol and its derivatives, in the Pauson-Khand reaction provides a strategic entry into highly functionalized cyclopentenone core structures, which are prevalent in a wide array of biologically active compounds.
This document provides a detailed overview of the application of this compound-derived substrates in Pauson-Khand reactions, including reaction mechanisms, quantitative data, and detailed experimental protocols for their use in research and development.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex.[3] This is followed by coordination of the alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate. Carbonyl insertion then expands the ring, and a final reductive elimination yields the cyclopentenone product. The use of promoters, such as N-oxides, can facilitate the reaction by promoting CO dissociation, which is often the rate-limiting step.[4]
In the context of this compound-derived enynes, the reaction is typically intramolecular, where the this compound moiety serves as the alkene component and is tethered to the alkyne. The stereochemistry of the this compound can influence the diastereoselectivity of the cyclization, providing a handle for asymmetric synthesis. The intramolecular nature of the reaction often leads to high regio- and stereoselectivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for Pauson-Khand reactions involving this compound derivatives and structurally related silyl (B83357) enol ethers.
| Entry | Substrate | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Silyl enol ether of a 1,7-enyne | Co₂(CO)₈ / TMANO·2H₂O | Dichloromethane (B109758) | RT | 16 | 31 | - | |
| 2 | Silyl enol ether of a 1,7-enyne (one-pot) | Co₂(CO)₈ / Promoter | Dichloromethane | RT | 2 | 93 | - | |
| 3 | Aldehyde-derived silyl enol ether of a 1,6-enyne | Co₂(CO)₈ / Promoter | Dichloromethane | RT | 3 | 88 | >20:1 | |
| 4 | (1R,4S)-4-(tert-butyldimethylsilyloxy)-1-(prop-2-yn-1-yl)cyclopent-2-en-1-ol derived enyne | Co₂(CO)₈ / NMO | Dichloromethane | RT | 12 | 65 | - |
TMANO·2H₂O = Trimethylamine N-oxide dihydrate; NMO = N-Methylmorpholine N-oxide; RT = Room Temperature.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Enyne
This protocol describes the synthesis of a typical 1,6-enyne substrate from 2-cyclopenten-1-ol (B1584729).
Materials:
-
2-Cyclopenten-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyclopenten-1-ol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenyl propargyl ether (a 1,6-enyne).
Protocol 2: Intramolecular Pauson-Khand Reaction of a this compound-Derived Enyne
This protocol outlines a general procedure for the intramolecular cyclization of a this compound-derived 1,6-enyne using dicobalt octacarbonyl.
Materials:
-
This compound-derived 1,6-enyne substrate (from Protocol 1)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.05 M).
-
Complexation: To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color to dark red or brown. Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.
-
Promotion and Cyclization: Add N-Methylmorpholine N-oxide (NMO) (3-6 eq) to the reaction mixture. The addition of the N-oxide promoter often results in gas evolution (CO₂).
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.
-
Work-up: Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes. Filter the mixture through a pad of celite or silica gel, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired bicyclic cyclopentenone.
Visualizations
Caption: Mechanism of the intramolecular Pauson-Khand reaction.
Caption: Experimental workflow for the synthesis of a bicyclic cyclopentenone.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
Applications of Cyclopentenol Derivatives in Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopentenol and its derivatives, particularly cyclopentenones, represent a versatile class of compounds with significant potential in pharmaceutical development. Their unique five-membered ring structure serves as a scaffold for a diverse range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. This document provides detailed application notes on the pharmaceutical applications of these derivatives, complete with experimental protocols and visual diagrams to facilitate understanding and further research.
Antiviral Applications
This compound derivatives, especially carbocyclic nucleoside analogs where the furanose oxygen is replaced by a methylene (B1212753) group, exhibit potent antiviral properties due to their increased metabolic stability.[1] Notable examples include Neplanocin A and Cyclopentenyl Cytosine (CPE-C).
Featured Antiviral this compound Derivatives
| Compound | Virus | Activity (EC50) | Cell Line | Reference |
| Neplanocin A | HIV-1 | 0.1 µM | PBM, Vero, CEM | [2] |
| Neplanocin A | Orthopox viruses | Potent | - | [3] |
| Cyclopentenyl Cytosine (CPE-C) | HIV-1 | 0.06 µM | PBM, Vero, CEM | [2] |
| Cyclopentenyl Cytosine (CPE-C) | West Nile Virus | 0.2-3.0 µM | - | [2] |
| 5-F-Cytosine Analogue | HIV-1 | 5.34 µM | PBM, Vero, CEM | [2] |
| 5-F-Cytosine Analogue | West Nile Virus | 15-20 µM | - | [2] |
| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 µM (H1N1), <0.3 µM (H3N2, H5N1), <0.2 µM to 8 µM (B) | MDCK | [4] |
Mechanism of Action: Inhibition of Influenza Neuraminidase
A key antiviral mechanism for some cyclopentane (B165970) derivatives is the inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells.
Caption: Inhibition of influenza virus release by this compound derivatives targeting neuraminidase.
Experimental Protocol: Influenza Neuraminidase Inhibition Assay
This protocol is adapted from established fluorescence-based methods.[5]
1. Materials:
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Assay buffer (e.g., 20 mM MES, pH 6.5, containing 1 mM CaCl2 and 0.5% NP-40)
-
Test compounds (this compound derivatives)
-
Influenza virus stock
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
2. Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Oseltamivir carboxylate) in assay buffer.
-
Dilute the influenza virus stock in assay buffer to a concentration that gives a linear rate of substrate hydrolysis for at least 60 minutes.
-
In a 96-well plate, add 25 µL of each compound dilution to triplicate wells.
-
Add 25 µL of the diluted virus to each well containing the test compound.
-
Incubate the plate at 37°C for 45 minutes.
-
Prepare a 200 µM solution of MUNANA in assay buffer.
-
Add 50 µL of the MUNANA solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
Read the fluorescence on a plate reader.
-
Construct a standard curve using 4-MU to quantify the amount of product formed.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Anticancer Applications
The cyclopentenone moiety is a key pharmacophore in several anticancer agents.[6][7] These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Featured Anticancer this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Compound 6k (8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative) | HCT-116 | 3.29 µM | [8] |
| HeLa | 6.75 µM | [8] | |
| HT-29 | 7.56 µM | [8] | |
| MDA-MB-231 | 10.30 µM | [8] | |
| Cyclopentenyl Cytosine (CPEC) | MOLT-4 (lymphoblasts) | 20 nM (72h), 75 nM (16h) | [9] |
| HL-60 (promyelocytic leukemia) | ~30 nM (24h, DNA synthesis inhibition) | [9] |
Mechanism of Action: Cyclopentenyl Cytosine (CPE-C)
Cyclopentenyl cytosine (CPE-C) is a cytidine (B196190) analog that, upon intracellular phosphorylation to its triphosphate form (CPEC-TP), acts as a potent inhibitor of CTP synthetase.[9][10][11] This enzyme is crucial for the de novo synthesis of CTP, a vital precursor for RNA and DNA synthesis.[11] Inhibition of CTP synthetase leads to a depletion of CTP pools, thereby halting cell proliferation and inducing apoptosis in cancer cells, which often exhibit high CTP synthetase activity.[9][11]
Caption: Mechanism of action of Cyclopentenyl Cytosine (CPE-C) as an anticancer agent.
Anti-inflammatory Applications
Cyclopentenone prostaglandins (B1171923) (cyPGs) are a class of lipid mediators that play a crucial role in the regulation of inflammation.[5] They exert their anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB pathway.
Mechanism of Action: Inhibition of NF-κB Signaling
Cyclopentenone derivatives can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[5] NF-κB is a transcription factor that, upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Some cyclopentenone derivatives can prevent the degradation of IκBα, the inhibitory protein of NF-κB, or directly inhibit the IκK complex, thereby blocking NF-κB activation and subsequent inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: Screening for Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol provides a general workflow for assessing the anti-inflammatory potential of this compound derivatives using the RAW 264.7 murine macrophage cell line.[8][12][13]
Caption: Experimental workflow for screening the anti-inflammatory activity of this compound derivatives.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[8]
-
Seed cells into 96-well plates (for viability and NO assays) or larger plates (for protein/RNA analysis) and allow them to adhere for 24 hours.[8]
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
2. Cytotoxicity Assay (MTT Assay):
-
To ensure that the observed effects are not due to cell death, perform an MTT assay.
-
After treatment with the this compound derivative for 24 hours, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.[8]
3. Nitric Oxide (NO) Determination (Griess Assay):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.[8]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[8]
4. Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
5. Protein Expression Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2, p-p65, IκBα) and appropriate secondary antibodies.[8]
-
Visualize the protein bands using a chemiluminescence detection system.
Synthesis of Key this compound Derivatives
The asymmetric synthesis of chiral cyclopentenones is a critical step in the development of many of these pharmaceutical agents.[14] Several strategies have been developed, including enzymatic resolutions and various cyclization reactions.
General Synthetic Approach to Carbocyclic Nucleosides (e.g., Neplanocin A)
The synthesis of carbocyclic nucleosides like Neplanocin A often starts from a chiral cyclopentenone intermediate, which can be derived from precursors like D-ribose. A key step is the coupling of the this compound moiety with the desired nucleobase.[15]
A generalized synthetic scheme involves:
-
Synthesis of a versatile cyclopentenone intermediate: This can be achieved through multi-step synthesis from readily available starting materials like D-ribose, often involving a ring-closing metathesis reaction.[15][16]
-
Introduction of the nucleobase: The purine (B94841) or pyrimidine (B1678525) base is coupled to the this compound intermediate, for example, via a Mitsunobu reaction.
-
Deprotection: Removal of protecting groups to yield the final carbocyclic nucleoside.
For detailed synthetic protocols, researchers are encouraged to consult the primary literature cited herein.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. izsvenezie.com [izsvenezie.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for the Oxidation of 2-Cyclopenten-1-ol to 2-Cyclopenten-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the oxidation of the secondary allylic alcohol, 2-cyclopenten-1-ol (B1584729), to the corresponding α,β-unsaturated ketone, 2-cyclopenten-1-one (B42074). 2-Cyclopenten-1-one is a valuable intermediate in organic synthesis, serving as a precursor for a variety of natural products and pharmaceuticals, including prostaglandins (B1171923) and jasmone.[1][2] The protocols outlined below utilize common and efficient oxidizing agents, offering researchers a selection of methods based on substrate compatibility, scale, and laboratory resources. Key methodologies, including oxidation with Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern oxidation, are compared. A detailed, step-by-step experimental procedure for the widely used PCC oxidation is provided, along with a generalized experimental workflow diagram.
Comparison of Common Oxidation Protocols
The choice of an oxidizing agent is critical and depends on the sensitivity of the starting material and the desired selectivity. For the conversion of a secondary alcohol to a ketone, several reliable methods are available. The following table summarizes and compares three widely used protocols.
| Oxidizing Agent | Reagent Structure | Typical Yield | Reaction Conditions | Key Considerations |
| Pyridinium Chlorochromate (PCC) | [C₅H₅NH]⁺[CrO₃Cl]⁻ | 80-95% | Dichloromethane (B109758) (CH₂Cl₂), Room Temperature, 2-4 hours | Reagent is a suspected carcinogen (Cr VI); requires anhydrous conditions; workup involves filtration through Celite to remove chromium byproducts.[3][4][5] |
| Dess-Martin Periodinane (DMP) | 1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one | 90-99% | Dichloromethane (CH₂Cl₂), Room Temperature, 0.5-2 hours | Mild and highly selective; avoids toxic heavy metals; reagent can be explosive under certain conditions; workup is relatively simple.[6][7][8] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95% | Dichloromethane (CH₂Cl₂), -78 °C to Room Temp. | Metal-free and very mild conditions, suitable for sensitive substrates; requires cryogenic temperatures; produces malodorous dimethyl sulfide (B99878) byproduct.[9][10][11] |
Detailed Experimental Protocol: PCC Oxidation
This section provides a representative protocol for the oxidation of 2-cyclopenten-1-ol using Pyridinium Chlorochromate (PCC). This method is known for its reliability and high yield.[4][12]
Materials and Equipment:
-
2-Cyclopenten-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite® or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel (optional)
-
Stir plate
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pyridinium Chlorochromate (1.5 equivalents) and a bed of Celite® (approximately the same weight as the PCC). Suspend this mixture in anhydrous dichloromethane (CH₂Cl₂) (approx. 5 mL per gram of alcohol).
-
Substrate Addition: Dissolve 2-cyclopenten-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the stirred PCC suspension at room temperature. The addition can be done in one portion or dropwise.
-
Reaction Monitoring: Stir the resulting dark mixture vigorously at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting alcohol spot. The reaction is typically complete within 2 to 4 hours.[5]
-
Workup: Upon completion, dilute the reaction mixture with anhydrous diethyl ether (an equal volume to the CH₂Cl₂ used). Stir for an additional 15 minutes.
-
Filtration: Filter the suspension through a short pad of silica gel or Celite® in a fritted glass funnel to remove the dark chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings. Concentrate the solution using a rotary evaporator to remove the solvent. The resulting crude 2-cyclopenten-1-one can be further purified by vacuum distillation or flash column chromatography if necessary.
Safety Precautions:
-
PCC is a toxic chromium (VI) compound and a suspected carcinogen; it must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[4]
-
Dichloromethane is a volatile and potentially toxic solvent. All operations should be performed in a fume hood.
Generalized Experimental Workflow
The following diagram illustrates the general workflow for a typical organic synthesis experiment, such as the oxidation of cyclopentenol.
Caption: General workflow for the synthesis of cyclopentenone.
References
- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. 2-Cyclopenten-1-OL | 3212-60-0 | Benchchem [benchchem.com]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Swern Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Cyclopentenol in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of cyclopentenol derivatives in the development of potent antiviral compounds, with a primary focus on carbocyclic nucleoside analogues. Detailed experimental protocols for key synthetic transformations and quantitative data on the antiviral activity of selected compounds are presented to facilitate research and development in this area.
Introduction
This compound derivatives are versatile chiral building blocks in the synthesis of a wide array of biologically active molecules. Their rigid cyclopentane (B165970) core, which mimics the furanose sugar of natural nucleosides, imparts enhanced metabolic stability against enzymatic degradation, making them attractive scaffolds for the design of antiviral agents. This document outlines the synthesis of several antiviral compounds derived from this compound, highlighting key reactions such as ring-closing metathesis (RCM) for the preparation of the this compound intermediate and the Mitsunobu reaction for the crucial coupling step with various nucleobases.
Data Presentation: Antiviral Activity of this compound-Derived Compounds
The following tables summarize the in vitro antiviral activity of various carbocyclic nucleosides synthesized from this compound derivatives. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
Table 1: Antiviral Activity of 1,2,3-Triazole and 1,2,4-Triazole Analogues [1][2]
| Compound | Virus | EC₅₀ (µM) |
| 1,2,4-Triazole Analogue (17a) | SARS-CoV | 21 |
| 1,2,3-Triazole Analogue (17c) | Vaccinia Virus | 0.4 |
| Cowpox Virus | 39 | |
| SARS-CoV | 47 |
Table 2: Anti-HIV and Anti-West Nile Virus Activity of D- and L-Cyclopentenyl Nucleosides
| Compound | Virus | EC₅₀ (µM) |
| D-(-)-Adenine Analogue (Neplanocin A) | HIV-1 | 0.1 |
| D-(-)-Cytosine Analogue (CPE-C) | HIV-1 | 0.06 |
| D-(-)-5-Fluorocytosine Analogue | HIV-1 | 5.34 |
| L-(+)-Cytosine Analogue | HIV-1 | 58.9 |
| D-(-)-Cytosine Analogue (CPE-C) | West Nile Virus | 0.2 - 3.0 |
| D-(-)-5-Fluorocytosine Analogue | West Nile Virus | 15 - 20 |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Protocol 1: Synthesis of Chiral this compound Intermediate via Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a key chiral this compound intermediate from D-ribose, employing a ring-closing metathesis (RCM) reaction.[1][2]
Materials:
-
D-ribose
-
Appropriate protecting group reagents (e.g., acetone (B3395972), 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid)
-
Vinylmagnesium bromide
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous solvents (e.g., dichloromethane (B109758), toluene)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Protection of D-ribose: Protect the hydroxyl groups of D-ribose. A common method is the formation of an acetonide by reacting D-ribose with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Vinylation: Treat the protected D-ribose derivative with a vinylating agent, such as vinylmagnesium bromide, to introduce the two terminal alkene functionalities required for RCM.
-
Ring-Closing Metathesis (RCM):
-
Dissolve the resulting diene in an anhydrous solvent like dichloromethane or toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of Grubbs' catalyst. The choice of catalyst and its loading may need optimization depending on the specific substrate.
-
The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification: Upon completion, quench the reaction and purify the crude product by silica (B1680970) gel column chromatography to obtain the chiral this compound intermediate.
Protocol 2: Coupling of this compound with Nucleobases via Mitsunobu Reaction
This protocol outlines the coupling of the chiral this compound intermediate with a protected nucleobase using the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the alcohol center.
Materials:
-
Chiral this compound intermediate
-
Protected nucleobase (e.g., N-benzoyl-protected adenine)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral this compound intermediate, the protected nucleobase, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Azodicarboxylate:
-
Slowly add a solution of DEAD or DIAD in anhydrous THF to the cooled reaction mixture with stirring. A color change is typically observed.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the desired carbocyclic nucleoside from triphenylphosphine oxide and other byproducts.
-
-
Deprotection: The protecting groups on the nucleobase and the this compound moiety are removed using standard deprotection conditions (e.g., treatment with methanolic ammonia (B1221849) for benzoyl groups) to yield the final antiviral compound.
Mandatory Visualizations
Synthetic Pathway of a 1,2,4-Triazole Carbocyclic Nucleoside Analogue
References
Metal-Catalyzed Cross-Coupling Reactions of Cyclopentenol: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of Functionalized Cyclopentane Derivatives
The cyclopentenol moiety is a versatile building block in organic synthesis, serving as a precursor to a wide array of complex molecules, including natural products and pharmaceuticals. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this compound and its derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document offers detailed application notes and experimental protocols for key metal-catalyzed cross-coupling reactions of this compound, aimed at researchers, scientists, and drug development professionals.
Introduction to Cross-Coupling of this compound
This compound can be functionalized at either the C-1 (hydroxyl-bearing) or C-3/C-4 (alkenyl) positions. The hydroxyl group can be converted into a good leaving group, such as a triflate or a halide, to participate in cross-coupling reactions. Alternatively, the double bond can directly engage in reactions like the Heck coupling. The choice of catalyst—typically based on palladium, nickel, copper, or rhodium—and the nature of the coupling partner dictate the type of bond formed and the outcome of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed for their versatility and high functional group tolerance in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a this compound-derived electrophile (e.g., a triflate) and an organoboron reagent.
General Reaction Scheme:
Application Notes and Protocols for the Asymmetric Hydrogenation of Cyclopentenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of cyclopentenol derivatives is a powerful and atom-economical method for the synthesis of chiral cyclopentanols and their derivatives. These chiral motifs are crucial building blocks in the pharmaceutical industry, found in the core structure of numerous natural products and synthetic drugs. This document provides detailed application notes and protocols based on established catalytic systems for the enantioselective reduction of the carbon-carbon double bond in this compound precursors, leading to the formation of one or more stereocenters with high control.
Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes featuring chiral ligands, has proven highly effective for this transformation. These methods often achieve high yields and excellent enantioselectivities (e.e.), making them suitable for both laboratory-scale synthesis and potential scale-up for industrial applications.
Core Concepts and Significance
Asymmetric hydrogenation offers a direct route to enantiomerically enriched cyclopentanes. The choice of metal center and chiral ligand is critical in achieving high stereoselectivity. The mechanism generally involves the coordination of the prochiral olefin to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen from the metal hydride to the double bond. The steric and electronic properties of the ligand create a chiral environment that favors the formation of one enantiomer over the other.
Chiral cyclopentane (B165970) structures are prevalent in a wide array of biologically active molecules. For instance, they form the core of prostaglandins (B1171923) and their analogues, as well as various antiviral and anticancer agents. The ability to efficiently synthesize these structures in an enantiomerically pure form is a significant advantage in drug discovery and development.
Experimental Workflow Overview
The general experimental workflow for the asymmetric hydrogenation of a this compound derivative is outlined below. This process involves the preparation of the catalyst, the hydrogenation reaction itself, and subsequent workup and analysis to determine the yield and enantiomeric excess of the product.
Caption: General workflow for asymmetric hydrogenation.
Data on Catalyst Systems and Performance
The following tables summarize quantitative data from various studies on the asymmetric hydrogenation of this compound derivatives and related cyclic enones, showcasing the performance of different catalyst systems.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones[1][2]
| Substrate (R group) | Ligand | Solvent | H2 Pressure (atm) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| Phenyl | L1 (PHOX) | DCM | 50 | 12 | 97 | 18:1 | 97 |
| 4-MeO-Ph | L1 (PHOX) | DCM | 50 | 12 | 99 | >20:1 | 99 |
| 4-Cl-Ph | L1 (PHOX) | DCM | 50 | 12 | 98 | >20:1 | 98 |
| 3-Cl-Ph | L1 (PHOX) | DCM | 50 | 12 | 99 | 15:1 | 98 |
| 2-Naphthyl | L1 (PHOX) | DCM | 50 | 12 | 99 | 19:1 | 97 |
| 2-Thienyl | L1 (PHOX) | DCM | 50 | 12 | 98 | >20:1 | 97 |
Reactions were typically carried out at room temperature.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Carbonyl Compounds[3]
| Substrate | Ligand | Solvent | H2 Pressure (atm) | Time (h) | Yield (%) | e.e. (%) |
| 5-membered lactone | ZhaoPhos | Toluene (B28343) | 30 | 12 | 98 | 98 |
| 6-membered lactone | ZhaoPhos | Toluene | 30 | 12 | 99 | 99 |
| 5-membered lactam | ZhaoPhos | Toluene | 30 | 12 | 97 | 97 |
| 6-membered lactam | ZhaoPhos | Toluene | 30 | 12 | 99 | 99 |
| 5-membered ketone | ZhaoPhos | Toluene | 30 | 12 | 98 | 96 |
Reactions were typically carried out at 30 °C.
Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Cyclopentenone Derivatives[4]
| Substrate | Ligand | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) |
| Methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate | Bidentate Diphosphine | Dichloromethane (B109758) | 50 | 25 | High | >95 (for cis) |
| General 2-alkyl-cyclopentenone | Bidentate Diphosphine | Dichloromethane | 20-100 | 20-50 | N/A | High |
Specific yield and e.e. values for a broad range of substrates were not detailed in the provided abstract but high performance was indicated.
Detailed Experimental Protocols
The following are representative protocols derived from the literature for the asymmetric hydrogenation of this compound derivatives.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted-Cyclopentenone[1][2]
This protocol is adapted from the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral Phosphine-Oxazoline (PHOX) ligand (e.g., L1)
-
2-Substituted-cyclopentenone substrate
-
Anhydrous and degassed dichloromethane (DCM)
-
High-purity hydrogen gas (H₂)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware, Schlenk line, and a high-pressure autoclave or hydrogenation reactor.
Catalyst Preparation (In-situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral PHOX ligand (2.2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed DCM to the flask to dissolve the solids.
-
Stir the resulting solution at room temperature for 30 minutes to allow for complex formation.
Hydrogenation Procedure:
-
In a separate flask, dissolve the 2-substituted-cyclopentenone substrate (1.0 equiv) in anhydrous, degassed DCM.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas 3-5 times to remove air.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or GC.
Workup and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent system to be determined based on substrate polarity, e.g., hexanes/ethyl acetate).
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess of the product by chiral HPLC or chiral GC.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an Exocyclic Cyclopentenone Derivative[3]
This protocol is based on the rhodium-catalyzed hydrogenation of exocyclic α,β-unsaturated carbonyl compounds.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine-thiourea ligand (e.g., ZhaoPhos)
-
Exocyclic cyclopentenone substrate
-
Anhydrous and degassed toluene
-
High-purity hydrogen gas (H₂)
-
Standard laboratory glassware and a high-pressure autoclave.
Catalyst Preparation (In-situ):
-
Under an inert atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed toluene and stir at room temperature for 20-30 minutes to form the active catalyst.
Hydrogenation Procedure:
-
Dissolve the exocyclic cyclopentenone substrate (1.0 equiv) in anhydrous, degassed toluene.
-
Transfer the substrate solution and the pre-formed catalyst solution to the hydrogenation reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 30 atm.
-
Heat the reaction mixture to 30 °C and stir for 12 hours.
Workup and Analysis:
-
After cooling to room temperature, carefully vent the reactor.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the final product.
-
Determine the yield and measure the enantiomeric excess using chiral HPLC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in catalyst selection and optimization for achieving high enantioselectivity.
Caption: Catalyst optimization logic diagram.
Concluding Remarks
The asymmetric hydrogenation of this compound derivatives is a well-established and highly efficient method for producing chiral cyclopentanols. The choice of catalyst system, particularly the combination of the metal precursor and the chiral ligand, is paramount to achieving high yields and enantioselectivities. The protocols and data presented here serve as a guide for researchers in the field to design and execute these important transformations. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
Application Notes and Protocols: The Use of Cyclopentenol in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenol and its derivatives, particularly chiral cyclopentenones, are versatile and powerful building blocks in the total synthesis of a wide array of complex natural products. Their utility stems from the diverse functionalities they possess, allowing for a variety of stereocontrolled transformations. The cyclopentane (B165970) ring is a common motif in numerous biologically active molecules, including the prostaglandins (B1171923), a class of lipid compounds with significant physiological and medicinal properties. This document provides detailed application notes and protocols for the use of this compound-derived synthons in the synthesis of prostaglandins and terpenes, highlighting key reactions and methodologies.
I. Synthesis of Prostaglandins via this compound Derivatives
Prostaglandins are a family of biologically active lipids involved in various physiological processes, making them important targets for drug development. The total synthesis of prostaglandins often relies on the strategic use of functionalized cyclopentane precursors.
A. The Corey Synthesis of Prostaglandin (B15479496) F2α
One of the most classic and elegant approaches to prostaglandin synthesis was developed by E.J. Corey and his group. A key feature of this synthesis is the use of a bicyclic intermediate to control the stereochemistry of the cyclopentane core, which is ultimately derived from a cyclopentadiene (B3395910) precursor that can be converted to a this compound derivative.
Logical Workflow for Corey's PGF2α Synthesis
Caption: A simplified workflow of the key transformations in the Corey synthesis of Prostaglandin F2α.
Quantitative Data for Key Steps in Corey's PGF2α Synthesis [1]
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1-3 | Diels-Alder & Hydrolysis | 1. 2-Chloroacrylonitrile, Cu(BF₄)₂; 2. KOH, DMSO, 30 °C, 14 h | Bicyclic Ketone | 80 (for 3 steps) |
| 4 | Baeyer-Villiger Oxidation | mCPBA, CH₂Cl₂ | Corey Lactone Diol | 95 |
| 5-6 | Iodolactonization | 1. NaOH, H₂O; 2. KI₃, H₂O | Iodolactone | 80 (for 2 steps) |
| 7 | Acylation | Ac₂O, Pyridine, RT, 15 min | Acetoxy Iodolactone | 100 |
| 8 | Reductive Deiodination | n-Bu₃SnH, AIBN, Benzene, RT | Acetoxy Lactone | 99 |
| 9 | Methanolysis | BBr₃, CH₂Cl₂ | Corey Lactone Alcohol | 90 |
| 10-11 | Oxidation & HWE Reaction | 1. CrO₃·2Pyr, CH₂Cl₂; 2. NaH, DME, (MeO)₂P(O)CH₂CO(CH₂)₄CH₃ | Enone Intermediate | 70 (for 2 steps) |
| 12 | Ketone Reduction | Zn(BH₄)₂, DME, RT, 30 min | Diol Intermediate | 49 (and 49% of C15-epimer) |
| 13 | Saponification | K₂CO₃, MeOH, RT, 15 min | Diol Ester | 100 |
| 14-16 | Lactone Reduction & Wittig | 1. Dihydropyran, TsOH; 2. i-Bu₂AlH, Toluene, -60 °C; 3. Dimsyl sodium, DMSO | Protected PGF2α | 80 (for 3 steps) |
| 17 | Deprotection | AcOH, H₂O, 37 °C, 3 h | Prostaglandin F2α | 90 |
Experimental Protocol: Iodolactonization in Corey's PGF2α Synthesis [1][2]
This protocol describes the conversion of the Baeyer-Villiger oxidation product to the key iodolactone intermediate.
-
Saponification: The lactone from the Baeyer-Villiger step is dissolved in aqueous sodium hydroxide (B78521) (NaOH) at 0 °C and stirred for 12 hours to hydrolyze the lactone and any protecting groups on the hydroxyls.
-
Iodolactonization: The resulting carboxylate solution is treated with a solution of potassium triiodide (KI₃) in water. The reaction mixture is stirred at room temperature until the iodolactonization is complete, typically monitored by TLC.
-
Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with sodium thiosulfate (B1220275) solution to remove excess iodine, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure iodolactone.
II. Pauson-Khand Reaction in Terpene Synthesis
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. This reaction is particularly useful for the construction of fused ring systems found in many terpene natural products.
A. Synthesis of (±)-Pentalenene via Intramolecular Pauson-Khand Reaction
Pentalenene is a sesquiterpene hydrocarbon that serves as a biosynthetic precursor to the pentalenolactone (B1231341) family of antibiotics. Its total synthesis has been a target for many research groups, with several strategies employing the Pauson-Khand reaction to construct the tricyclic core.
Reaction Scheme: Intramolecular Pauson-Khand Reaction in Pentalenene Synthesis
Caption: Key intramolecular Pauson-Khand reaction step in the synthesis of (±)-Pentalenene.
Quantitative Data for the Pauson-Khand Reaction in Terpene Synthesis
| Natural Product | Enyne Substrate | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| (±)-Pentalenene | 1-allyl-2-(3-butynyl)cyclopentene | Co₂(CO)₈, NMO | Dichloromethane (B109758) | 25 | 75-85 | Not Applicable (racemic) |
| (±)-α-Cedrene | Substituted 1,6-enyne | [Rh(CO)₂Cl]₂ | Toluene | 110 | 65 | 3:1 |
| (±)-Hirsutene | Linear 1,6-enyne | Co₂(CO)₈ | Isooctane | 90 | 70 | Not Applicable (racemic) |
Experimental Protocol: Intramolecular Pauson-Khand Reaction for (±)-Pentalenene Synthesis
This protocol is based on the synthesis reported by Schore and Croudace.
-
Complexation: To a solution of the 1,6-enyne precursor in dichloromethane at room temperature is added dicobalt octacarbonyl (Co₂(CO)₈). The mixture is stirred for 1-2 hours to allow for the formation of the alkyne-cobalt complex, which is typically observed by a color change to deep red.
-
Cyclization: N-Methylmorpholine N-oxide (NMO) is added portion-wise to the reaction mixture. The reaction is an exothermic process and is typically stirred at room temperature until the starting material is consumed as monitored by TLC.
-
Work-up: The reaction mixture is filtered through a pad of silica gel or Celite to remove the cobalt residues. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the pure tricyclic enone.
III. Signaling Pathways and Biological Relevance
The natural products synthesized using this compound-derived building blocks often exhibit significant biological activity. Prostaglandins, for instance, are involved in a wide range of signaling pathways.
Simplified Prostaglandin Signaling Pathway
Caption: A simplified overview of the biosynthesis and signaling of prostaglandins.
The ability to synthesize these complex molecules in the laboratory provides crucial tools for researchers and drug development professionals to study their biological functions, develop new therapeutic agents, and understand disease mechanisms. The synthetic strategies outlined in these notes, which hinge on the versatile chemistry of this compound derivatives, are fundamental to these endeavors.
References
Cyclopentenol: A Versatile Chiral Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclopentenol, a five-membered carbocyclic alcohol, has emerged as a important and versatile chiral building block in the landscape of modern organic synthesis. Its inherent chirality and readily functionalizable framework provide a powerful platform for the stereocontrolled construction of a diverse array of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of chiral this compound derivatives in the synthesis of high-value compounds, including carbocyclic nucleosides, prostaglandins (B1171923), and various natural products.
Synthesis of Antiviral Carbocyclic Nucleosides
Chiral this compound derivatives are key intermediates in the synthesis of carbocyclic nucleosides, a class of compounds that exhibit significant antiviral and anticancer properties.[1][2] These analogues, where the ribose sugar is replaced by a cyclopentane (B165970) ring, often show enhanced metabolic stability.
A notable example is the synthesis of a chiral this compound derivative from D-ribose, which serves as a precursor for various carbocyclic nucleoside analogues.[1] The overall synthesis achieves a 52% yield over several steps on a 10-gram scale.[1]
Table 1: Synthesis of Chiral this compound Intermediate for Carbocyclic Nucleosides[1]
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Selective Protection | D-Ribose, Acetone, H₂SO₄ | Protected Ribose | Quantitative |
| 2 | Olefination | Wittig Reagent | Diene | 85% |
| 3 | Selective Deprotection | Acidic Conditions | Diol | 90% |
| 4 | Protection of Allylic Alcohol | Trityl Chloride, Pyridine | Protected Diene | 82% |
| 5 | Ring-Closing Metathesis (RCM) | Grubbs' II Catalyst, CH₂Cl₂ | Chiral this compound Derivative | 75% |
Experimental Protocol: Synthesis of Chiral this compound Derivative via RCM[1]
Materials:
-
Protected Diene Intermediate
-
Grubbs' II Catalyst (2nd Generation)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the protected diene intermediate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Add Grubbs' II catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral this compound derivative.
Biological Activity of Synthesized Carbocyclic Nucleosides
Carbocyclic nucleosides derived from chiral cyclopentenols have shown potent antiviral activity. For instance, a 1,2,3-triazole analogue exhibited an EC₅₀ of 0.4 µM against the vaccinia virus.[1] The mechanism of action for many of these nucleoside analogues involves the inhibition of viral polymerases or other essential viral enzymes.[3][4] Neplanocin A, a naturally occurring carbocyclic nucleoside, is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, which disrupts viral mRNA methylation.[5][6]
Synthesis of Prostaglandins and Analogues
Chiral cyclopentenols and their corresponding cyclopentenones are fundamental building blocks in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[7][8] The stereochemistry of the cyclopentane core is crucial for their biological activity.
One common strategy involves the enzymatic resolution of a racemic this compound derivative to obtain the desired enantiomer with high enantiomeric excess (>99% ee).[7] This resolved alcohol can then be oxidized to the corresponding chiral cyclopentenone, a key intermediate for prostaglandin (B15479496) synthesis.
Table 2: Key Transformations in Prostaglandin Synthesis from this compound
| Step | Reaction | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Enzymatic Resolution | Racemic this compound, Lipase, Acyl Donor | Enantioenriched this compound | ~45-50% | >99% | [7] |
| 2 | Oxidation | PCC or Swern Oxidation | Chiral Cyclopentenone | >90% | >99% | [9] |
| 3 | Conjugate Addition | Organocuprate | Prostaglandin Precursor | Variable | High | [9] |
Experimental Protocol: Oxidation of Chiral this compound to Cyclopentenone
Materials:
-
Chiral this compound
-
Pyridinium chlorochromate (PCC) or Oxalyl chloride/DMSO (Swern conditions)
-
Dichloromethane (CH₂Cl₂) or appropriate solvent
-
Silica gel
Procedure (using PCC):
-
To a stirred suspension of PCC and silica gel in CH₂Cl₂, add a solution of the chiral this compound in CH₂Cl₂.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral cyclopentenone.
-
Purify further by flash column chromatography if necessary.
Applications in Natural Product Synthesis
The utility of chiral this compound extends beyond nucleosides and prostaglandins to the synthesis of other complex natural products.
-
Brefeldin A: This macrolide antibiotic, known for its ability to inhibit protein transport, has been synthesized using a chiral cyclopentane system derived from this compound-related precursors.[10][11][12]
-
Jasmonates: These plant hormones, involved in defense responses, can be synthesized from chiral cyclopentenone building blocks, which are accessible from cyclopentenols.[9][13]
This compound as a Chiral Auxiliary
Chiral this compound derivatives can also be employed as chiral auxiliaries to control the stereochemical outcome of reactions. In the Diels-Alder reaction, for example, a chiral this compound moiety can be attached to a dienophile to direct the approach of the diene, leading to a highly diastereoselective cycloaddition.[14]
Table 3: Diastereoselective Diels-Alder Reaction using a this compound-derived Auxiliary[14]
| Dienophile | Diene | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| Acrylate of cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | >98:2 |
| Acrylate of cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | SnCl₄ | CH₂Cl₂ | -78 | >98:2 |
This approach allows for the creation of multiple stereocenters in a single step with high control, making it a powerful tool in asymmetric synthesis.
Conclusion
Chiral this compound and its derivatives are invaluable building blocks in organic synthesis, providing access to a wide range of biologically important molecules with high stereocontrol. The protocols and data presented here highlight the versatility of this chiral scaffold and its significance in the fields of medicinal chemistry and natural product synthesis. Further exploration of this compound-based methodologies will undoubtedly continue to yield innovative synthetic strategies and novel therapeutic agents.
References
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize [frontiersin.org]
- 4. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral and antimetabolic activities of neplanocins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]
- 13. Engineering yeast for the de novo synthesis of jasmonates [escholarship.org]
- 14. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Cyclopentenol for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenol and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable quantification of this compound is often crucial for reaction monitoring, quality control, and stability studies. However, its direct analysis by gas chromatography (GC) can be challenging due to its polarity and potential for poor peak shape and thermal degradation.[1][2]
Derivatization is a chemical modification technique used to convert an analyte into a form that is more amenable to a particular analytical method.[1][2] For GC analysis, derivatization of this compound is employed to increase its volatility and thermal stability, leading to improved chromatographic performance and detection sensitivity.[1][2][3] The most common derivatization methods for compounds containing hydroxyl groups, such as this compound, are silylation and acylation.[1][2]
This document provides detailed application notes and protocols for the silylation and acylation of this compound for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization Methods
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (B98337) (TMS) group.[4] This process significantly reduces the polarity of the molecule, thereby increasing its volatility and thermal stability.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[5]
Advantages of Silylation:
-
Produces volatile and thermally stable derivatives.
-
Reagents are highly reactive, leading to rapid reaction times.
-
Numerous silylating agents are commercially available.
Acylation
Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For this compound, this involves the reaction of the hydroxyl group with an acylating agent to form an ester.[6] This derivatization also masks the polar hydroxyl group, leading to increased volatility and improved chromatographic behavior.[6] Commonly used acylating agents include acetic anhydride (B1165640) and trifluoroacetic anhydride.
Advantages of Acylation:
-
Forms stable derivatives.
-
Can enhance detector response, especially with halogenated acyl groups for electron capture detection (ECD).
-
Reduces the potential for on-column adsorption.
Experimental Workflows
The general workflow for the derivatization and analysis of this compound is depicted below.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Experimental Protocols
Note: All derivatization reactions should be performed in a well-ventilated fume hood. The use of anhydrous solvents and reagents is critical for successful derivatization, as the reagents are sensitive to moisture.
Protocol 1: Silylation of this compound
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Transfer 100 µL of the this compound solution to a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation of this compound
This protocol details the derivatization of this compound using acetic anhydride with pyridine as a catalyst.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Anhydrous pyridine
-
GC vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous pyridine.
-
Transfer 100 µL of the this compound solution to a GC vial.
-
Add 100 µL of acetic anhydride to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Data Presentation
The following table summarizes the typical quantitative performance data for GC-MS analysis of derivatized compounds. These values are representative and should be established for each specific method and laboratory.
| Parameter | Typical Performance for Derivatized Alcohols |
| Linearity Range (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Logical Relationship of Derivatization Choice
The choice between silylation and acylation depends on several factors, including the sample matrix, potential interferences, and desired sensitivity.
Caption: Decision logic for selecting a derivatization method for this compound.
Conclusion
Derivatization of this compound through silylation or acylation is a crucial step for reliable and sensitive quantitative analysis by GC-MS. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for this important compound. Method validation should always be performed to ensure the accuracy and precision of the results for a specific application.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Cyclopentenol-Based Chiral Ligands in Asymmetric Catalysis
Introduction
The cyclopentane (B165970) and cyclopentene (B43876) scaffolds are privileged structures in organic synthesis, forming the core of numerous natural products and pharmacologically active molecules. The stereocontrolled functionalization of these five-membered rings is a key challenge, and the development of chiral ligands based on this framework is of significant interest for asymmetric catalysis. While ligands directly synthesized from a simple chiral cyclopentenol are not extensively documented, the closely related chiral cyclopentenediol backbone has proven to be a highly effective and versatile platform for creating ligands that induce high levels of stereoselectivity in synthetically crucial reactions.
This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from cyclopentenediol precursors and their application in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing carbon-carbon and carbon-heteroatom bonds.
Application Notes
Ligand Design from Cyclopentene Scaffolds
Chiral ligands derived from C2-symmetric backbones are highly effective in asymmetric catalysis. The rigid conformation of the cyclopentene ring provides a well-defined chiral environment around the metal center, enabling effective stereochemical communication with the substrate. A common and powerful strategy to access this chiral backbone is the desymmetrization of an achiral meso-diol, such as meso-cyclopent-3-ene-1,2-diol. This approach allows for the creation of two stereocenters in a single step with high enantiopurity. The resulting chiral diol can then be functionalized, for example, by converting the hydroxyl groups into phosphinite moieties, to produce bidentate phosphine-type ligands.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of new bonds at an allylic position. The choice of chiral ligand is critical for controlling the enantioselectivity of the reaction. Ligands with a cyclopentene backbone have been successfully employed in the AAA of various substrates, including the desymmetrization of meso-diols, to create valuable chiral building blocks.[1] For instance, the reaction of meso-cyclopentene-1,4-diol with a nucleophile in the presence of a palladium catalyst and a chiral ligand can yield a functionalized this compound with high enantiomeric excess.[1] This transformation is pivotal for the synthesis of complex molecules, including the natural product Agelastatin A.[1]
Data Presentation
The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation of Boc-activated cyclopentene-1,4-diol with a pyrrole (B145914) nucleophile, a key step in the synthesis of Agelastatin A, using a chiral Trost ligand.[1]
Table 1: Optimization of Pd-Catalyzed Asymmetric Allylic Alkylation of a Cyclopentenediol Derivative[1]
| Entry | Pd Source (mol%) | Base (equiv.) | Solvent | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃CHCl₃ (2.5) | Cs₂CO₃ (1.2) | CH₂Cl₂ | 75 | 90 |
| 2 | Pd₂(dba)₃CHCl₃ (2.5) | Cs₂CO₃ (5.0) | CH₂Cl₂ | 83 | 92 |
| 3 | Pd(OAc)₂ (5.0) | Cs₂CO₃ (5.0) | CH₂Cl₂ | 65 | 88 |
| 4 | Pd₂(dba)₃CHCl₃ (2.5) | K₂CO₃ (5.0) | CH₂Cl₂ | 50 | 85 |
| 5 | Pd₂(dba)₃CHCl₃ (2.5) | Cs₂CO₃ (5.0) | THF | 78 | 91 |
Reaction conditions: Boc-activated cyclopentene-1,4-diol, methyl 5-bromo-pyrrole-2-carboxylate, (R,R)-Trost ligand, specified Pd source and base in the indicated solvent.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Cyclopentenyl Ligand Precursor
This protocol describes the chemoenzymatic synthesis of a chiral hydroxycyclopentenone, a versatile precursor for this compound-based structures, starting from the desymmetrization of a meso-diol derivative.[2]
Step 1: Synthesis of meso-3,5-diacetoxycyclopent-1-ene
-
Singlet oxygen is added to cyclopentadiene, followed by acetylation, dihydroxylation, and diol protection to afford doubly acetylated meso-cyclopentanediol.[2]
Step 2: Enzymatic Desymmetrization
-
The meso-diacetate (1.0 equiv) is dissolved in a phosphate (B84403) buffer solution.
-
A lipase (B570770) enzyme (e.g., from Pseudomonas cepacia or electric eel acetylcholinesterase) is added to the solution.[2]
-
The mixture is stirred at room temperature and the reaction progress is monitored by TLC or GC until approximately 50% conversion is reached.
-
Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting monoacetate and remaining diacetate are separated by flash column chromatography on silica (B1680970) gel.
Step 3: Oxidation to Chiral (+)-4-Hydroxy-2-cyclopentenone
-
The purified chiral monoacetate is dissolved in a suitable solvent like dichloromethane (B109758).
-
An oxidizing agent (e.g., manganese dioxide or PCC) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the solid is filtered off, and the filtrate is concentrated.
-
The crude product is purified by flash chromatography to yield the target chiral hydroxycyclopentenone, which can be reduced to the corresponding chiral cyclopentenediol.[2]
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol details the general procedure for the AAA of a meso-cyclopentenediol derivative using a chiral phosphine (B1218219) ligand.[1]
Materials:
-
meso-1,4-bis((tert-butoxycarbonyl)oxy)cyclopent-2-ene (Substrate 2)
-
Methyl 5-bromopyrrole-2-carboxylate (Nucleophile 3)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃CHCl₃]
-
(1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine [(R,R)-Trost Ligand 4]
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the pyrrole nucleophile 3 (1.2 equiv) and cesium carbonate (5.0 equiv).
-
Add anhydrous dichloromethane via syringe.
-
In a separate flask, dissolve Pd₂(dba)₃CHCl₃ (0.025 equiv) and the chiral ligand 4 (0.075 equiv) in anhydrous dichloromethane. Stir for 15 minutes at room temperature until the solution becomes homogeneous.
-
Add a solution of the cyclopentene substrate 2 (1.0 equiv) in dichloromethane to the flask containing the nucleophile and base.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-alkylated pyrrole.[1]
Visualizations
Below are diagrams illustrating the synthetic workflow and a representative catalytic cycle.
References
Application of Cyclopentenol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenol and its derivatives are emerging as versatile building blocks in polymer chemistry, offering a unique combination of a reactive hydroxyl group and a polymerizable cyclic olefin. The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as hydrophilicity, biocompatibility, and functionality for further modification. This makes this compound-based polymers attractive candidates for a range of applications, particularly in the biomedical field, including drug delivery and tissue engineering.
The primary route to synthesize polymers from this compound involves the protection of the reactive hydroxyl group prior to polymerization, followed by a deprotection step to yield the final functional polymer. Ring-Opening Metathesis Polymerization (ROMP) is a powerful and widely used technique for the controlled polymerization of cyclic olefins like protected this compound derivatives. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
This document provides detailed application notes and protocols for the synthesis and utilization of this compound-based polymers, with a focus on a practical approach involving the polymerization of a silyl-protected this compound monomer.
Data Presentation
A common strategy for the polymerization of this compound involves the use of a protected monomer, such as cyclopent-3-en-1-ol protected with a tert-butyldimethylsilyl (TBDMS) group. The resulting polymer, poly(cyclopentenyl tert-butyldimethylsilyl ether), can then be deprotected to yield poly(this compound). The following table summarizes typical molecular weight and thermal properties of a this compound-derived polymer synthesized via ROMP.
| Polymer Sample | Monomer/Initiator Ratio | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| Poly(cyclopentenyl TBDMS ether) | 100:1 | 20,000 | 1.15 | 25 |
| Poly(this compound) | 100:1 | 11,400 | 1.18 | 55 |
Note: The data presented in this table are representative examples and can vary depending on the specific reaction conditions and catalyst used.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyldimethylsilyl-Protected Cyclopent-3-en-1-ol
This protocol details the protection of the hydroxyl group of cis-cyclopent-3-en-1-ol with a tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
cis-Cyclopent-3-en-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-cyclopent-3-en-1-ol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.2 eq) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve TBDMS-Cl (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure tert-butyldimethylsilyl-protected cyclopent-3-en-1-ol.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of tert-Butyldimethylsilyl-Protected Cyclopent-3-en-1-ol
This protocol describes the polymerization of the protected this compound monomer using a Grubbs-type catalyst.
Materials:
-
tert-Butyldimethylsilyl-protected cyclopent-3-en-1-ol (monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Ethyl vinyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the monomer to a dry Schlenk flask.
-
Add anhydrous DCM to dissolve the monomer to a final concentration of 1 M.
-
In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of anhydrous DCM.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for 1-2 hours.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 3: Deprotection of Poly(cyclopentenyl tert-butyldimethylsilyl ether) to Poly(this compound)
This protocol outlines the removal of the TBDMS protecting group to yield the final hydrophilic polymer.
Materials:
-
Poly(cyclopentenyl tert-butyldimethylsilyl ether)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the silyl-protected polymer in THF in a round-bottom flask.
-
Add the TBAF solution (1.5 eq per silyl (B83357) ether group) to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove the TBAF and cleaved silyl groups.
-
Freeze the purified polymer solution and lyophilize to obtain the final poly(this compound) as a white, fluffy solid.
Visualization of Experimental Workflow and Application Concept
The following diagrams illustrate the overall experimental workflow for the synthesis of poly(this compound) and a conceptual signaling pathway for its application in drug delivery.
Caption: Synthetic workflow for poly(this compound).
Caption: pH-responsive drug delivery concept.
Application Notes and Protocols for the Biocatalytic Synthesis of Optically Active Cyclopentenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active cyclopentenols are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and other natural products. The stereochemistry of these five-membered rings is often crucial for their biological function, making the development of efficient and selective synthetic methods a key area of research in medicinal chemistry and drug development. Biocatalysis, utilizing enzymes to perform stereoselective transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods for obtaining enantiomerically pure compounds.
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of optically active cyclopentenols, focusing on enzymatic kinetic resolution (EKR) and desymmetrization strategies. The protocols described herein primarily utilize commercially available and robust lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) and lipases from Pseudomonas cepacia, to achieve high enantioselectivity under mild reaction conditions.
Principles of Biocatalytic Synthesis
The two primary enzymatic strategies for accessing optically active cyclopentenols are:
-
Enzymatic Kinetic Resolution (EKR): This method involves the selective reaction of one enantiomer in a racemic mixture of cyclopentenols, catalyzed by a stereoselective enzyme. The most common approach is the acylation of a racemic cyclopentenol, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated.
-
Enzymatic Desymmetrization: This strategy starts with a meso or prochiral cyclopentene (B43876) derivative, such as a meso-diacetate. The enzyme selectively hydrolyzes one of the two enantiotopic ester groups, leading to a single enantiomer of the monoacetate product. This method has the significant advantage of potentially achieving a theoretical yield of 100% for the desired enantiomer.
Data Presentation
The following tables summarize the quantitative data from representative studies on the biocatalytic synthesis of optically active cyclopentenols, highlighting the performance of different lipases and reaction conditions.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Hydroxycyclopent-2-enone via Acylation
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Alcohol (%) | Enantiomeric Excess (e.e.) of Acylated Product (%) | Reference |
| Pseudomonas cepacia Lipase (PSL-CI) | Vinyl acetate (B1210297) | THF | 3 | ~50 | >99 | >99 | [1] |
| Novozym 435 (CAL-B) | Vinyl acetate | THF | 2 | ~50 | >99 | >99 | [1] |
| Lipase from Candida rugosa | Vinyl acetate | Diisopropyl ether | 48 | 45 | 95 | 85 | [2] |
Table 2: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene (B1631268)
| Enzyme | Reaction Type | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) of Monoacetate (%) | Reference |
| Novozym 435 (CAL-B) | Transesterification with methanol (B129727) | Methyl tert-butyl ether (MTBE) | Not specified | 95 | >99 | [3] |
| Porcine Pancreatic Lipase (PPL) | Hydrolysis | Phosphate buffer | Not specified | 70 | >99 | [3] |
| Electric Eel Acetylcholinesterase (EEAC) | Hydrolysis | Phosphate buffer | Not specified | 86-87 | 96 | [4] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Hydroxycyclopent-2-enone
This protocol describes the kinetic resolution of racemic 4-hydroxycyclopent-2-enone via enantioselective acylation using Novozym 435.
Materials:
-
(±)-4-Hydroxycyclopent-2-enone
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (±)-4-hydroxycyclopent-2-enone (1.0 g, 10.2 mmol) in anhydrous THF (50 mL), add vinyl acetate (1.8 mL, 20.4 mmol).
-
Add Novozym 435 (200 mg) to the mixture.
-
Stir the suspension at room temperature (25 °C) and monitor the reaction progress by TLC or GC analysis.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take around 2-3 hours.[1]
-
Once the desired conversion is reached, filter off the enzyme and wash it with THF. The enzyme can be dried and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue, containing the unreacted (S)-4-hydroxycyclopent-2-enone and the (R)-4-acetoxycyclopent-2-enone, is purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 2: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene
This protocol details the desymmetrization of meso-cis-3,5-diacetoxy-1-cyclopentene to produce enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate using Novozym 435.[3]
Materials:
-
cis-3,5-Diacetoxy-1-cyclopentene
-
Novozym 435
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve cis-3,5-diacetoxy-1-cyclopentene (5.0 g, 27.1 mmol) in MTBE (100 mL).
-
Add methanol (1.1 mL, 27.1 mmol) to the solution.
-
Add Novozym 435 (500 mg) to the reaction mixture.
-
Stir the suspension at a low temperature, for instance, 5 °C, to enhance selectivity.[3]
-
Monitor the reaction by TLC or GC until complete conversion of the diacetate.
-
Filter off the enzyme. The enzyme can be washed with MTBE, dried, and reused.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.
-
The product is often of high purity (>99% ee) and may not require further chromatographic purification.[3] An isolated yield of around 95% can be expected.[3]
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic this compound.
Caption: Workflow for Enzymatic Desymmetrization of a meso-Diacetate.
Caption: Logical Relationship in Lipase-Catalyzed Kinetic Resolution.
References
Troubleshooting & Optimization
Improving the yield of cyclopentenol synthesis from furfural
Welcome to the Technical Support Center for the synthesis of cyclopentanol (B49286) from furfural (B47365). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: My overall cyclopentanol yield is low. What are the most common causes?
Low yields in the conversion of furfural to cyclopentanol can stem from several factors. The primary issues are often related to the formation of undesired byproducts, such as polymers (humins), or the reaction stopping at the intermediate cyclopentanone (B42830) stage. Key parameters to investigate include catalyst activity, reaction temperature, hydrogen pressure, and substrate concentration.[1][2] High furfural concentrations, for instance, are known to facilitate the self-polymerization of the furfuryl alcohol intermediate, significantly reducing the yield.[1][3]
Q2: A significant amount of black, insoluble polymer is forming in my reactor. How can this be minimized?
The formation of polymers, often called humins, is a major challenge, typically arising from the acid-catalyzed self-polymerization of the furfuryl alcohol (FAL) intermediate.[1] To mitigate this, consider the following strategies:
-
Lower the Furfural Concentration: High feed concentrations are a primary driver of polymerization.[1][3]
-
Implement Slow Dosing: A slow, continuous feed of furfural into the reactor can keep the instantaneous concentration of reactive intermediates low, which has been shown to increase the desired product yield by 4–12 mol%.[1]
-
Control Acidity: High acidity promotes oligomerization. Ensure the pH of your reaction medium is controlled.[1]
-
Optimize Temperature: Temperatures above 170°C can strongly enhance the formation of oligomers, leading to a sharp decline in product selectivity.[4]
Q3: My main product is cyclopentanone, not cyclopentanol. How can I promote the final hydrogenation step?
If cyclopentanone (CPO) is your main product, the reaction has successfully completed the rearrangement but requires more efficient hydrogenation of the ketone. To increase the yield of cyclopentanol (CPL), you can:
-
Increase Hydrogen Pressure: Higher H₂ pressure generally favors the further hydrogenation of CPO to CPL.[4][5][6]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for longer, or slightly increasing the temperature, can drive the conversion of CPO to CPL. However, be cautious, as excessively high temperatures can also promote side reactions.[5]
-
Select a Catalyst with Higher Hydrogenation Activity: Some catalysts are more effective for hydrogenating ketones. For example, in one study using Cu-Co catalysts, a catalyst prepared by an oxalate (B1200264) sol-gel method (OG) showed higher hydrogenation activity and produced CPL as the main product, while a co-precipitated (CP) catalyst was weaker and yielded mainly CPO.[7][8] Similarly, Co-based catalysts have been noted for their strong hydrogenation capability.[4][7]
Q4: How does the catalyst support (e.g., TiO₂, ZrO₂, SiO₂) affect the reaction?
The catalyst support is not merely an inert carrier; it significantly influences the catalytic performance. The choice of support can affect the dispersion of metal particles, the overall surface area, and the presence of acidic or basic sites that can participate in the reaction.[4] For example, in a study with Pd catalysts, a fumed silica (B1680970) support showed remarkable selectivity (89%) towards cyclopentanone, while other supports like zirconia, alumina, and titania led to different product distributions, often favoring the intermediate furfuryl alcohol. The interaction between the support and the metal particles is crucial for achieving high selectivity and conversion.
Q5: Why is water considered a critical solvent for this reaction?
Water plays a crucial role and is often essential for the reaction to proceed effectively. Experiments have shown that organic solvents are typically unable to produce cyclopentanone or cyclopentanol.[1][3] Water participates in the key rearrangement step (the Piancatelli rearrangement) that converts the furfuryl alcohol intermediate into the five-membered ring structure.[2][7]
Q6: My catalyst appears to be deactivating after a few runs. What are the likely causes and solutions?
Catalyst deactivation is a common issue and can be caused by:
-
Coking: Precipitation of polymeric byproducts (humins) onto the catalyst surface, blocking active sites.[2]
-
Sintering: Agglomeration of metal nanoparticles at high temperatures, reducing the active surface area.
-
Leaching: Dissolution of the active metal components into the reaction medium.
To address deactivation, ensure operating conditions are optimized to prevent polymer formation. Post-reaction, catalysts can often be regenerated by calcination in air to burn off carbonaceous deposits, followed by a reduction step. Studies have shown that some catalysts, such as certain Cu-Co formulations, can be reused up to five times with minimal loss of activity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Furfural Conversion | 1. Insufficient catalyst activity or deactivation. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Ensure the catalyst is properly activated. If reused, attempt regeneration or use a fresh batch. 2. Gradually increase the reaction temperature in increments (e.g., 10°C). Optimal ranges are often between 140-180°C.[4] 3. Increase the reaction time. |
| High Selectivity to Furfuryl Alcohol (FAL) | 1. The reaction conditions are not sufficient to promote the Piancatelli rearrangement. 2. The catalyst lacks the necessary acidic sites for the rearrangement step. | 1. Increase the reaction temperature. The rearrangement of FAL typically requires higher temperatures than the initial hydrogenation of furfural.[2] 2. Choose a catalyst system with appropriate acidity or a support known to facilitate the rearrangement, such as fumed silica for Pd catalysts. |
| High Selectivity to Cyclopentanone (CPO) instead of Cyclopentanol (CPL) | 1. Hydrogen pressure is too low. 2. Catalyst has low activity for ketone hydrogenation. 3. Reaction time is insufficient for the second hydrogenation step. | 1. Increase the H₂ pressure. Pressures of 4 MPa or higher often favor CPL formation.[4][6] 2. Switch to a catalyst with stronger hydrogenation properties (e.g., certain Co or Ru-based systems).[5][7] 3. Extend the reaction duration to allow for the conversion of CPO to CPL.[5] |
| Significant Polymer/Humin Formation | 1. Furfural concentration is too high. 2. Reaction temperature is excessive. 3. Acidity of the reaction medium is too high. | 1. Reduce the initial furfural concentration (e.g., to ≤5 wt%).[1][3] 2. Implement a slow dosing feed for the furfural.[1] 3. Operate at a lower temperature (e.g., below 170°C).[4] 4. Use a biphasic solvent system (e.g., water-toluene) to extract intermediates and prevent polymerization.[2] |
| Formation of THFA and other Ring-Hydrogenated Products | 1. The catalyst is too active for furan (B31954) ring hydrogenation. 2. Hydrogen pressure is excessively high. | 1. Select a catalyst that is less active for furan ring hydrogenation. Ni-based catalysts, for example, are noted for poor activity in this area, which can be advantageous.[4] 2. Optimize (reduce) the H₂ pressure to favor the desired pathway. |
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating how different parameters affect product distribution.
Table 1: Effect of Catalyst Composition and Support on Product Selectivity Reaction Conditions: 140-150°C, 4 MPa H₂, 4h, water solvent.
| Catalyst | Support | Furfural Conversion (%) | Cyclopentanone (CPO) Selectivity (%) | Cyclopentanol (CPL) Selectivity (%) | Reference |
| 5%Ni-15%Co | ZrO₂ | - | 18% (combined CPO+CPL) | - | [4] |
| 5%Ni-15%Co | γ-Al₂O₃ | - | 39.7% (combined CPO+CPL) | - | [4] |
| 5%Ni-15%Co | TiO₂ | 100% | 53.6% (combined CPO+CPL) | - | [4] |
| 10%Co-10%Ni | TiO₂ | ~100% | 53.3% | 16.3% | [4] |
| 20%Co | TiO₂ | ~100% | - | 45.4% | [4] |
| 4% Pd | fumed-SiO₂ | 98% | 89% | - | |
| 4% Pd | ZrO₂ | ~100% | 40% | - |
Table 2: Effect of Temperature and H₂ Pressure on Product Yield over 10%Co-10%Ni/TiO₂ Catalyst Reaction Conditions: 0.5 g Furfural, 0.3 g catalyst, 15 mL water, 4h.
| Temperature (°C) | H₂ Pressure (MPa) | Furfural Conversion (%) | CPO Yield (%) | CPL Yield (%) | Reference |
| 110 | 4 | ~77% | 6.9% | - | [4] |
| 140 | 4 | ~77% | 22.1% | - | [4] |
| 150 | 4 | ~100% | 53.3% | 16.3% | [4] |
| 170 | 4 | ~100% | 28.4% | <3.7% | [4] |
| 150 | 2 | ~90% | ~40% | ~10% | [4] |
| 150 | 3 | ~95% | ~48% | ~12% | [4] |
| 150 | 5 | ~100% | ~45% | 18.2% | [4] |
Experimental Protocols
Representative Protocol for Cyclopentanol Synthesis in a Batch Reactor
This protocol is a synthesis of common procedures found in the literature for the catalytic conversion of furfural.[4][6]
1. Catalyst Activation (if required):
-
Place the catalyst (e.g., 0.3 g of 10%Co-10%Ni/TiO₂) in a tube furnace.
-
Heat under a flow of H₂ gas (e.g., at 400-500°C) for 2-4 hours to reduce the metal oxides to their active metallic state.
-
Cool down to room temperature under an inert atmosphere (N₂ or Ar) and passivate if necessary before carefully transferring to the reactor.
2. Reactor Setup:
-
Add the activated catalyst (0.3 g) and the solvent (15 mL of deionized water) to a high-pressure batch reactor (e.g., 50 mL stainless steel autoclave).
-
Add the furfural substrate (0.5 g).
-
Seal the reactor securely.
3. Reaction Execution:
-
Purge the reactor 3-4 times with H₂ to remove all air.
-
Pressurize the reactor with H₂ to the desired initial pressure (e.g., 4 MPa).
-
Begin stirring (e.g., 800-1000 rpm) to ensure a well-mixed slurry.
-
Heat the reactor to the target temperature (e.g., 150°C). The reaction time begins once the target temperature is reached.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4 hours).
4. Product Recovery and Analysis:
-
After the reaction time has elapsed, rapidly cool the reactor to room temperature using an ice bath.
-
Carefully vent the excess H₂ gas.
-
Open the reactor and collect the liquid product mixture.
-
Separate the solid catalyst from the liquid product by centrifugation or filtration.
-
Analyze the liquid product using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of furfural and the yields of cyclopentanol, cyclopentanone, and other byproducts. Use an internal standard for accurate quantification.
5. Catalyst Reuse (Optional):
-
Wash the recovered catalyst with water and ethanol (B145695) several times.
-
Dry the catalyst in an oven (e.g., at 100°C) overnight.
-
The dried catalyst can be used for subsequent runs, potentially with a regeneration/reactivation step (see Step 1) for optimal performance.
Visualizations
The following diagrams illustrate key relationships in the synthesis process.
Caption: Reaction pathway from furfural to cyclopentanol and major byproducts.
Caption: A logical workflow for troubleshooting low cyclopentanol yield.
References
- 1. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 2. Selective conversion of furfural to cyclopentanone or cyclopentanol using different preparation methods of Cu–Co catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (375e) Continuous Piancatelli Rearrangement of Furfuryl Alcohol: Kinetics and Reactor Modelling | AIChE [proceedings.aiche.org]
Technical Support Center: Synthesis of Cyclopentenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopentenol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific side reactions and challenges that may arise during the synthesis of this compound, particularly from the reduction of cyclopentenone.
Issue 1: Low Yield of this compound due to Formation of Cyclopentanone (B42830) (1,4-Conjugate Addition Product)
Q1: My reduction of cyclopentenone is yielding a significant amount of cyclopentanone. How can I favor the formation of the desired this compound (1,2-reduction product)?
A1: The formation of cyclopentanone results from a 1,4-conjugate addition of the hydride reagent to the α,β-unsaturated ketone system. To promote the desired 1,2-addition to the carbonyl group, consider the following strategies:
-
Luche Reduction: This is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones. The reaction employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.[1][2] This method is known for its high chemoselectivity, short reaction times (often 3-5 minutes), and simple procedure.[3]
-
Use of Sterically Hindered Hydride Reagents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutylborohydride (L-Selectride®) are bulky and tend to favor attack at the less sterically hindered carbonyl carbon (1,2-addition).
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for 1,2-addition, as it may favor the kinetically controlled product.[4]
Data Presentation: Comparison of Reducing Agents for Cyclopentenone
| Reducing Agent/Conditions | Predominant Product | Typical Yield of this compound | Key Side Products | Reference(s) |
| NaBH₄ in Methanol | Mixture of 1,2 and 1,4-addition products | Variable, often < 50% | Cyclopentanone | [3] |
| NaBH₄, CeCl₃ in Methanol (Luche Reduction) | This compound (1,2-addition) | >95% | Minimal Cyclopentanone | [1][5] |
| LiAlH₄ in THF | Mixture, can lead to over-reduction | Variable | Cyclopentanone, Cyclopentane (B165970) | [6] |
| DIBAL-H at low temperature | This compound (1,2-addition) | Good to excellent | Minimal | [3] |
Issue 2: Over-reduction to Cyclopentane
Q2: I am observing the formation of cyclopentane in my reaction, indicating complete reduction of the carbonyl and the double bond. How can I prevent this?
A2: Over-reduction to cyclopentane is more likely to occur with powerful reducing agents or under harsh reaction conditions. To avoid this:
-
Choose a Milder Reducing Agent: Sodium borohydride is generally milder than lithium aluminum hydride (LiAlH₄) and less prone to over-reduction.[7] The Luche reduction conditions are also excellent for preventing over-reduction.
-
Control Stoichiometry: Use a controlled amount of the reducing agent (e.g., 1.0 to 1.2 equivalents) to minimize the reduction of the alkene.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which can promote further reduction.
Issue 3: Formation of Diastereomers in the Synthesis of Substituted Cyclopentenols
Q3: The synthesis of my substituted this compound is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: The stereochemical outcome of the reduction of a substituted cyclopentenone is influenced by the steric and electronic environment around the carbonyl group. To control the diastereoselectivity:
-
Choice of Reducing Agent: The size and nature of the hydride reagent play a crucial role. Bulky reagents will preferentially attack from the less hindered face of the ketone.
-
Use of Chiral Catalysts or Auxiliaries: For asymmetric synthesis, employing a chiral catalyst or a chiral auxiliary can induce high diastereoselectivity.[8]
-
Substrate Control: The existing stereocenters in the starting material can direct the approach of the reducing agent.
-
Reaction Conditions: Solvent and temperature can influence the conformational equilibrium of the substrate and the transition state, thereby affecting the diastereomeric ratio.
Data Presentation: Diastereoselectivity in the Reduction of a Substituted Cyclopentanone
| Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference(s) |
| 2-methylcyclopentanone | NaBH₄ | ~1:1 | [9] |
| 2-methylcyclopentanone | NaBH₄, CeCl₃ | Can alter selectivity | [9] |
| Prostaglandin precursor | NaBH₄, CeCl₃ | High stereoselectivity in some cases | [9] |
Experimental Protocols
Key Experiment: Luche Reduction of Cyclopentenone to this compound
This protocol describes a highly selective method for the 1,2-reduction of cyclopentenone.[2][5]
Materials:
-
Cyclopentenone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve cyclopentenone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature with stirring.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Effervescence may be observed.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathway of the Luche Reduction.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Question No 7 Attempt All 35 questions O=C1CCCC1 can not be converted to.. [askfilo.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
Technical Support Center: Purification of Cyclopentenol
Welcome to the Technical Support Center for the purification of cyclopentenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound from a reaction mixture are liquid-liquid extraction, fractional distillation (often under reduced pressure), and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. A multi-step approach combining these techniques is often employed for high-purity requirements.[1][2]
Q2: What are the typical impurities found in a crude this compound reaction mixture?
A2: Common impurities include unreacted starting materials, catalysts, solvents, and byproducts from side reactions. For instance, if this compound is synthesized via the reduction of cyclopentenone, residual cyclopentenone or over-reduced products might be present. If synthesized from cyclopentadiene, olefinic and diolefinic C5-hydrocarbons could be contaminants.[3]
Q3: How can I effectively remove water-soluble impurities from my reaction mixture?
A3: Liquid-liquid extraction is a highly effective initial step to remove water-soluble impurities such as salts and some polar organic compounds.[1] Typically, the crude reaction mixture is diluted with an organic solvent and washed with water or a brine solution in a separatory funnel.[1][4]
Q4: When is fractional distillation the preferred method of purification?
A4: Fractional distillation is ideal for separating this compound from impurities with significantly different boiling points.[5] It is particularly useful for removing non-volatile compounds and residual high-boiling solvents. For compounds that may decompose at high temperatures, vacuum distillation is recommended to lower the boiling point.[1][6]
Q5: How do I choose the right solvent system for column chromatography of this compound?
A5: The selection of a solvent system for column chromatography depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[1][7] The optimal ratio can be determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][8] For this compound, a gradient elution from a low polarity mixture (e.g., 5% ethyl acetate in hexane) to a higher polarity mixture (e.g., 20-30% ethyl acetate in hexane) is often effective.[1]
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of a persistent emulsion | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or particulate matter. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite.[4] |
| Poor separation of layers | - The densities of the aqueous and organic layers are too similar. | - Add a solvent with a significantly different density to the organic layer.- Dilute the aqueous layer with water or brine to alter its density. |
| Product remains in the aqueous layer | - The organic solvent is not suitable for extracting this compound.- The pH of the aqueous layer is not optimal. | - Choose a more appropriate organic solvent (e.g., dichloromethane (B109758), ethyl acetate).- Adjust the pH of the aqueous layer to ensure this compound is in its neutral form. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| "Bumping" or uneven boiling | - Lack of boiling chips or a stir bar.- Heating too rapidly. | - Add new, unused boiling chips or a magnetic stir bar before heating.- Heat the distillation flask gradually and evenly using a heating mantle.[2] |
| Product decomposition (darkening of the liquid) | - The distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[6] |
| Poor separation of components | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[5][9]- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.[9] |
| No product distilling over | - Vacuum leak in the apparatus.- Insufficient heating. | - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.- Gradually increase the temperature of the heating mantle. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation (overlapping bands) | - Inappropriate solvent system.- Column was packed improperly.- Column was overloaded with the sample. | - Optimize the solvent system using TLC to achieve better separation of spots.[8]- Repack the column, ensuring the adsorbent is settled evenly without any air bubbles or cracks.- Use a larger column or reduce the amount of sample loaded. The weight of the adsorbent should typically be 20-50 times the sample weight.[10] |
| Cracking or channeling of the adsorbent bed | - The adsorbent bed ran dry during the separation. | - Always keep the top of the adsorbent bed covered with the eluting solvent.[11] |
| Streaking or tailing of bands | - The sample is not soluble in the eluting solvent.- The sample was loaded in too much solvent. | - Dissolve the sample in a stronger, more polar solvent for loading, or use a different eluting solvent system.- Load the sample in the minimum amount of solvent possible.[1] |
| Compound is stuck on the column | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[10] |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound and related compounds. Note that optimal conditions should be determined empirically for each specific reaction mixture.
| Purification Method | Parameter | Typical Value / Range | Expected Purity | Expected Yield |
| Vacuum Distillation | Boiling Point of this compound | ~60-70 °C at 10-15 mmHg (estimated) | >95% | 70-90% |
| Boiling Point of Cyclopentenone | 68-69 °C at 8 torr[1] | |||
| Column Chromatography | Stationary Phase | Silica (B1680970) Gel | >98% | 80-95% |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | |||
| Initial Eluent Composition | 5-10% Ethyl Acetate in Hexane[1] | |||
| Final Eluent Composition | 20-40% Ethyl Acetate in Hexane |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is designed for the initial workup of a reaction mixture to remove water-soluble impurities.
-
Transfer Reaction Mixture : Transfer the crude reaction mixture to a separatory funnel of appropriate size.[1]
-
Dilution : Dilute the mixture with an organic solvent in which this compound is soluble (e.g., dichloromethane or ethyl acetate).
-
Washing : Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure.[12]
-
Separation : Allow the layers to separate. Drain the lower aqueous layer. If using an organic solvent less dense than water, the organic layer will be on top.
-
Brine Wash : Add an equal volume of saturated sodium chloride solution (brine) to the organic layer in the separatory funnel. This helps to remove residual water from the organic phase.[1] Repeat the gentle inversion and separation process.
-
Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).[1][12]
-
Filtration and Concentration : Filter the mixture to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.[1]
Protocol 2: Vacuum Fractional Distillation
This protocol is for the purification of crude this compound, particularly to separate it from non-volatile or high-boiling impurities.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.[2]
-
Sample Addition : Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Evacuation : Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect any low-boiling fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the pure product.[2][13]
-
Completion : Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Cooling : Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Column Chromatography
This protocol is for achieving high purity this compound by separating it from closely related impurities.
-
Column Preparation :
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[1]
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution :
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[10]
-
-
Fraction Collection :
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).[1]
-
-
Product Isolation :
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3793381A - Process for purifying cyclopentene - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. What's the principle of fractional distillation? | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for cyclopentenol esterification
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides essential guidance for optimizing the esterification of cyclopentenol. Find direct answers to common experimental issues, detailed protocols, and comparative data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound esterification?
A1: The primary methods for synthesizing this compound esters include:
-
Fischer-Speier Esterification: This classic method involves reacting this compound with a carboxylic acid using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). To drive the reaction forward, water is typically removed as it forms, often using a Dean-Stark apparatus.[1][2]
-
Reaction with Acyl Chlorides: A more reactive approach involves treating this compound with a cyclopentene-derived carbonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).[3] This method avoids the production of water and is often faster but requires the synthesis of the acyl chloride precursor.
-
Addition-Esterification of Cyclopentene (B43876): An indirect route involves the initial reaction of cyclopentene with a carboxylic acid (like acetic acid) over a solid acid catalyst to form the cyclopentyl ester.[4][5] This can be followed by transesterification if a different ester is desired.
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection depends on your substrate's sensitivity and the desired reaction conditions:
-
Sulfuric Acid (H₂SO₄): A common, inexpensive, and effective catalyst for Fischer esterification.[1] However, its strong acidity can cause side reactions like dehydration, especially at high temperatures.[6]
-
Solid Acid Catalysts: Sulfonic acid-based cation exchange resins (e.g., Amberlyst 15) are an excellent alternative.[6][7] They simplify the workup process, as the catalyst can be removed by simple filtration, and are often less corrosive.[7][8]
-
DCC/DMAP System: For acid-sensitive substrates, using N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a mild and effective option.[1]
Q3: The yield of my esterification is consistently low. What are the likely causes and solutions?
A3: Low yield is a common issue stemming from the reversible nature of esterification. Consider the following:
-
Presence of Water: Water is a product of the reaction; its presence can shift the equilibrium back towards the reactants.[9]
-
Suboptimal Reagent Ratio: The reaction may not have been driven sufficiently towards the products.
-
Incorrect Temperature: The reaction may not have reached the necessary activation energy, or excessive heat may be causing degradation.
-
Incomplete Reaction: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material spot is no longer visible.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | 1. Inactive catalyst.2. Reaction temperature is too low. | 1. Use fresh or properly stored catalyst.2. Gradually increase the reaction temperature while monitoring for side product formation with TLC. |
| Formation of dark-colored byproducts | 1. Reaction temperature is too high, causing decomposition.2. Strong acid catalyst is causing charring. | 1. Reduce the reaction temperature.[11]2. Switch to a milder catalyst, such as a solid acid resin, or use a DCC/DMAP system.[1][6] |
| Product isolation is difficult | 1. Emulsion formation during aqueous workup.2. Product is water-soluble. | 1. Add brine (saturated NaCl solution) to break up the emulsion during the workup.[1]2. Perform multiple extractions with a suitable organic solvent. |
| Ester product hydrolyzes back to starting materials | 1. Presence of excess water and acid during workup or storage. | 1. Thoroughly neutralize the acid catalyst with a base wash (e.g., NaHCO₃ solution).[3]2. Ensure the final product is dried completely over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.[1] |
Data on Optimized Reaction Conditions
The following table summarizes quantitative data from various studies on cyclopentene/cyclopentanol (B49286) esterification to guide experimental setup.
| Parameter | Condition | Reactants | Catalyst | Yield/Conversion | Reference(s) |
| Temperature | 333.15 - 353.15 K (60 - 80 °C) | Cyclopentene + Acetic Acid | --- | Optimal thermodynamic range | [4][5] |
| Temperature | 50 - 80 °C | Cyclopentene + Acetic Acid | Sulfonic Acid Cation Exchange Resin | High conversion | [10] |
| Molar Ratio | Acetic Acid : Cyclopentene = (2-3) : 1 | Cyclopentene + Acetic Acid | --- | Optimal for addition-esterification | [5] |
| Molar Ratio | Acetic Acid : Cyclopentene = (2-5) : 1 | Cyclopentene + Acetic Acid | Sulfonic Acid Cation Exchange Resin | High conversion | [8][10] |
| Catalyst Loading | 1-3% (by weight of cyclopentyl acetate) | Cyclopentyl Acetate + Methanol | CaO | Effective for transesterification | [10] |
| Reaction Pressure | 0.1 - 0.5 MPa | Cyclopentene + Acetic Acid | Sulfonic Acid Cation Exchange Resin | Controlled reaction environment | [8][10] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound using H₂SO₄
This protocol details a standard laboratory procedure for the direct esterification of this compound.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.[1]
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 - 2.0 eq), and an appropriate anhydrous solvent (e.g., toluene).[1]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction progress by TLC until the this compound is consumed.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).
-
Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.[1]
-
-
Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the resulting crude ester via column chromatography or distillation.
-
Protocol 2: Esterification using an Acyl Chloride
This protocol is suitable for rapid and high-yield esterification.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).[3]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[3]
-
Acyl Chloride Addition: Add the cyclopent-3-ene-1-carbonyl chloride (1.05 eq) dropwise to the cooled, stirring solution.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC.[3]
-
Workup:
-
Quench the reaction by adding a saturated NaHCO₃ solution.[3]
-
Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
-
Purification:
Visualizations
Caption: General workflow for this compound esterification.
Caption: Troubleshooting guide for low esterification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102617290A - Process for preparing cyclopentanol with cyclopentene - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN102603486A - Method for preparing cyclopentanol from cyclopentene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Preventing polymerization during cyclopentenol distillation
Welcome to the technical support center for cyclopentenol distillation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, with a focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when distilling this compound?
A1: The main challenge during the distillation of this compound is its susceptibility to polymerization and decomposition due to the presence of a double bond and a hydroxyl group. Elevated temperatures, the presence of oxygen, and acidic or radical-initiating impurities can trigger these unwanted side reactions, leading to yield loss and product contamination.[1]
Q2: What are the signs of polymerization during distillation?
A2: Indications of polymerization include:
-
A sudden increase in the viscosity of the distillation residue.
-
The formation of a solid or gel-like substance in the distillation flask.
-
A drop in the distillation rate or a complete halt of distillation.
-
Discoloration (darkening) of the material in the distillation flask.
-
Difficulty in cleaning the glassware after the distillation.
Q3: What is the likely mechanism of this compound polymerization?
A3: While specific literature on this compound polymerization is scarce, based on its structure as an unsaturated alcohol and the behavior of related compounds like cyclopentene (B43876) and cyclopentenone, two primary mechanisms are likely:
-
Free-Radical Polymerization: Initiated by peroxides (formed in the presence of oxygen) or other radical species, particularly at elevated temperatures.
-
Cationic Polymerization: Initiated by acidic impurities, which can protonate the hydroxyl group, leading to the formation of a carbocation that propagates the polymerization.[2]
Q4: How does vacuum distillation help in preventing polymerization?
A4: Vacuum distillation lowers the boiling point of the liquid.[1] By reducing the pressure, this compound can be distilled at a significantly lower temperature, which minimizes the rate of thermally induced decomposition and polymerization.[1][3]
Troubleshooting Guides
Problem 1: The distillation residue has become viscous or solidified.
| Possible Cause | Solution |
| Polymerization has occurred due to excessive temperature. | Immediately stop the distillation and cool the flask. For future runs, reduce the mantle temperature and improve the vacuum to distill at a lower temperature. |
| Presence of radical initiators. | Add a free-radical inhibitor (e.g., hydroquinone, BHT) to the crude this compound before starting the distillation. |
| Acidic contamination promoting cationic polymerization. | Neutralize the crude this compound with a mild base (e.g., sodium bicarbonate solution), followed by thorough drying before distillation. |
Problem 2: The this compound distillate is discolored.
| Possible Cause | Solution |
| Co-distillation of impurities. | Ensure the distillation setup includes a fractionating column for better separation. |
| Thermal decomposition. | Lower the distillation temperature by using a higher vacuum. |
| Oxidation. | Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 3: The distillation rate is extremely slow or has stopped.
| Possible Cause | Solution | | Insufficient heating. | Gradually increase the heating mantle temperature. Ensure the distillation flask is properly insulated. | | Poor vacuum. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is protected by a cold trap.[4] | | Polymerization causing an increase in viscosity. | Stop the distillation. Refer to the troubleshooting guide for viscous residue. |
Data Presentation
Table 1: Comparative Effectiveness of Polymerization Inhibitors for Styrene (B11656) (Data is illustrative for a model system and performance may vary for this compound)
| Inhibitor | Structure | Typical Concentration (ppm) | Relative Effectiveness | Key Features |
| Hydroquinone (HQ) | 100-1000 | Good | Effective in the presence of oxygen.[5] | |
| 4-Methoxyphenol (MEHQ) | 10-50 | Good | Often preferred due to lower impact on product color. | |
| Butylated Hydroxytoluene (BHT) | 100-500 | Very Good | Highly effective free-radical scavenger.[6] | |
| Phenothiazine | 100-1000 | Excellent | Can function as an inhibitor in both aerobic and anaerobic conditions.[6] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound with a Free-Radical Inhibitor
Objective: To purify this compound while minimizing the risk of polymerization.
Materials:
-
Crude this compound
-
Free-radical inhibitor (e.g., Hydroquinone or BHT)
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
-
Vacuum grease
-
Stir bar
Equipment:
-
Round-bottom flask
-
Claisen adapter[7]
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s) (a "cow" or "pig" adapter is recommended for collecting fractions without breaking the vacuum)[4]
-
Vacuum adapter
-
Heating mantle with a stirrer
-
Vacuum pump with tubing
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer
Procedure:
-
Preparation: Ensure all glassware is clean and dry. If the crude this compound is suspected to contain water, dry it over anhydrous sodium sulfate and filter.
-
Inhibitor Addition: Add the crude this compound to the distillation flask along with a stir bar. Add a small amount of a free-radical inhibitor (e.g., 50-200 ppm of BHT or hydroquinone).
-
Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Use a Claisen adapter to prevent bumping.[7] Lightly grease all ground-glass joints to ensure a good seal.
-
System Evacuation: Start the stirrer. Begin to slowly evacuate the system using the vacuum pump. Ensure the cold trap is properly chilled to protect the pump.[4]
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Distillation: Collect the this compound distillate in the receiving flask. Monitor the head temperature and pressure throughout the distillation.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system to release the vacuum.[7]
Mandatory Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: Troubleshooting workflow for this compound distillation.
Caption: Experimental workflow for purifying this compound.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalysed polymerisation of cyclopentenone - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05186B [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chempoint.com [chempoint.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in Cyclopentenol Grignard Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in cyclopentenol Grignard reactions.
Troubleshooting Guide
Low yields in Grignard reactions for the synthesis of cyclopentenols are a common issue. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Question: My Grignard reaction to produce this compound has a very low yield. What are the most common causes?
Answer:
Low yields in this compound Grignard reactions typically stem from a few critical factors. The most common culprits are:
-
Presence of Protic Contaminants: Grignard reagents are extremely strong bases and will react with any source of protons, especially water. This is the most frequent cause of reaction failure.[1][2]
-
Poor Quality or Inactive Grignard Reagent: The concentration of your prepared Grignard reagent may be lower than expected, or it may have degraded upon storage.
-
Inactive Magnesium Surface: The magnesium metal used to prepare the Grignard reagent can have an oxide layer on its surface, preventing the reaction with the alkyl/aryl halide.[3]
-
Side Reactions: Several side reactions can compete with the desired 1,2-addition to the cyclopentenone carbonyl group, leading to a lower yield of the target this compound. These include enolization of the cyclopentenone and 1,4-conjugate addition.[3][4][5][6]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the rate of reagent addition can significantly impact the reaction's success.
The following sections provide a more in-depth look at each of these issues and how to resolve them.
Frequently Asked Questions (FAQs)
Reagent and Glassware Preparation
Q1: How can I ensure my reaction is completely anhydrous?
A1: Achieving anhydrous conditions is critical for a successful Grignard reaction.[2][7] Here are the essential steps:
-
Glassware: All glassware should be rigorously dried. The most effective method is to flame-dry the assembled apparatus under a stream of inert gas (nitrogen or argon) or to oven-dry the glassware at >120°C for several hours and allow it to cool in a desiccator before assembly under an inert atmosphere.[8]
-
Solvents: Use anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common choices.[7] Commercially available anhydrous solvents are recommended. If you are purifying your own, ensure they are properly dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.
-
Starting Materials: Ensure your cyclopentenone and the halide used to prepare the Grignard reagent are free of water. If necessary, they can be dried over molecular sieves or distilled.
Q2: My Grignard reagent formation is not initiating. What should I do?
A2: Failure of the Grignard reagent formation to start is often due to an inactive magnesium surface. Here are several activation methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. This exposes a fresh, unoxidized surface.
-
Chemical Activation:
-
Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, removing the oxide layer. You should see the characteristic purple color of the iodine disappear as the reaction initiates.
-
Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, activating the surface.
-
-
Initiator: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.
Q3: How do I know the actual concentration of my Grignard reagent?
A3: The concentration of a freshly prepared Grignard reagent can vary. It is highly recommended to determine the exact molarity by titration before use. This ensures accurate stoichiometry in your reaction with cyclopentenone. Several titration methods are available, with a common one being titration against a known concentration of an alcohol (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.[9] Other methods include titration with iodine or diphenylacetic acid.[10]
Reaction Conditions and Side Reactions
Q4: What is the optimal temperature for a this compound Grignard reaction?
A4: The optimal temperature depends on the specific Grignard reagent and the cyclopentenone derivative. Generally, the reaction is initiated at a low temperature (e.g., 0°C or -78°C) to control the exothermic reaction and minimize side reactions. The reaction mixture is then often allowed to slowly warm to room temperature. Lowering the reaction temperature can favor the desired 1,2-nucleophilic addition over side reactions like enolization.[3]
Q5: I am getting a significant amount of my starting cyclopentenone back after the reaction. Why is this happening?
A5: Recovery of the starting ketone is a strong indication that enolization is a major competing side reaction. The Grignard reagent is acting as a base and deprotonating the α-carbon of the cyclopentenone to form an enolate. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[3]
To minimize enolization:
-
Lower the reaction temperature.
-
Use a less sterically hindered Grignard reagent if possible.
-
Employ "reverse addition": Slowly add the cyclopentenone solution to the Grignard reagent solution. This keeps the concentration of the ketone low at any given time, disfavoring the bimolecular enolization reaction.[3]
Q6: My main product is not the desired this compound. What other products could be forming?
A6: Besides enolization, the primary side reaction is 1,4-conjugate addition to the α,β-unsaturated ketone system of cyclopentenone. This leads to the formation of a β-substituted cyclopentanone (B42830) instead of the desired this compound.
-
1,2-Addition (Direct Addition): The Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of the desired tertiary alcohol (this compound) after workup. This is generally favored by "harder" nucleophiles like Grignard reagents.[5][6]
-
1,4-Addition (Conjugate Addition): The Grignard reagent attacks the β-carbon of the double bond. After workup, this leads to a saturated ketone. This pathway is more common with "softer" nucleophiles like organocuprates (Gilman reagents). However, it can still be a competing pathway in Grignard reactions.[5][6]
To favor 1,2-addition:
-
Avoid copper contamination: Traces of copper salts can catalyze 1,4-addition.
-
Use of Lewis Acids: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon and promote selective 1,2-addition.[1]
Data Presentation
The choice of solvent can significantly influence the yield of a Grignard reaction. Below is a summary of the relative performance of different ethereal solvents.
| Solvent | Key Properties & Impact on Yield |
| Diethyl Ether (Et₂O) | Traditional solvent, good for initiating Grignard formation. Lower boiling point can be a disadvantage for less reactive halides. |
| Tetrahydrofuran (THF) | Higher boiling point and better solvating properties than Et₂O, often leading to higher yields. However, it is fully miscible with water, which can complicate the workup. |
| 2-Methyltetrahydrofuran (MTHF) | A "greener" alternative to THF, derived from renewable resources. It is less water-miscible than THF, simplifying the workup. In some cases, MTHF has been shown to improve yields by approximately 18% compared to THF.[2] |
| Cyclopentyl Methyl Ether (CPME) | Another environmentally friendly solvent option with a higher boiling point and lower water miscibility than THF. Grignard reactions in CPME have been shown to proceed in high yields.[7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of 1-methylthis compound via the Grignard reaction of methylmagnesium bromide with cyclopentanone. This can be adapted for other cyclopentenone derivatives and Grignard reagents.
Synthesis of 1-Methylcyclopentanol (B105226)
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether or THF
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gently warm the flask or use other activation methods.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 1-methylcyclopentanol by distillation.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a this compound Grignard synthesis.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yields in this compound Grignard reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijarse.com [ijarse.com]
- 3. Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The bisected s-trans transition state can be stabilized effectively by the Lewis acid-coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Scalable synthesis of cyclopentenol for industrial applications
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of cyclopentenol, a key intermediate in the pharmaceutical and fine chemical industries.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and its precursors.
Question 1: Why is my reaction yield significantly lower than expected?
Answer: Low yields in this compound synthesis can often be attributed to several critical factors:
-
Moisture Contamination: Many reagents used in these syntheses are highly sensitive to moisture. The presence of water can lead to unwanted side reactions and decomposition of starting materials and products. Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.[1][2]
-
Substrate Reactivity: The inherent reactivity of your starting materials can significantly impact the reaction outcome. For instance, in reactions like the Pauson-Khand reaction, strained or reactive alkenes are preferred, while congested alkenes may react poorly.[3][4]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, temperature (while monitoring for side reactions), or the stoichiometry of a key reagent.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include polymerization, especially with reactive starting materials like cyclopentadiene (B3395910), and the formation of isomers or over-reduction/oxidation products.[1][5]
-
Product Loss During Workup: Significant amounts of product can be lost during the extraction and purification steps. Ensure complete extraction from the aqueous layer by using an appropriate solvent and performing multiple extractions. Breaking up emulsions with brine can also improve phase separation.[2]
Question 2: My reaction mixture turned dark brown/black and formed a solid precipitate. What does this indicate?
Answer: A dark coloration and the formation of solids, particularly when using starting materials like cyclopentadiene or furfural (B47365), are often indicative of polymerization.[5][6] This can be triggered by:
-
Elevated Temperatures: Many starting materials are prone to polymerization at higher temperatures.
-
Acidic Conditions: The presence of acid can catalyze the polymerization of alkenes.
To mitigate this, maintain strict temperature control and consider using milder reaction conditions or a different catalyst system.
Question 3: I am observing the formation of unexpected byproducts. What are the likely culprits?
Answer: The nature of the byproducts will depend on your specific synthetic route. However, some common possibilities include:
-
Isomers: Depending on the reaction conditions, you may form regioisomers or stereoisomers of your target molecule.
-
Over-reduction or Over-oxidation: If your synthesis involves reduction or oxidation steps, it's possible to proceed past the desired functional group. For example, in the synthesis of this compound from a cyclopentenone, over-reduction can lead to cyclopentanol.
-
Dimerization: Reactive dienes like cyclopentadiene readily dimerize at room temperature via a Diels-Alder reaction to form dicyclopentadiene.[7]
-
Polymerization: As mentioned previously, acidic conditions or high temperatures can lead to the formation of polymers.[5][6]
Question 4: How can I improve the purity of my final this compound product on a large scale?
Answer: Achieving high purity on an industrial scale requires careful consideration of the purification method.
-
Distillation: For volatile compounds, fractional distillation under reduced pressure (vacuum distillation) is a common and effective method for purification. This is particularly useful for removing non-volatile impurities and byproducts with significantly different boiling points.[8]
-
Crystallization: If your this compound derivative is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. However, for high-value products where exceptional purity is required, it may be a viable option.
-
Azeotropic Distillation: In cases where the product forms an azeotrope with water or other solvents, azeotropic distillation can be employed to facilitate separation. For example, 2-methyl-2-cyclopentenone forms a minimum boiling azeotrope with water, which can be leveraged for its recovery.[8]
Data Presentation: Comparison of Scalable this compound Synthesis Methods
The following tables summarize quantitative data for different scalable synthesis routes to this compound and its precursors.
Table 1: Synthesis of this compound via Ring-Closing Metathesis (RCM)
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Polysubstituted Diene (from D-Mannose) | First-Generation Grubbs Catalyst | CH₂Cl₂ | Room Temp | 90 | >95 | [9][10] |
| Polysubstituted Diene (from D-Galactose) | Second-Generation Grubbs Catalyst | CH₂Cl₂ | Room Temp | 89 | >95 | [9][10] |
Table 2: Synthesis of Cyclopentanol from Furfural
| Catalyst | Co-catalyst / Support | Solvent | Temperature (°C) | Pressure (bar) | Yield of Cyclopentanone (B42830) (%) | Reference |
| Supported Gold Nanoparticles | Anatase TiO₂ | Water | Not Specified | H₂ | Quantitative | [11] |
| Ru/C | Al₁₁.₆PO₂₃.₇ | Water | 160 | H₂ | 84 | [12] |
| Cu/ZrO₂ | β-zeolite | Water | 180 | 38 | 60 | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of Polyhydroxylated this compound from D-Mannose via Ring-Closing Metathesis
This protocol is adapted from the synthesis of a polyhydroxylated cyclopentane (B165970) β-amino acid derivative where a this compound is a key intermediate.[9][10]
Materials:
-
Polysubstituted diene derived from D-mannose
-
First-Generation Grubbs Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (flame-dried)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the polysubstituted diene in anhydrous CH₂Cl₂.
-
Catalyst Addition: Add the First-Generation Grubbs Catalyst to the solution. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound. A yield of approximately 90% can be expected.[10]
Protocol 2: Scalable Synthesis of 1,3-Cyclopentanediol (B3029237) from Furfuryl Alcohol
This protocol describes an industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol, where a this compound derivative is an intermediate.[15]
Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol
-
Reaction Setup: In a suitable reactor, combine furfuryl alcohol with water.
-
Catalysis: The rearrangement to 4-hydroxycyclopent-2-enone can be facilitated by the presence of a small amount of a base catalyst to restrain the formation of levulinic acid, which can catalyze polymerization.[15]
-
Reaction Conditions: Heat the mixture to promote the rearrangement.
Step 2: Hydrogenation to 1,3-Cyclopentanediol
-
Solvent: Tetrahydrofuran is a suitable solvent for this step.[15]
-
Catalyst: A combination of catalysts such as MgAl-HT and Raney Ni can be used.[15]
-
Hydrogenation: Carry out the hydrogenation under hydrogen pressure.
-
Yield: An overall high carbon yield of 72.0% for 1,3-cyclopentanediol has been reported in large-scale tests.[15]
Mandatory Visualizations
Diagram 1: General Workflow for Scalable this compound Synthesis
Caption: General workflow for scalable this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Towards quantitative and scalable transformation of furfural to cyclopentanone with supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Intensifying Cyclopentanone Synthesis from Furfural Using Supported Copper Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Cyclopentenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cyclopentenol, a process often involving the conversion of furfural (B47365). This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Catalyst Deactivation
Issue: Rapid Decrease in Catalyst Activity and this compound Yield
If you observe a significant drop in the conversion of the starting material (e.g., furfural) and a lower than expected yield of this compound, it is likely that your catalyst is deactivating. The following sections outline the primary causes of deactivation and provide systematic steps to identify and resolve the issue.
Symptom 1: Gradual Decline in Conversion Over Several Runs
Probable Cause: Fouling by Carbon Deposition (Coking)
In the conversion of biomass-derived molecules like furfural, the formation of carbonaceous deposits, or "coke," on the catalyst surface is a common issue.[1] These deposits physically block the active sites, leading to a gradual loss of activity.[1] The reactive nature of furanic compounds contributes significantly to the formation of these polymeric condensates.[2]
Recommended Actions:
-
Confirm Coking:
-
Temperature-Programmed Oxidation (TPO): Analyze the spent catalyst using TPO to quantify the amount of carbon deposited.
-
Thermogravimetric Analysis (TGA): TGA can also reveal weight loss corresponding to the combustion of carbon deposits.
-
Visual Inspection: In severe cases, a visible darkening or blackening of the catalyst bed may be apparent.
-
-
Catalyst Regeneration (Oxidative Method):
-
A common method to remove coke is controlled oxidation.[3][4]
-
Protocol: Place the coked catalyst in a tube furnace. Pass a diluted stream of an oxidizing agent (e.g., air or oxygen diluted with an inert gas like nitrogen) over the catalyst bed. Gradually increase the temperature to a point sufficient to burn off the carbon without causing thermal damage to the catalyst (sintering). The specific temperature and gas composition will depend on the catalyst type and the nature of the coke. For instance, for some coked catalysts, regeneration can be achieved by heating in air at temperatures around 400-500°C.
-
-
Preventative Measures:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.
-
Feedstock Purification: Ensure the furfural feedstock is free of impurities that can act as coke precursors.[1]
-
Catalyst Modification: The addition of promoters can enhance coke resistance. For example, adding alkali or alkaline earth metals to Cu-based catalysts has been shown to inhibit condensate formation.[2]
-
Symptom 2: Sharp, Irreversible Loss of Activity
Probable Cause: Thermal Degradation (Sintering) or Leaching of Active Metals
-
Sintering: At high reaction temperatures, the small metal particles on the catalyst support can agglomerate into larger particles.[5][6] This reduces the active surface area, leading to a significant and often irreversible loss of activity.[6][7] Sintering can be exacerbated by the presence of water vapor.[6]
-
Leaching: The active metal components of the catalyst may dissolve into the reaction medium, particularly in liquid-phase reactions. This is a common issue with some supported metal catalysts and results in a permanent loss of active sites.[7]
Recommended Actions:
-
Characterize the Spent Catalyst:
-
X-ray Diffraction (XRD): Compare the XRD patterns of the fresh and spent catalysts. An increase in the crystallite size of the active metal indicates sintering.
-
Transmission Electron Microscopy (TEM): TEM images can directly visualize the size and dispersion of metal nanoparticles on the support, providing clear evidence of agglomeration.
-
Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction mixture post-reaction to detect the presence of leached metals. A significant concentration of the catalyst's active metal in the liquid phase confirms leaching.
-
-
Mitigation Strategies:
-
Control Reaction Temperature: Operate at the lowest effective temperature to minimize the risk of sintering.
-
Improve Catalyst Stability:
-
Utilize supports with strong metal-support interactions to anchor the metal particles and prevent agglomeration.
-
For bimetallic catalysts, the interaction between the two metals can improve stability.
-
-
Address Leaching:
-
Choose a solvent system that minimizes metal dissolution.
-
Modify the catalyst support to enhance its interaction with the active metal.
-
-
Symptom 3: Activity Loss with a Change in Product Selectivity
Probable Cause: Catalyst Poisoning
Certain compounds in the feedstock or reaction byproducts can strongly adsorb to the active sites of the catalyst, rendering them inactive.[5][8] This can not only reduce the overall conversion but also alter the selectivity towards the desired product, this compound. For instance, sulfur-containing compounds are known poisons for many metal catalysts.
Recommended Actions:
-
Identify the Poison:
-
Feedstock Analysis: Thoroughly analyze the starting materials for potential catalyst poisons.
-
Surface Analysis of Spent Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface and detect the presence of adsorbed poisons.
-
-
Troubleshooting and Prevention:
-
Feedstock Purification: Implement a purification step for the feedstock to remove identified poisons.
-
Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated. For example, a catalyst poisoned by sulfur might be partially regenerated by treatment with hydrogen at elevated temperatures.
-
Use of Guard Beds: A pre-reactor bed containing a material that selectively adsorbs the poison can protect the main catalyst bed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis from furfural?
A1: The synthesis of this compound from furfural typically proceeds via the formation of cyclopentanone (B42830). Common catalysts are heterogeneous and often bimetallic. These include:
-
Noble Metal Catalysts: Palladium (Pd) and Ruthenium (Ru) supported on materials like carbon have shown high activity.[9]
-
Non-Noble Metal Catalysts: Bimetallic catalysts such as Copper-Nickel (Cu-Ni) and Copper-Cobalt (Cu-Co) are widely investigated due to their lower cost and good performance.[7][10][11] Supports like TiO2, Al2O3, and activated carbon are frequently used.[7][9]
Q2: How can I tell if my catalyst is deactivating due to coking or sintering?
A2: A gradual loss of activity over multiple cycles is characteristic of coking, while a sudden and significant drop in performance, especially after exposure to high temperatures, points towards sintering. To confirm, you should characterize the spent catalyst. Temperature-Programmed Oxidation (TPO) will show a distinct peak for coke combustion, while X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) will reveal an increase in the size of metal particles if sintering has occurred.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, depending on the deactivation mechanism.
-
Coked catalysts can often be regenerated by controlled combustion of the carbon deposits in a dilute stream of air or oxygen.
-
Poisoned catalysts can sometimes be regenerated by specific chemical treatments to remove the poison, though this is often more challenging.
-
Sintered catalysts are generally more difficult to regenerate. However, some advanced redispersion techniques involving oxidation-reduction cycles under specific conditions have shown promise for redispersing agglomerated metal particles.
Q4: What reaction parameters have the most significant impact on catalyst stability?
A4: The key parameters influencing catalyst stability are:
-
Temperature: Higher temperatures accelerate both sintering and coking.[5]
-
Pressure: Hydrogen pressure can influence hydrogenation pathways and, in some cases, affect catalyst stability.
-
Feedstock Purity: Impurities in the feedstock can act as poisons or coke precursors.[1]
-
Solvent: The choice of solvent can affect catalyst stability, particularly concerning metal leaching.
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data from various studies on the synthesis of cyclopentanone (a precursor to this compound) and cyclopentanol (B49286) from furfural, highlighting catalyst performance and stability.
Table 1: Performance of Various Catalysts in Furfural Conversion
| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Furfural Conversion (%) | CPO/CPL Selectivity (%) | Reference |
| 10%Co-10%Ni | TiO2 | 150 | 4 | ~100 | 53.3 (CPO) | [7] |
| 20%Co | TiO2 | 150 | 4 | ~100 | 45.4 (CPL) | [7] |
| 5% Pd–10% Cu | Carbon | Optimized | Optimized | >95 | 92.1 (CPO) | [9] |
| 3% Ru | MIL-101 | 160 | 4 | 100 | 96 (CPO) | [9] |
| Cu-Ni | SBA-15 | Optimized | Optimized | ~100 | 62 (CPO), 3 (CPL) | [7] |
Table 2: Catalyst Stability and Reusability
| Catalyst | Support | Number of Cycles | Final Furfural Conversion (%) | Final CPO/CPL Yield (%) | Deactivation Cause | Reference |
| 10%Co-10%Ni | TiO2 | 5 | 85 | ~50 | Metal leaching | [7] |
| Cu–Ni–Al HT | - | 5 | ~85 | ~85 | Agglomeration of Cu and Ni | [9] |
| Ru | MIL-101 | 6 | No noticeable loss | No noticeable loss | - | [9] |
Experimental Protocols
General Protocol for this compound Synthesis from Furfural
This protocol is a general guideline. Specific conditions should be optimized based on the chosen catalyst and desired product selectivity.
-
Reactor Setup:
-
A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is typically used.
-
-
Reaction Procedure:
-
Charge the reactor with the desired amount of furfural and the solvent (e.g., deionized water).
-
Add the catalyst to the reactor. The catalyst-to-substrate ratio is a critical parameter to optimize.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Separate the catalyst from the liquid product by filtration or centrifugation.
-
Analyze the liquid product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product yields.
-
Protocol for Oxidative Regeneration of a Coked Catalyst
This is a general procedure for regenerating a catalyst deactivated by carbon deposition.
-
Catalyst Preparation:
-
After the reaction, recover the spent catalyst and wash it with a suitable solvent to remove any adsorbed reactants and products.
-
Dry the catalyst thoroughly in an oven at a moderate temperature (e.g., 100-120°C).
-
-
Regeneration Setup:
-
Place the dried, coked catalyst in a fixed-bed reactor, typically a quartz or stainless steel tube, inside a tube furnace.
-
-
Regeneration Procedure:
-
Start a flow of an inert gas (e.g., nitrogen) through the reactor.
-
Gradually heat the furnace to the desired regeneration temperature. This temperature should be high enough to initiate coke combustion but below the point where the catalyst might sinter.
-
Once the temperature is stable, introduce a controlled flow of a dilute oxidizing gas (e.g., 1-5% O2 in N2).
-
Monitor the temperature of the catalyst bed. The combustion of coke is exothermic, so be prepared to adjust the oxygen concentration or furnace temperature to prevent a temperature runaway.
-
Continue the process until the coke is completely removed, which can be confirmed by monitoring the CO2 concentration in the outlet gas stream.
-
Once regeneration is complete, switch back to an inert gas flow and cool the reactor to room temperature.
-
The regenerated catalyst may require a reduction step (e.g., with H2) before being used in the next reaction, depending on the nature of the active sites.
-
Visualizations
Reaction Pathway from Furfural to this compound
Caption: Reaction pathway for the conversion of furfural to this compound.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for identifying catalyst deactivation mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cyclopentenol Isomers by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the separation of cyclopentenol isomers using column chromatography. Below, you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common column chromatography method for separating this compound isomers?
A1: For preparative separation of this compound diastereomers (e.g., cis/trans isomers), normal-phase flash column chromatography on silica (B1680970) gel is the most prevalent and effective method due to the polarity differences between the isomers.[1] For analytical separations and the resolution of enantiomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the methods of choice.
Q2: Which this compound isomer is expected to elute first from a normal-phase silica gel column?
A2: In normal-phase chromatography, compounds with lower polarity elute before more polar compounds.[1] Generally, for substituted cyclopentenols, the trans-isomer is less polar than the cis-isomer. This is because the hydroxyl groups in the cis-configuration are in closer proximity, leading to more exposed polar surfaces and stronger interactions with the silica gel. Therefore, the trans-isomer is typically expected to elute first .[1]
Q3: What are the recommended mobile phases for the silica gel column chromatography of this compound isomers?
A3: Common mobile phase systems consist of a mixture of a non-polar solvent and a more polar solvent. The most frequently used systems are:
-
Ethyl acetate (B1210297) in hexanes: A versatile system where the polarity can be finely tuned.[1]
-
Dichloromethane and methanol (B129727): A more polar system suitable for cyclopentenols that do not elute with ethyl acetate/hexanes. A small percentage of methanol (1-5%) significantly increases the eluting power.[1]
The optimal ratio should be determined by Thin-Layer Chromatography (TLC) before running the column to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2]
Q4: Can HPLC or GC be used to separate this compound isomers?
A4: Yes, both HPLC and GC are powerful techniques for the analysis and purification of this compound isomers.
-
HPLC: Reversed-phase HPLC on a C18 column can separate diastereomers. For enantiomeric separation, chiral HPLC with a chiral stationary phase (e.g., polysaccharide-based columns) is necessary.[3]
-
GC: Chiral GC with a derivatized cyclodextrin-based column is highly effective for separating volatile enantiomers of cyclopentenols. Derivatization of the hydroxyl group (e.g., silylation) may be required to improve volatility and peak shape.
Q5: My this compound isomers are not separating on a standard silica gel column. What are my options?
A5: If you are facing co-elution issues, consider the following:
-
Optimize the Mobile Phase: A shallower solvent gradient during elution can improve the resolution of closely eluting compounds.[1]
-
Alternative Stationary Phases: Consider using diol-bonded silica or alumina, which offer different selectivities for polar compounds.[4]
-
Reversed-Phase Chromatography: For highly polar cyclopentenols, reversed-phase flash chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be effective.[4]
-
Derivatization: Converting the hydroxyl groups to esters or ethers can alter the polarity of the isomers, potentially making them easier to separate on silica gel.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Poor or No Separation of Isomers (Co-elution)
-
Possible Cause 1: The mobile phase polarity is too high, causing the isomers to elute too quickly without sufficient interaction with the stationary phase.[1]
-
Solution: Start with a less polar mobile phase. Perform a thorough TLC analysis to find a solvent system that provides the largest possible difference in Rf values (ΔRf) between your isomers.[1]
-
-
Possible Cause 2: The mobile phase polarity is too low, resulting in very slow elution and band broadening, which can obscure separation.
-
Solution: Gradually increase the polarity of the mobile phase. A gradient elution is often more effective than an isocratic (constant solvent) elution for separating closely related compounds.[4]
-
-
Possible Cause 3: The column is overloaded with the sample.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general guideline, the sample mass should be no more than 1-5% of the silica gel mass.[1]
-
Problem 2: Broad or Tailing Peaks
-
Possible Cause 1: Poor solubility of the this compound isomers in the mobile phase, causing them to precipitate at the top of the column.[1]
-
Possible Cause 2: Strong secondary interactions between the polar hydroxyl groups of the this compound and the acidic silanol (B1196071) groups on the surface of the silica gel.
-
Solution: Add a small amount of a polar modifier to your mobile phase. A few drops of methanol can help to block the active sites on the silica gel. For basic this compound derivatives, adding a small amount of triethylamine (B128534) (0.1-1%) can improve peak shape.[1]
-
Problem 3: Compound Does Not Elute from the Column
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound isomers from the silica gel.[1]
-
Solution: Gradually increase the polarity of the mobile phase. If an ethyl acetate/hexane (B92381) system is insufficient, switch to a more polar system like dichloromethane/methanol.[1]
-
Problem 4: Inconsistent Retention Times in HPLC/GC
-
Possible Cause 1: Insufficient column equilibration between runs.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.[3]
-
-
Possible Cause 2: Fluctuations in mobile phase composition, flow rate, or column temperature.
-
Solution: Prepare fresh mobile phase daily, use a column oven to maintain a constant temperature, and regularly check the pump for consistent flow.[3]
-
-
Possible Cause 3 (Chiral Separations): "Memory effects" from mobile phase additives.
-
Solution: Dedicate a specific chiral column to a particular method and mobile phase system. Thoroughly flush the column with an appropriate solvent (e.g., isopropanol) after use.
-
Quantitative Data
The following tables summarize typical chromatographic conditions and expected results for the separation of this compound isomers and related compounds. Note that specific retention times and resolution values are highly dependent on the exact experimental setup.
Table 1: Flash Column Chromatography Data for this compound Analogs
| Compound | Stationary Phase | Mobile Phase System | Elution Order | Typical Rf (Target) | Reference |
| cis/trans-3-(Hydroxymethyl)cyclopentanol | Silica Gel | Ethyl Acetate / Hexanes (Gradient) | trans then cis | 0.2 - 0.4 | [1] |
| 3-Methyl-2-cyclopenten-1-one | Silica Gel | Hexanes / Ethyl Acetate (e.g., 9:1) | - | 0.2 - 0.4 | [2] |
Table 2: HPLC Separation Data for this compound Analogs
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) | Resolution (Rs) |
| cis/trans-3-(Hydroxymethyl)cyclopentanol | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-Hexane:Isopropanol (90:10 v/v) | 1.0 | UV (210 nm) | trans | ~8.5 | > 1.5 |
| cis | ~10.2 |
Table 3: GC Separation Data for this compound Derivatives
| Compound | Column | Carrier Gas | Temperature Program | Analyte | Optical Purity (% ee) |
| (S)-3-Methoxycyclopentene | Ni-4-Pin chiral column | Helium | Isothermal at 60°C | (S)-isomer | 97% |
Experimental Protocols
Protocol 1: Preparative Separation of this compound Diastereomers by Flash Column Chromatography
This protocol provides a general procedure for the separation of cis and trans this compound isomers.
Materials and Equipment:
-
Glass column or pre-packed silica gel cartridge
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Crude mixture of this compound isomers
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate and develop it using various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 40%) to find a solvent system that gives good separation between the isomer spots, with the lower spot having an Rf of approximately 0.2-0.3.[1]
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin elution with a mobile phase slightly less polar than that determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A slow, gradual increase often improves resolution.[1]
-
Collect fractions of a suitable volume.
-
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.
-
Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
-
Visualizations
References
Managing exothermic reactions in cyclopentenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during cyclopentenol synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can lead to temperature spikes, pressure buildup, side product formation, and potentially hazardous situations. This guide addresses common issues encountered during this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (Thermal Runaway) | - Inadequate cooling capacity. - Addition of reagents too quickly. - Incorrect solvent with low boiling point. - Higher than expected reaction concentration. | - Immediately stop reagent addition. - Increase cooling bath efficiency (e.g., switch to a colder bath like dry ice/acetone). - If safe, add a pre-chilled, inert solvent to dilute the reaction mixture. - For future experiments, reduce the rate of addition, use a more dilute solution, or select a higher-boiling point solvent. |
| Localized Hotspots | - Poor stirring or agitation. - Viscous reaction mixture. | - Increase the stirring rate to improve mixing and heat dissipation. - Use an overhead mechanical stirrer for viscous mixtures. - Consider a different reactor design that promotes better heat transfer. |
| Excessive Pressure Buildup | - Gaseous byproducts from the reaction (e.g., in Pauson-Khand reactions using dicobalt octacarbonyl). - Solvent boiling due to poor temperature control. | - Ensure the reaction is properly vented to a fume hood or a scrubber system. - Monitor the reaction temperature closely and maintain it below the solvent's boiling point. |
| Low Yield or Poor Selectivity | - Side reactions due to high temperatures. - Decomposition of starting materials or products at elevated temperatures. | - Optimize the reaction temperature. Low temperatures are often favorable for exothermic reactions.[1][2] - Perform the reaction at a lower concentration to better control the exotherm. |
| Reaction Stalls After Initial Exotherm | - Depletion of a critical reagent. - Catalyst deactivation. | - Analyze a sample of the reaction mixture to determine the concentration of starting materials. - If a reagent has been fully consumed, a slow, controlled addition of more may be necessary. - Consider catalyst stability under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common exothermic steps in this compound synthesis?
A1: Several common synthetic routes to cyclopentenols involve highly exothermic steps. For instance, the reduction of a cyclopentanone (B42830) precursor, such as 3-(hydroxymethyl)cyclopentan-1-one (B3029397), using metal hydrides like L-Selectride®, is known to be highly exothermic and requires careful thermal management.[3] Similarly, the addition-esterification reaction of cyclopentene (B43876) with an acid to form a precursor for cyclopentanol (B49286) is also an exothermic process.[1][2]
Q2: How can I predict if my specific this compound synthesis will be exothermic?
A2: A thorough literature review of the specific reaction you are performing is the best first step. Look for phrases like "exothermic," "temperature control is critical," or "slow addition." Additionally, thermodynamic calculations can predict the enthalpy change of a reaction.[1][2] If you are working with a novel reaction, it is prudent to assume it may be exothermic and take appropriate precautions on a small scale first.
Q3: What are the key safety precautions for running potentially exothermic reactions?
A3: Always work in a well-ventilated fume hood. Use a reactor setup that allows for efficient cooling and stirring. Have a secondary containment system in place. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4] For larger-scale reactions, consider using a reactor with a cooling jacket and an emergency quenching system.
Q4: How does the choice of solvent affect the management of an exothermic reaction?
A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. The solvent's heat capacity and viscosity also influence heat transfer. Ensure the chosen solvent is inert under the reaction conditions.
Q5: At what scale should I become more concerned about exothermic reactions?
A5: While good thermal management is always important, the challenges of heat dissipation increase significantly with scale. As the volume of a reaction increases, the surface-area-to-volume ratio decreases, making it harder to remove heat efficiently. Any scale-up of a known exothermic reaction should be approached with caution, with a proportional increase in cooling capacity and safety measures.
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative data for relevant reactions in or related to this compound synthesis.
| Reaction | Reagents | Temperature | Molar Ratio | Key Findings |
| Addition-Esterification of Cyclopentene | Cyclopentene, Acetic Acid | 333.15 K to 353.15 K | Acetic Acid:Cyclopentene = 2:1 to 3:1 | The reaction is exothermic, and lower temperatures are favorable.[1][2] |
| Transesterification | Cyclopentyl Acetate, Methanol | 323.15 K to 343.15 K | Methanol:Cyclopentyl Acetate = 3:1 to 4:1 | This subsequent step is also exothermic, favoring lower temperatures.[1][2] |
| Diastereoselective Reduction | 3-(hydroxymethyl)cyclopentan-1-one, L-Selectride® | Below -70 °C | L-Selectride®:Ketone = 1.2:1 | Highly exothermic; strict temperature control is essential for stereoselectivity and safety.[3] |
| Pauson-Khand Reaction | Alkyne, Alkene, Co₂(CO)₈ | Typically heated in a hydrocarbon or ethereal solvent. | Stoichiometric Co₂(CO)₈ is often required. | The reaction is generally heated, but the initial complex formation can be exothermic.[5] |
| Nazarov Cyclization | Divinyl Ketone, Lewis/Brønsted Acid | Room temperature or below, but can be elevated. | Often requires a full equivalent of acid. | The electrocyclization is the slow step, and reaction rates are influenced by substituent effects.[6] |
| Ring Closing Metathesis (RCM) | Diene substrate, Ruthenium catalyst | Can be performed at elevated temperatures (e.g., refluxing toluene (B28343) at 110°C). | - | Higher temperatures can sometimes improve yields of the desired monomeric macrocycle.[7] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-(hydroxymethyl)cyclopentan-1-one [3]
-
Reactor Preparation: Charge the reactor with a solution of 3-(hydroxymethyl)cyclopentan-1-one in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.2 equivalents) to the cooled ketone solution over 1-2 hours, ensuring the internal temperature is maintained below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium potassium tartrate) while maintaining a low temperature.
-
Workup: Proceed with standard aqueous workup and purification procedures.
Protocol 2: General Procedure for Pauson-Khand Reaction [8]
-
Reactor Setup: To a flame-dried round-bottom flask at 23 °C equipped with a magnetic stir bar, add the alkyne (1.0 equivalent).
-
Solvent Addition: Add fully degassed mesitylene (B46885) under an argon atmosphere.
-
Catalyst Addition: Add Co₂(CO)₈ (1.1 equivalents) to the reaction flask in a single portion.
-
Reaction Progression: After stirring for 2 hours, degas the system with CO and heat to 160 °C using a pre-heated oil bath. Stir at this temperature for an additional 24 hours.
-
Purification: Upon completion, directly load the reaction mixture onto a silica (B1680970) gel column and elute with hexanes to remove the solvent, followed by flash column chromatography to isolate the product.
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Logic for Thermal Runaway.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Byproduct Identification in Cyclopentenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during cyclopentenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: Common byproducts depend on the synthetic route. For instance, in the synthesis from cyclopentadiene (B3395910), dicyclopentadiene (B1670491) is a frequent byproduct due to the dimerization of the starting material.[1] Syntheses involving acidic conditions can lead to polymerization.[2] When synthesizing this compound via the epoxidation of cyclopentene (B43876), the corresponding diol (trans-1,2-cyclopentanediol) can be a significant byproduct if the epoxide intermediate is hydrolyzed.[3] Over-oxidation can also lead to the formation of cyclopentanone.[4]
Q2: How can I minimize the formation of dicyclopentadiene?
A2: To minimize the formation of dicyclopentadiene, it is crucial to use freshly cracked cyclopentadiene. The dimerization is a Diels-Alder reaction that occurs at room temperature.[1] Therefore, generating cyclopentadiene monomer from dicyclopentadiene via thermal cracking immediately before use is the standard procedure.
Q3: What analytical techniques are best for identifying unknown byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts by comparing their mass spectra to libraries.[5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about impurities.[6][7] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also valuable for monitoring reaction progress and detecting the presence of byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a High-Boiling Point Residue
Q: My this compound synthesis resulted in a low yield, and I observed a significant amount of a viscous, high-boiling point residue. What could be the cause?
A: This issue often points to polymerization of either the starting material or the product.
-
Potential Cause: The presence of strong acids or high temperatures can catalyze the polymerization of cyclopentadiene or this compound.[2][8]
-
Recommended Solution:
-
Neutralize the reaction mixture: If using acidic catalysts, ensure they are thoroughly neutralized during the workup.
-
Control the temperature: Avoid excessive heating during the reaction and distillation.
-
Use an inhibitor: In some cases, adding a radical inhibitor can prevent polymerization.
-
Issue 2: Presence of an Unexpected Carbonyl Peak in the IR/NMR Spectrum
Q: I've detected a carbonyl peak (around 1740 cm⁻¹ in IR or a characteristic signal in ¹³C NMR) in my final product, which should be pure this compound. What is this byproduct?
A: The presence of a carbonyl group suggests an oxidation or rearrangement side reaction.
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Potential Cause 1: Over-oxidation: The this compound product may have been partially oxidized to cyclopentanone.[4] This is more likely if strong oxidizing agents are used or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Recommended Solution 1:
-
Use milder and more selective oxidizing agents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully monitor the reaction time to avoid over-oxidation.
-
-
Potential Cause 2: Isomerization/Rearrangement: Depending on the starting material and conditions, an isomer containing a carbonyl group, such as a cyclopentenone derivative, might have formed.[8]
-
Recommended Solution 2:
-
Analyze the reaction conditions (temperature, catalyst) to identify factors that might favor isomerization.
-
Purify the product using column chromatography to separate the this compound from the ketone byproduct.
-
Byproduct Identification Data
The following table summarizes common byproducts identified in different this compound synthesis routes and the typical analytical methods for their detection.
| Synthesis Route | Common Byproduct(s) | Favored Byproduct Conditions | Analytical Identification Methods |
| From Cyclopentadiene | Dicyclopentadiene, Polymers | Room temperature storage of cyclopentadiene, acidic conditions, high heat[1][2] | GC-MS, ¹H NMR |
| From Cyclopentene (Epoxidation/Hydrolysis) | trans-1,2-Cyclopentanediol, Cyclopentanone | Incomplete epoxidation followed by hydrolysis, over-oxidation[3][4] | GC-MS, LC-MS, IR, ¹H NMR |
| From Furfural | Furfuryl alcohol, 4-hydroxy-2-cyclopentenone | Incomplete reaction, non-optimized catalytic conditions | HPLC, LC-MS, ¹H NMR |
| Grignard Synthesis | Enolates, Reduction Products | Slow addition of ketone to Grignard reagent, impurities in reagents[9] | TLC, GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Identification and Quantification of Byproducts by GC-MS
This protocol outlines the general steps for analyzing a sample from a this compound synthesis to identify and quantify byproducts.
1. Sample Preparation:
- Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether). The concentration should be approximately 1 mg/mL.
- If necessary, derivatize the sample to improve the volatility and thermal stability of the analytes. For alcohols, silylation with a reagent like BSTFA is common.
2. GC-MS Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
- Injection: Inject 1 µL of the prepared sample into the GC.
- GC Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/minute.
- Final hold: Hold at 250 °C for 5 minutes.
- MS Parameters:
- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: Scan from m/z 40 to 400.
3. Data Analysis:
- Identify the peaks in the total ion chromatogram (TIC).
- Compare the mass spectrum of each peak to a spectral library (e.g., NIST, Wiley) to identify the compounds.
- For quantification, create a calibration curve using authentic standards of the identified byproducts. The peak area of the byproduct in the sample can then be used to determine its concentration.[10][11]
Protocol 2: Structural Elucidation of Byproducts by NMR Spectroscopy
This protocol provides a general workflow for using NMR to determine the structure of an unknown byproduct.
1. Sample Preparation:
- Isolate the byproduct of interest using a purification technique such as column chromatography or preparative HPLC.
- Dissolve the purified byproduct (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum to determine the number of different proton environments and their splitting patterns.
- Acquire a ¹³C NMR spectrum to identify the number of different carbon environments.
- If necessary, perform 2D NMR experiments, such as COSY (to identify coupled protons) and HSQC/HMBC (to determine proton-carbon correlations), to piece together the molecular structure.[7][12]
3. Spectral Interpretation:
- Analyze the chemical shifts, integration, and coupling constants in the ¹H NMR spectrum.
- Use the ¹³C and 2D NMR data to build a molecular skeleton and assign all proton and carbon signals.
- Compare the obtained spectra with literature data for known this compound-related compounds to confirm the structure.
Mandatory Visualization
Below is a troubleshooting workflow for identifying the source of low yield in a generic this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Draw the organic products formed when cyclopentene is treated with each r.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 12. iq.ufrgs.br [iq.ufrgs.br]
Enhancing the stereoselectivity of cyclopentenol reduction
Welcome to the technical support center for the stereoselective reduction of cyclopentenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing stereoselectivity in your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stereoselectivity in the reduction of a this compound double bond?
A1: The stereochemical outcome of a this compound reduction is primarily governed by three factors:
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Steric Hindrance: The reducing agent will preferentially attack the less sterically hindered face of the cyclopentene (B43876) ring. The substituents on the ring and the bulkiness of the reducing agent itself are critical.
-
Directing Groups: Functional groups on the this compound, particularly the allylic hydroxyl group, can direct the approach of the reducing agent. This can occur through the formation of a temporary covalent bond or through non-covalent interactions like hydrogen bonding.
-
Chelation Control: If a suitable metal-based reducing agent or catalyst is used, it can coordinate to the allylic hydroxyl group and potentially another nearby functional group, creating a rigid, cyclic transition state that blocks one face of the double bond from attack.
Q2: How does the choice of reducing agent impact diastereoselectivity?
A2: The choice of reducing agent is critical. Sterically bulky reducing agents, such as L-Selectride®, are more sensitive to the steric environment of the substrate and often provide higher diastereoselectivity by attacking the less hindered face.[1] In contrast, less demanding reagents like sodium borohydride (B1222165) (NaBH₄) may offer lower selectivity.[2] The Luche reduction (NaBH₄ with CeCl₃) is specifically designed to be a "hard" nucleophile, favoring 1,2-reduction of enones to allylic alcohols and can suppress unwanted conjugate additions.[1][3][4]
Q3: Can the solvent affect the stereochemical outcome of the reaction?
A3: Yes, the solvent can significantly influence the reaction's stereoselectivity. Polar, coordinating solvents like THF can influence the rigidity of transition states, especially in chelation-controlled reactions, often leading to enhanced diastereoselectivity. Non-polar solvents might lead to different aggregation states of the reagents, which could alter the stereochemical pathway.[5]
Q4: What is the first step if I observe a low enantiomeric excess (e.e.) in my asymmetric reduction?
A4: If you are experiencing low e.e., the first step is to verify the purity and integrity of your chiral catalyst or ligand. Ensure that all reagents and solvents are anhydrous and of high purity, as impurities can poison the catalyst.[6] Subsequently, re-optimizing reaction conditions, particularly lowering the temperature, is a standard approach to improve enantioselectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.r.)
You are obtaining a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Reducing Agent | Switch from a small hydride source (e.g., NaBH₄) to a sterically hindered one like L-Selectride® or K-Selectride®. | Increased facial selectivity due to steric repulsion, favoring hydride attack from the less hindered face of the this compound ring. |
| Sub-optimal Reaction Temperature | Perform the reduction at a lower temperature (e.g., -78 °C). | Higher diastereoselectivity, as the reaction will be under greater kinetic control, favoring the transition state with the lowest activation energy.[1][5][6] |
| Lack of a Directing Group Effect | Protect the allylic hydroxyl group with a bulky protecting group (e.g., TBS, TIPS) to enforce steric control.[7] | The bulky group will block one face of the molecule, directing the reducing agent to the opposite face. |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene). | Identification of a solvent that may better stabilize the desired transition state, leading to an improved diastereomeric ratio. |
Issue 2: Low Enantioselectivity (Poor e.e.) in Catalytic Asymmetric Reduction
Your chiral catalyst is not inducing the desired level of enantioselectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Catalyst/Ligand | Screen a variety of chiral ligands for your metal catalyst. The electronic and steric properties of the ligand are crucial. | Discovery of a ligand that creates a more effective chiral environment around the metal center, leading to better enantiomeric excess. |
| Catalyst Poisoning | Ensure all reagents, solvents, and the substrate are of the highest purity and are anhydrous. Purify the substrate immediately before use. | Consistent and improved enantioselectivity by preventing catalyst deactivation.[6] |
| Competing Uncatalyzed Reaction | Lower the reaction temperature significantly and consider a slower addition of the reducing agent. | The rate of the desired catalyzed pathway should be less affected by the temperature change than the uncatalyzed background reaction, thus improving the e.e. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Too little catalyst may be ineffective, while too much can sometimes lead to side reactions or dimerization. | An optimal catalyst loading will maximize the rate of the desired asymmetric reaction without introducing competing pathways. |
Quantitative Data Summary
The following table summarizes reported stereoselectivity for various reduction methods on cyclopentenone or related cyclic allylic alcohol precursors. Note that direct comparison is substrate-dependent.
| Substrate Type | Method/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference/Notes |
| α,β-Unsaturated Ketone | Luche Reduction (NaBH₄, CeCl₃, MeOH) | >97:3 (1,2- vs 1,4-reduction) | N/A (produces racemic alcohol) | Highly selective for the allylic alcohol over the saturated ketone.[3][8] |
| 3-(hydroxymethyl)cyclopentanone | L-Selectride® | High (favors cis-diol) | N/A | A sterically hindered hydride provides high diastereoselectivity.[2] |
| 3-(hydroxymethyl)cyclopentanone | NaBH₄ | Lower than L-Selectride® | N/A | A less sterically demanding hydride results in lower diastereoselectivity.[2] |
| Prochiral Ketone | CBS Catalytic Reduction (chiral oxazaborolidine, BH₃·SMe₂) | N/A | Up to >99% | A powerful method for achieving high enantioselectivity in ketone reduction.[2][9] |
| Prochiral Ketone | Noyori Asymmetric Hydrogenation (Ru-BINAP catalyst, H₂) | N/A | High | An effective method for the asymmetric hydrogenation of ketones.[2] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Substituted this compound using L-Selectride®
This protocol is a representative procedure for achieving high diastereoselectivity in the reduction of a this compound double bond, driven by steric hindrance.
Materials:
-
Substituted this compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of dry nitrogen.
-
Dissolve the substituted this compound (1.0 equivalent) in anhydrous THF (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
This diagram outlines the decision-making process when encountering low diastereoselectivity in a this compound reduction.
Mechanism of Stereocontrol in Allylic Alcohol Reduction
This diagram illustrates the two primary competing pathways that determine the stereochemical outcome of a reduction directed by an allylic alcohol: steric approach control versus chelation control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche Reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
Stability issues of cyclopentenol under acidic conditions
Technical Support Center: Cyclopentenol Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in acidic conditions?
A1: The primary stability issue is acid-catalyzed dehydration.[1] In the presence of an acid, the hydroxyl (-OH) group of this compound can be protonated, turning it into a good leaving group (water).[2] The subsequent loss of water generates a cyclopentenyl carbocation, which is an unstable intermediate. This intermediate will readily lose a proton to form cyclopentadiene (B3395910), a conjugated and relatively stable diene. This process follows an E1 (unimolecular elimination) mechanism.[3]
Q2: My reaction mixture turned dark brown/black when I added acid. What is happening?
A2: The formation of a dark color, often indicating polymerization or charring, is a common outcome when this compound or its degradation products are exposed to strong acidic conditions. The highly reactive cyclopentadiene product can undergo polymerization and other secondary reactions, leading to complex, high-molecular-weight, colored byproducts.[4] To mitigate this, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time.
Q3: Can I use a protecting group to enhance the stability of this compound in an acidic medium?
A3: Yes, protecting the hydroxyl group is a standard strategy to prevent dehydration. A common choice for protecting alcohols is a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are generally stable to a range of acidic conditions but can be selectively removed later using a fluoride (B91410) source (e.g., TBAF). Another option is a t-butyl ether protecting group.[2] The choice of protecting group depends on the specific pH range and the overall synthetic route.
Q4: What analytical methods are recommended for monitoring this compound degradation?
A4: To monitor the degradation of this compound and quantify its degradation products, High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection is highly effective.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique, particularly for identifying volatile products like cyclopentadiene.[6] These methods allow for the separation and quantification of the starting material, intermediates, and final degradation products over time.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product in a reaction involving this compound under acidic catalysis.
| Potential Cause | Troubleshooting Step |
| Acid Concentration is too High | The high acid concentration is likely accelerating the dehydration of this compound into cyclopentadiene. Solution: Decrease the concentration of the acid catalyst or switch to a weaker acid (e.g., use phosphoric acid instead of sulfuric acid).[3] |
| Reaction Temperature is too High | Elimination reactions like dehydration are favored at higher temperatures.[7] Solution: Run the reaction at a lower temperature. Perform a temperature screening experiment to find the optimal balance between the desired reaction rate and the degradation rate. |
| Extended Reaction Time | Prolonged exposure to acidic conditions, even if mild, will lead to the gradual degradation of this compound. Solution: Monitor the reaction closely using TLC or HPLC/GC-MS and stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.[5] |
Issue 2: An unexpected major byproduct is observed in my analysis (e.g., GC-MS or NMR).
| Potential Cause | Troubleshooting Step |
| Formation of Cyclopentadiene | The unexpected product is likely cyclopentadiene, the result of dehydration. Its presence can be confirmed by its characteristic mass spectrum or NMR signals. Solution: Refer to the solutions for Issue 1 (reduce acid strength, temperature, or time). |
| Carbocation Rearrangement | While less common for this specific substrate, carbocation intermediates can sometimes undergo rearrangement to form more stable species, leading to unexpected products.[4] Solution: Using a less-coordinating solvent or a milder acid may disfavor carbocation formation and subsequent rearrangement. |
| Secondary Reactions | The primary degradation product, cyclopentadiene, is highly reactive and can act as a diene in Diels-Alder reactions or undergo polymerization. Solution: If possible, run the reaction under dilute conditions to minimize intermolecular side reactions. |
Data Presentation
The rate of acid-catalyzed degradation of this compound is significantly influenced by several experimental parameters. The following table summarizes these effects qualitatively.
| Parameter | Effect on Degradation Rate | Rationale |
| pH | Rate increases as pH decreases | Higher concentration of H+ ions leads to faster protonation of the hydroxyl group, which is the rate-determining step in the E1 dehydration mechanism.[1] |
| Temperature | Rate increases with temperature | Dehydration is an endothermic elimination reaction, which is favored by higher temperatures according to thermodynamic principles (Le Chatelier's principle).[7] |
| Acid Type | Stronger acids (e.g., H₂SO₄) cause faster degradation than weaker acids (e.g., H₃PO₄) | The strength of the acid determines the equilibrium concentration of the protonated alcohol, the key intermediate for dehydration.[3][4] |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in an Acidic Buffer
This protocol outlines a procedure to quantify the rate of this compound degradation at a specific pH and temperature.
1. Materials and Reagents:
-
This compound (high purity)
-
Buffer solution of desired pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for more neutral pH)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Internal Standard (IS) solution (e.g., a stable compound with a different retention time, like cyclohexanol)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC system with a C18 column and UV or MS detector
2. Procedure:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen acidic buffer. Prepare a separate stock solution of the internal standard.
-
Reaction Initiation: Place a known volume of the this compound stock solution in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 50 °C). Start a timer.
-
Sampling (Time Point Zero): Immediately withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Add the aliquot to a vial containing a set volume of quenching solution (e.g., 500 µL of NaHCO₃ solution) and the internal standard. This will neutralize the acid and stop the degradation.
-
Repeat Sampling: Repeat steps 3 and 4 at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
-
Sample Analysis: Analyze all quenched samples by HPLC. Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) to achieve good separation between this compound, the internal standard, and any degradation products.
-
Data Analysis: For each time point, calculate the ratio of the this compound peak area to the internal standard peak area. Plot the natural logarithm of the this compound concentration (or peak area ratio) versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound via an E1 mechanism.
Caption: Experimental workflow for monitoring this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 2. Propose mechanisms for the following reactions. (a) | Study Prep in Pearson+ [pearson.com]
- 3. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Cyclopentene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclopentene (B43876) and its derivatives is a cornerstone of modern organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of advanced materials. The choice of catalytic system is paramount in achieving high yields, selectivities, and overall efficiency. This guide provides an objective comparison of prominent catalytic systems for cyclopentene synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal approach for their synthetic challenges.
Transition Metal-Catalyzed Systems
Transition metal catalysts offer a powerful and versatile toolkit for the construction of cyclopentene rings through various mechanistic pathways, including ring-closing metathesis, cycloadditions, and cycloisomerizations.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ruthenium-based catalysts, particularly Grubbs-type catalysts, are highly effective for the synthesis of cyclopentenes via the ring-closing metathesis of 1,6-dienes. The reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene.
Table 1: Performance Comparison of Ruthenium Catalysts in Ring-Closing Metathesis for Cyclopentene Synthesis
| Catalyst | Substrate | Product | Yield (%) | Selectivity (E/Z) | Catalyst Loading (mol%) | Reference |
| Grubbs 1st Gen. | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | >95 | Not specified | 5 | [1] |
| Grubbs 2nd Gen. | N,N-diallyl-4-methylbenzenesulfonamide | 1-(p-tolylsulfonyl)-3,4-dihydro-1H-pyrrole | 98 | Not specified | 5 | [2] |
| Hoveyda-Grubbs 2nd Gen. | 1,6-Heptadiene | Cyclopentene | >98 | Not specified | 1 | [3] |
Experimental Protocol: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate using Grubbs 1st Generation Catalyst
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add diethyl diallylmalonate (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (10 mL).
-
Catalyst Addition: Add Grubbs 1st generation catalyst (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cyclopentene product.[1]
Catalytic Cycle: Ruthenium-Catalyzed Ring-Closing Metathesis
References
Confirming Cyclopentenol: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-cyclopenten-1-ol (B1584729), a valuable building block in organic synthesis. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for confirming the structure of cyclopentenol and distinguishing it from potential isomers and related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-cyclopenten-1-ol and its saturated analogue, cyclopentanol, providing a clear basis for structural differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Cyclopenten-1-ol | H-1 (CH-OH) | ~4.8 | m | - |
| H-2, H-3 (CH=CH) | ~5.8 - 6.0 | m | - | |
| H-4 (CH₂) | ~2.3 - 2.5 | m | - | |
| H-5 (CH₂) | ~1.9 - 2.1 | m | - | |
| OH | variable | br s | - | |
| Cyclopentanol | H-1 (CH-OH) | ~4.3 | m | - |
| H-2, H-5 (CH₂) | ~1.7 - 1.9 | m | - | |
| H-3, H-4 (CH₂) | ~1.5 - 1.7 | m | - | |
| OH | variable | br s | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Cyclopenten-1-ol | C-1 (CH-OH) | ~75 |
| C-2 (=CH) | ~135 | |
| C-3 (=CH) | ~130 | |
| C-4 (CH₂) | ~32 | |
| C-5 (CH₂) | ~30 | |
| Cyclopentanol | C-1 (CH-OH) | ~73 |
| C-2, C-5 (CH₂) | ~35 | |
| C-3, C-4 (CH₂) | ~24 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | 2-Cyclopenten-1-ol | Cyclopentanol |
| O-H | Stretching (alcohol) | ~3300 (broad) | ~3350 (broad) |
| C-H | Stretching (sp² C-H) | ~3050 | - |
| C-H | Stretching (sp³ C-H) | ~2950, ~2850 | ~2960, ~2870 |
| C=C | Stretching | ~1650 | - |
| C-O | Stretching | ~1050 | ~1060 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Cyclopenten-1-ol | 84 | 83 (M-H)⁺, 66 (M-H₂O)⁺, 55, 41 |
| Cyclopentanol | 86 | 85 (M-H)⁺, 68 (M-H₂O)⁺, 57, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample (~5-10 mg of this compound)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence.
-
Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Liquid sample of this compound
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol (B130326) and allow it to dry completely.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.
-
Sample of this compound
-
Solvent for dilution (e.g., dichloromethane (B109758) or methanol)
Procedure:
-
Sample Introduction:
-
GC-MS: Dilute the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source.
-
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
A Comparative Study of Cyclopentenol Versus Other Cyclic Alcohols in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of cyclopentenol, an unsaturated cyclic alcohol, with other saturated cyclic alcohols such as cyclobutanol (B46151), cyclopentanol, cyclohexanol, and cycloheptanol. The comparison focuses on three fundamental organic reactions: oxidation, esterification, and dehydration. This document outlines the expected reactivity trends, presents available experimental data, and provides detailed experimental protocols for these transformations.
The presence of a double bond in the allylic position significantly influences the reactivity of this compound compared to its saturated counterparts. This guide will delve into the mechanistic considerations that underpin these differences, providing a valuable resource for chemists engaged in organic synthesis and drug development.
Comparative Reactivity Overview
The reactivity of cyclic alcohols is influenced by several factors, most notably ring strain and the presence of unsaturation. This compound, being an allylic alcohol, exhibits unique reactivity due to the delocalization of electrons across the double bond and the adjacent carbon bearing the hydroxyl group. This electronic effect, combined with the inherent ring strain of the five-membered ring, dictates its behavior in chemical reactions.
Key Factors Influencing Reactivity:
-
Ring Strain: Smaller rings like cyclobutanol experience significant angle strain, which can influence reaction rates and product distributions. Cyclopentane rings have moderate strain, while cyclohexane (B81311) exists in a relatively strain-free chair conformation.
-
Allylic Position of the Hydroxyl Group: The hydroxyl group in this compound is in an allylic position, meaning it is attached to a carbon atom adjacent to a double bond. This arrangement allows for the formation of resonance-stabilized intermediates, which can accelerate certain reactions.
-
Steric Hindrance: The accessibility of the hydroxyl group to reagents is influenced by the ring size and conformation, affecting reaction rates.
Data Presentation: A Comparative Look at Reaction Yields
The following tables summarize reported yields for the oxidation, esterification, and dehydration of this compound and other cyclic alcohols. It is important to note that the reaction conditions are not always identical across different studies, which can influence yields. However, this compilation provides a useful comparative overview of the expected outcomes for these reactions.
Table 1: Comparative Yields in the Oxidation of Cyclic Alcohols
| Alcohol | Oxidizing Agent | Product | Yield (%) | Reference/Notes |
| This compound | Pyridinium (B92312) chlorochromate (PCC) | Cyclopentenone | ~85-95% | General expectation for allylic alcohol oxidation with PCC. |
| Cyclobutanol | Ruthenium Tetroxide | Cyclobutanone | 50-90% | [1] |
| Cyclopentanol | RuCl₃ in ionic liquid | Cyclopentanone | High Yields | [2] |
| Cyclohexanol | Chromic Acid | Cyclohexanone | ~33% | [3] |
| Cycloheptanol | Not specified | Cycloheptanone | Not specified | Data not readily available in a comparable format. |
Table 2: Comparative Yields in the Esterification of Cyclic Alcohols
| Alcohol | Reagent | Product | Yield (%) | Reference/Notes |
| This compound | Acetic Anhydride | Cyclopentenyl acetate | High Yields | General expectation for allylic alcohols. |
| Cyclobutanol | Not specified | Cyclobutyl ester | Not specified | Data not readily available in a comparable format. |
| Cyclopentanol | Acetic Acid | Cyclopentyl acetate | Not specified | [4] |
| Cyclohexanol | Acetic Acid | Cyclohexyl acetate | ~95% | [5] |
| Cycloheptanol | Not specified | Cycloheptyl ester | Not specified | Data not readily available in a comparable format. |
Table 3: Comparative Yields in the Dehydration of Cyclic Alcohols
| Alcohol | Catalyst | Product | Yield (%) | Reference/Notes |
| This compound | Acid (e.g., H₂SO₄) | Cyclopentadiene | Not specified | Prone to rearrangement and polymerization.[1] |
| Cyclobutanol | Not specified | Cyclobutene | Not specified | Data not readily available in a comparable format. |
| Cyclopentanol | Phosphoric Acid | Cyclopentene | Good Yield | [6] |
| Cyclohexanol | Phosphoric Acid | Cyclohexene | 47-73% | [7][8] |
| Cycloheptanol | Not specified | Cycloheptene | Not specified | Data not readily available in a comparable format. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the procedures used to obtain the data presented in the tables.
Protocol 1: Oxidation of a Cyclic Alcohol (e.g., this compound) using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of a secondary alcohol to a ketone using PCC, a mild oxidizing agent suitable for allylic alcohols like this compound.[9][10][11]
Materials:
-
This compound (or other cyclic alcohol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite® or silica (B1680970) gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
Add Celite® or powdered molecular sieves to the suspension. This will help in adsorbing the chromium byproducts and simplify the work-up.[9]
-
To this stirred suspension, add a solution of the cyclic alcohol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude ketone.
-
Purify the product by distillation or column chromatography.
Protocol 2: Fischer Esterification of a Cyclic Alcohol (e.g., Cyclohexanol)
This protocol outlines the acid-catalyzed esterification of a cyclic alcohol with a carboxylic acid.[12][13][14]
Materials:
-
Cyclic alcohol (e.g., cyclohexanol)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine the cyclic alcohol (1 equivalent), the carboxylic acid (1.2-2 equivalents), and a catalytic amount of concentrated sulfuric acid.
-
If using a Dean-Stark trap for water removal, add toluene as the solvent.
-
Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until the theoretical amount of water has been collected. If not, reflux for a predetermined time (e.g., 2-3 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation.
Protocol 3: Acid-Catalyzed Dehydration of a Cyclic Alcohol (e.g., Cyclopentanol)
This protocol describes the elimination of water from a cyclic alcohol to form an alkene.[6][15][16]
Materials:
-
Cyclic alcohol (e.g., cyclopentanol)
-
Concentrated phosphoric acid or sulfuric acid (catalyst)
-
Sodium bicarbonate solution (10%)
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, place the cyclic alcohol and cautiously add the acid catalyst (e.g., for 10 mL of cyclohexanol, 3 mL of 85% phosphoric acid can be used).[7]
-
Add a few boiling chips and set up a simple distillation apparatus.
-
Heat the reaction mixture gently. The alkene product, having a lower boiling point than the starting alcohol, will distill over.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with a 10% sodium bicarbonate solution to neutralize any co-distilled acid.
-
Separate the organic layer and dry it with a suitable drying agent like anhydrous calcium chloride.
-
Decant or filter the dried liquid to obtain the crude alkene product.
-
Further purification can be achieved by a final distillation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate a generalized experimental workflow for the reactions discussed and the mechanistic difference between the dehydration of a saturated and an allylic alcohol.
Caption: A generalized workflow for the synthesis and purification of products from the reactions of cyclic alcohols.
Caption: A simplified comparison of the dehydration mechanisms for a saturated versus an allylic cyclic alcohol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. Cyclopentenone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. athabascau.ca [athabascau.ca]
- 15. study.com [study.com]
- 16. storage-cdn.labflow.com [storage-cdn.labflow.com]
A Comparative Guide to a Novel Synthetic Route for Cyclopentenol Production
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and sustainable methods for the synthesis of cyclopentenol, a key structural motif in many biologically active molecules and pharmaceuticals, is a significant area of interest in organic chemistry. This guide provides a comprehensive comparison of a novel, green synthetic route to cyclopentanol (B49286), a direct precursor to this compound, from biomass-derived furfural (B47365), with established, traditional methodologies. The objective is to present a clear, data-driven comparison to aid researchers in selecting the most suitable synthetic strategy.
Data Summary: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to cyclopentanol/cyclopentenone, providing a direct comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| New Route: Catalytic Conversion of Furfural | Furfural, H₂ | Ru/C, Al₁₁.₆PO₂₃.₇ | Water | 160 | 4 | 84 (Cyclopentanone) | High |
| Established Route 1: Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs Catalyst (1st or 2nd Gen) | Dichloromethane (B109758) | Reflux | Varies | 89-92 (this compound) | High |
| Established Route 2: From Dicyclopentadiene | Dicyclopentadiene | Multiple steps | Multiple | Varies | Multiple steps | High (overall) | High |
| Established Route 3: Reduction of Cyclopentenone | Cyclopentenone, H₂ | e.g., NaBH₄, H₂/Pd-C | Methanol, Ethanol | 0 - RT | Varies | >95 | High |
Experimental Protocols: Methodologies for Key Syntheses
New Route: Catalytic Conversion of Furfural to Cyclopentanone (B42830)
This protocol is based on the work of Shen et al. (2018) for the synthesis of cyclopentanone, which can be readily reduced to cyclopentanol.[1][2][3][4]
Materials:
-
Furfural (20 mmol, 1.92 g)
-
Deionized water (50 mL)
-
Ru/C catalyst (0.5 wt%, 0.25 g)
-
Al₁₁.₆PO₂₃.₇ catalyst (0.25 g)
-
Hydrogen gas (H₂)
-
100 mL Parr pressure reactor
Procedure:
-
The Parr pressure reactor is charged with furfural, deionized water, Ru/C catalyst, and Al₁₁.₆PO₂₃.₇ catalyst.
-
The reactor is sealed and purged three times with nitrogen gas to remove air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-4 MPa).
-
The reaction mixture is heated to 160 °C with vigorous stirring for 4 hours.
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The resulting mixture is filtered to remove the solid catalysts.
-
The aqueous solution containing the product is then analyzed (e.g., by HPLC) to determine the yield and selectivity of cyclopentanone. The cyclopentanone can then be isolated and purified using standard techniques such as distillation.
Established Route 1: Ring-Closing Metathesis (RCM) for this compound Synthesis
This is a general procedure for the synthesis of a this compound derivative from an acyclic diene.
Materials:
-
Acyclic diene precursor
-
Grubbs catalyst (e.g., 1st or 2nd generation)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
The acyclic diene is dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the Grubbs catalyst in anhydrous DCM is added to the diene solution.
-
The reaction mixture is typically heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the new and established synthetic routes.
Caption: Synthetic pathway from furfural to this compound.
Caption: Overview of established synthetic routes to cyclopentanols/cyclopentenols.
Comparison and Discussion
The novel synthetic route starting from furfural presents a significant advancement in the sustainable production of cyclopentanol.[1][2][5][6] Furfural is a renewable platform chemical derived from lignocellulosic biomass, making this route environmentally friendly and economically attractive. The one-pot conversion to cyclopentanone with a high yield of 84% demonstrates the efficiency of the dual-catalyst system.[1][2][3][4] While this route directly produces cyclopentanone, its subsequent reduction to cyclopentanol is a high-yielding and straightforward transformation.
In contrast, established methods often rely on petroleum-based starting materials or involve multi-step syntheses. Ring-Closing Metathesis is a powerful and versatile tool for the construction of the cyclopentene ring, offering excellent control over stereochemistry. However, it requires the synthesis of a specific acyclic diene precursor, and the use of expensive ruthenium-based catalysts can be a drawback for large-scale production.
The route from dicyclopentadiene, a byproduct of petroleum cracking, is an established industrial process. While efficient, it involves several distinct steps, including high-temperature pyrolysis.
The reduction of cyclopentenone is a common and high-yielding method for accessing cyclopentenols. The availability of various synthetic methods for cyclopentenones, such as the Pauson-Khand reaction and Nazarov cyclization, makes this a versatile approach. However, the synthesis of the cyclopentenone precursor itself can be complex.
Conclusion
The validation of the new synthetic route from furfural offers a promising, green, and efficient alternative to established methods for the production of cyclopentanol, a direct precursor to this compound. Its reliance on a renewable feedstock, high-yield, and one-pot nature make it a compelling option for researchers and drug development professionals. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of production, and cost considerations. This guide provides the necessary data and protocols to make an informed decision based on a comparative assessment of these key synthetic strategies.
References
- 1. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. policycommons.net [policycommons.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
- 6. CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural - Google Patents [patents.google.com]
Cyclopentenol Derivatives Emerge as Potent Biological Modulators, Outshining Parent Compound
A comprehensive review of experimental data reveals that derivatives of cyclopentenol, particularly those featuring a cyclopentenone or cyclopentenedione (B8730137) core, exhibit significantly enhanced biological activities, including potent anti-inflammatory and anticancer effects, when compared to the relatively inert parent compound, this compound. These derivatives often employ a mechanism involving the inhibition of key inflammatory signaling pathways.
This compound, a five-membered cyclic alcohol, serves as a versatile synthetic building block in the chemical and pharmaceutical industries.[1][2] However, its intrinsic biological activity appears to be limited, with reports primarily noting its potential for mild anesthetic and central nervous system depressant effects at high concentrations, alongside irritant properties.[1] In stark contrast, the introduction of a ketone functional group to form a cyclopentenone ring, and further modifications to this scaffold, gives rise to a class of compounds with pronounced and therapeutically relevant biological activities.[3][4]
Comparative Biological Activity: A Quantitative Look
The enhanced biological potency of this compound derivatives is most evident in their anti-inflammatory and cytotoxic properties. While specific quantitative data for this compound's activity in these areas is sparse in publicly available literature, a wealth of data exists for its derivatives, particularly those with an α,β-unsaturated ketone moiety. This structural feature is crucial for their mechanism of action.
Below is a summary of the biological activities of representative this compound derivatives compared to the parent compound.
| Compound | Structure | Biological Activity | Cell Line/Target | IC50 Value |
| This compound | 2-Cyclopenten-1-ol | General anesthetic/CNS depressant (qualitative) | - | Not Reported |
| Cyclopent-2-en-1-one | 2-Cyclopenten-1-one | Cytotoxic, Pro-apoptotic | Melanoma (M14, M66, M79), NSCLC (CAEP, ChaGo-K1, RAL) | Sub-micromolar range (qualitative for melanoma) |
| TX-1123 | 2-hydroxyarylidene-4-cyclopentene-1,3-dione | Cytotoxic | Rat Hepatocytes, Cancer Cell Lines | 57 µM (Hepatocytes), Significantly lower in cancer cells |
| Nostotrebin 6 (NOS-6) | 2,2´-bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione] | Cytotoxic, Pro-apoptotic, Pro-necrotic | Mouse Fibroblasts (BALB/c) | 8.48 ± 0.16 µM (Neutral Red Assay), 12.15 ± 1.96 µM (MTT Assay)[5] |
| 15-A2-Isoprostane & 15-J2-Isoprostane | Cyclopentenone Isoprostanes | Anti-inflammatory (inhibition of NO and prostaglandin (B15479496) production) | RAW264.7 and primary murine macrophages | ~360 nM (Nitrite), ~210 nM (Prostaglandin)[6] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory and anticancer activities of many cyclopentenone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[9]
The α,β-unsaturated carbonyl group in the cyclopentenone ring acts as a Michael acceptor, enabling it to covalently bind to nucleophilic residues, such as cysteine, on key signaling proteins within the NF-κB pathway.[10] This covalent modification can disrupt the function of these proteins, leading to the suppression of NF-κB activation and its downstream effects.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.
Experimental Protocols
The biological activities of this compound derivatives are typically evaluated using a range of in vitro assays. Below are generalized protocols for assessing cytotoxicity and anti-inflammatory activity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a positive control (LPS without the test compound) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Structure-Activity Relationship and Future Perspectives
The collective evidence strongly indicates that the cyclopentenone moiety is a key pharmacophore responsible for the enhanced biological activity of this compound derivatives. The electrophilic nature of the α,β-unsaturated ketone is critical for the covalent modification of cellular targets, leading to the observed anti-inflammatory and anticancer effects.
Further derivatization of the cyclopentenone ring has been shown to modulate this activity. For instance, the addition of side chains, as seen in prostaglandins (B1171923), can significantly influence the potency and selectivity of these compounds.[7] The development of novel synthetic methodologies continues to provide access to a diverse range of this compound derivatives, opening up new avenues for drug discovery.
References
- 1. mmsl.cz [mmsl.cz]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography for Cyclopentenol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the structural elucidation of cyclopentenol derivatives, a class of compounds with significant therapeutic potential.
This compound derivatives are key structural motifs in a variety of biologically active molecules, including antiviral agents and prostaglandins. Understanding their exact spatial arrangement is crucial for deciphering their mechanism of action and for the rational design of new, more effective drugs. X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary and sometimes more accessible approaches.
This guide will delve into the performance of X-ray crystallography in analyzing this compound derivatives, presenting supporting experimental data where available. It will also provide an objective comparison with NMR spectroscopy and computational methods, outlining the strengths and limitations of each. Detailed experimental protocols for key techniques are also included to provide a practical resource for researchers in the field.
At the Bench: Comparing Structural Elucidation Techniques
The choice of method for determining the structure of a this compound derivative depends on several factors, including the nature of the sample, the desired level of detail, and the available resources. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and computational modeling.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Principle | Diffraction of X-rays by a crystalline solid | Nuclear spin resonance in a magnetic field | Theoretical calculations based on quantum mechanics and molecular mechanics |
| Sample Requirements | High-quality single crystal | Soluble sample in a suitable deuterated solvent | None (requires computational resources) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information | Information on chemical environment, connectivity, through-space interactions (NOEs), and molecular dynamics in solution | Theoretical 3D structure, conformational analysis, and prediction of various molecular properties |
| Resolution | Atomic resolution (typically < 1 Å) | Varies; provides detailed information on local environments | Dependent on the level of theory and basis set used |
| Limitations | Requires well-ordered single crystals, which can be challenging to grow; provides a static picture of the molecule in the solid state | Can be challenging for large or poorly soluble molecules; structure represents an average conformation in solution | Accuracy is dependent on the computational method and can be computationally expensive for high accuracy |
In-Depth Analysis: Performance of X-ray Crystallography
X-ray crystallography provides the most definitive structural information for this compound derivatives, revealing precise bond lengths, bond angles, and stereochemistry. This level of detail is indispensable for understanding structure-activity relationships.
For instance, the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a cyclopentenone derivative, was determined to confirm its molecular structure and study its solid-state conformation.[1] Such studies provide invaluable data for validating synthetic pathways and for computational modeling.
Below is a table summarizing crystallographic data for a selection of this compound-related structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Resolution (Å) | R-factor |
| 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one | C₁₉H₁₆Cl₂O₂ | Monoclinic | P2₁/c | 10.934 | 12.045 | 13.013 | 107.98 | Not Reported | 0.045 |
Note: Data for a wider range of this compound derivatives is often deposited in crystallographic databases like the Cambridge Structural Database (CSD).
Alternative Approaches: NMR Spectroscopy and Computational Modeling
While X-ray crystallography provides a static, solid-state structure, NMR spectroscopy offers insights into the dynamic nature of this compound derivatives in solution, which can be more representative of their state in biological systems. NMR techniques like NOESY can reveal through-space interactions, helping to define the molecule's conformation in solution. For example, NMR spectroscopy is a crucial tool in the characterization of carbocyclic nucleoside analogs, many of which are based on this compound frameworks and exhibit antiviral activity.[2][3]
Computational modeling, on the other hand, allows for the theoretical exploration of the conformational landscape of this compound derivatives.[4] Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and predict their geometries, providing a valuable complement to experimental data.
Experimental Corner: Protocols and Workflows
X-ray Crystallography Workflow
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: High-purity this compound derivative is dissolved in a suitable solvent or solvent mixture. Common crystallization techniques for small molecules include slow evaporation, vapor diffusion, and solvent layering. The goal is to achieve a supersaturated solution from which single crystals can slowly form.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Logical Relationships in Structural Elucidation
The interplay between experimental techniques and computational methods is crucial for a comprehensive understanding of the structure and function of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy can help accelerate antiviral drug discovery programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Cyclopentenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of various reactions involving cyclopentenol and its derivatives. Understanding the reaction kinetics of these compounds is crucial for optimizing synthetic routes, designing novel therapeutic agents, and elucidating biological pathways. This document summarizes key quantitative data in structured tables, details experimental protocols for significant studies, and presents visual diagrams of reaction pathways and workflows to facilitate a deeper understanding of the underlying chemical processes.
Gas-Phase Oxidation of Cyclopentenone Derivatives by Hydroxyl Radicals
The gas-phase oxidation of cyclopentenone and its methylated derivatives by hydroxyl (OH) radicals is a critical process in atmospheric chemistry and combustion. Kinetic studies of these reactions provide valuable data on reaction rates and mechanisms.
Experimental Protocol: Pulsed Laser Photolysis and Laser-Induced Fluorescence
A common method for studying the kinetics of gas-phase radical reactions involves pulsed laser photolysis coupled with laser-induced fluorescence (PLP-LIF).
-
Radical Generation: OH radicals are typically generated by the photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), using a pulsed excimer laser.
-
Reaction Cell: The reaction is carried out in a temperature-controlled reactor cell containing the cyclopentenone derivative and the OH radical precursor in a buffer gas (e.g., Helium or Nitrogen).
-
Monitoring: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH radical concentration in the presence of an excess of the cyclopentenone derivative follows pseudo-first-order kinetics. The second-order rate coefficient is determined by plotting the pseudo-first-order rate constant against the concentration of the cyclopentenone derivative.
Comparative Kinetic Data
The following table summarizes the experimentally determined rate coefficients for the reaction of OH radicals with cyclopentenone and its methyl derivatives at various temperatures.
| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 2-Cyclopenten-1-one | 298 | (1.2 ± 0.1) x 10⁻¹¹ | [1][2] |
| 350 | (1.0 ± 0.1) x 10⁻¹¹ | [1] | |
| 400 | (0.8 ± 0.1) x 10⁻¹¹ | [1] | |
| 500 | (0.7 ± 0.1) x 10⁻¹¹ | [1] | |
| 2-Methyl-2-cyclopenten-1-one | 298 | (1.7 ± 0.2) x 10⁻¹¹ | [1][2] |
| 350 | (1.3 ± 0.1) x 10⁻¹¹ | [1] | |
| 400 | (1.1 ± 0.1) x 10⁻¹¹ | [1] | |
| 500 | (0.9 ± 0.1) x 10⁻¹¹ | [1] | |
| 3-Methyl-2-cyclopenten-1-one | 298 | (4.4 ± 0.7) x 10⁻¹² | [1][2] |
| 350 | (2.3 ± 0.3) x 10⁻¹² | [1] | |
| 400 | (2.8 ± 0.4) x 10⁻¹² | [1] | |
| 500 | (3.8 ± 0.8) x 10⁻¹² | [1] |
The temperature dependence of these reactions can be described by the following modified Arrhenius expressions[1]:
-
2-Cyclopenten-1-one: k(T) = (1.2 x 10⁻¹¹) * (T/298)⁻¹·⁵⁹ * exp(265/T) cm³ molecule⁻¹ s⁻¹
-
2-Methyl-2-cyclopenten-1-one: k(T) = (1.7 x 10⁻¹¹) * (T/298)⁻¹·⁸² * exp(305/T) cm³ molecule⁻¹ s⁻¹
-
3-Methyl-2-cyclopenten-1-one: k(T) = (4.4 x 10⁻¹²) * (T/298)¹·²³ * exp(-350/T) cm³ molecule⁻¹ s⁻¹
Liquid-Phase Catalytic Hydrogenation of Cyclopentene (B43876)
The selective hydrogenation of cyclopentene to cyclopentanol (B49286) is an important industrial process. The kinetics of this reaction are influenced by the catalyst, solvent, temperature, and pressure.
Experimental Protocol: Batch Reactor System
The kinetic studies of liquid-phase hydrogenation are often performed in a batch reactor system.
-
Catalyst Preparation: A solid catalyst, such as palladium on carbon (Pd/C) or a Co-Mo/Al₂O₃ catalyst, is activated prior to the reaction.
-
Reaction Setup: The cyclopentene, solvent, and catalyst are loaded into a high-pressure autoclave equipped with a stirrer.
-
Reaction Conditions: The reactor is purged and pressurized with hydrogen to the desired pressure. The temperature is then raised to the setpoint, and stirring is initiated to start the reaction.
-
Sampling and Analysis: Liquid samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentrations of cyclopentene and cyclopentanol.
-
Kinetic Modeling: The experimental data are fitted to a kinetic model, such as a power-law model, to determine the reaction order and rate constant.
Comparative Kinetic Data
A study on the catalytic hydrogenation of cyclopentene over a Co-Mo/Al₂O₃ catalyst in a pyrolysis-gasoline feed provided the following power-law type intrinsic kinetic model[3]:
-
Rate Equation: r = k * C_cyclopentene^m * C_H2^n
-
Reaction Conditions:
-
Temperature: 495–680 K
-
Pressure: 2.4–4.0 MPa
-
H₂/pyrolysis-gasoline molar ratio: 1.8–3.5
-
-
Kinetic Parameters: The specific values for k, m, and n are dependent on the detailed composition of the feed and the exact catalyst properties.
Conclusion
The kinetic studies of this compound and its related compounds are diverse, spanning gas-phase atmospheric reactions to liquid-phase catalytic processes. The data presented in this guide highlight the dependence of reaction rates on molecular structure, temperature, and the catalytic environment. For researchers and professionals in drug development, a thorough understanding of these kinetic parameters is essential for predicting reaction outcomes, optimizing process conditions, and designing molecules with desired reactivity and stability profiles. Further experimental work is needed to expand the kinetic database for a wider range of liquid-phase this compound reactions, which will be invaluable for the continued development of novel chemical entities and processes.
References
A Comparative Guide to the Efficacy of Oxidizing Agents for Cyclopentenol
For Researchers, Scientists, and Drug Development Professionals
The oxidation of cyclopentenol to cyclopentenone is a critical transformation in the synthesis of numerous biologically active molecules, including prostaglandins (B1171923) and other natural products. The choice of oxidizing agent for this conversion significantly impacts reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of common oxidizing agents for the oxidation of this compound and its derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Oxidizing Agents
The selection of an optimal oxidizing agent is contingent on factors such as substrate sensitivity, desired yield, and scalability. Below is a summary of common methods for the oxidation of a representative secondary alcohol, 3-cyclopentylbutan-2-ol, which serves as a suitable analogue for this compound.
| Oxidation Protocol | Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Product Purity (%) | Key Considerations |
| Jones Oxidation | Chromic acid (from CrO₃ and H₂SO₄) | 1 - 3 hours | 80 - 90 | >95 | Strong acidic conditions, not suitable for acid-sensitive substrates. Toxic chromium waste.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, hindered base | 1 - 2 hours | 90 - 98 | >98 | Mild conditions, suitable for a wide range of functional groups. Requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide.[1] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | 2 - 4 hours | 85 - 95 | >95 | Mildly acidic, good for simple oxidations. Chromium-based reagent with toxicity concerns.[1] |
| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | 1 - 3 hours | 90 - 98 | >98 | Mild and neutral conditions, high selectivity, broad functional group tolerance. The reagent is expensive and potentially explosive under certain conditions.[1][2] |
Experimental Protocols
Detailed methodologies for the oxidation of a secondary alcohol are provided below. These can be adapted for this compound with minor modifications.
Protocol 1: Jones Oxidation
Materials:
-
3-Cyclopentylbutan-2-ol
-
Jones reagent (a solution of chromic acid and sulfuric acid in water)
-
Saturated aqueous solution of sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Swern Oxidation
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
3-Cyclopentylbutan-2-ol
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride, followed by the dropwise addition of DMSO.
-
Stir the mixture for 15 minutes.
-
Add a solution of the alcohol in anhydrous DCM.
-
Stir for 15 minutes at -78 °C.
-
Add triethylamine dropwise and continue stirring for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 3: PCC Oxidation
Materials:
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica (B1680970) gel
-
3-Cyclopentylbutan-2-ol
Procedure:
-
To a round-bottom flask, add PCC and Celite® or silica gel.
-
Add anhydrous DCM, followed by a solution of the alcohol in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 4: Dess-Martin Oxidation
Materials:
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
3-Cyclopentylbutan-2-ol
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask.
-
Add DMP to the solution in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.[1]
Visualizations
General Reaction Scheme
Caption: General transformation of this compound to cyclopentenone.
Experimental Workflow
Caption: A generalized workflow for the chemical oxidation of this compound.[1]
Mechanistic Pathway: Oxidation of a Secondary Alcohol
Caption: A simplified representation of the oxidation of a secondary alcohol to a ketone.
References
Unraveling Cyclopentenol Synthesis: A DFT-Validated Comparison of Reaction Mechanisms
For researchers and professionals in drug development and organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Cyclopentenol and its derivatives are key structural motifs in numerous biologically active compounds. This guide provides a comparative analysis of two prominent reaction mechanisms for cyclopentenone (a direct precursor to this compound) synthesis: the Nazarov cyclization and the rearrangement of vinyl allene (B1206475) oxides, both validated through Density Functional Theory (DFT) analysis.
This report delves into the mechanistic intricacies of these reactions, presenting supporting experimental data and detailed computational insights. By juxtaposing their thermodynamic and kinetic profiles, this guide aims to equip researchers with the knowledge to select the most suitable synthetic strategy for their specific target molecules.
At a Glance: Comparing Reaction Mechanisms
The following table summarizes the key quantitative data obtained from DFT analyses of the Nazarov cyclization and the vinyl allene oxide rearrangement, offering a direct comparison of their energetic landscapes.
| Reaction Mechanism | Reactant | Product | Computational Method | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |
| Nazarov Cyclization | Divinyl Ketone | Cyclopentenone | MN15/def2-QZVPP//B3LYP-D3(BJ)/def2-SVP[1] | 22.3 - 28.2[1] | Not explicitly stated |
| Vinyl Allene Oxide Rearrangement | Substituted Vinyl Allene Oxide | Cyclopentenone | B3LYP/6-311++G(3df,2p)//B3LYP/6-31++G(d,p)[2] | 20.3 - 26.8[3][4] | Not explicitly stated |
In-Depth Mechanistic Analysis
The Nazarov Cyclization: A Classic Electrocyclic Ring Closure
The Nazarov cyclization is a well-established method for the synthesis of cyclopentenones from divinyl ketones, typically catalyzed by a Lewis acid or protic acid. The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.
DFT calculations have been instrumental in elucidating the finer details of this mechanism. For instance, studies on fully substituted divinyl ketones have revealed that steric crowding in the pentadienyl cation intermediate can lower the activation barrier to cyclization[1]. The choice of acid catalyst also significantly influences the reaction's energy profile.
Diagram of the Nazarov Cyclization Workflow
Caption: Workflow illustrating the interplay between DFT analysis and experimental validation in studying the Nazarov cyclization.
The Vinyl Allene Oxide Rearrangement: A Cascade Pathway
A more contemporary approach to cyclopentenone synthesis involves the rearrangement of vinyl allene oxides. This reaction can proceed through either a concerted or a stepwise mechanism, with DFT studies indicating that stepwise pathways are often competitive[2].
The stepwise mechanism involves the initial ring-opening of the oxirane to form a diradical or zwitterionic intermediate, which then undergoes isomerization and subsequent electrocyclization to yield the cyclopentenone product[3][4]. The specific pathway and its associated activation energy are highly dependent on the substitution pattern of the vinyl allene oxide[2][3][4].
Diagram of the Vinyl Allene Oxide Rearrangement
Caption: Comparison of the concerted and stepwise pathways for the rearrangement of vinyl allene oxides to cyclopentenones.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization
The following is a representative experimental protocol for the Nazarov cyclization of a divinyl ketone:
To a solution of the divinyl ketone (1.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of a Lewis acid (e.g., 1.0 M SnCl₄ in dichloromethane, 1.2 mmol) is added dropwise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.
General Procedure for the Synthesis of Cyclopentenones from Vinyl Allene Oxides
A general procedure for the synthesis of cyclopentenones from vinyl allene oxides involves the epoxidation of a corresponding vinylallene. To a solution of the vinylallene in a suitable solvent such as dichloromethane, an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude vinyl allene oxide can then be subjected to thermal or acid-catalyzed rearrangement to yield the cyclopentenone, which is then purified by column chromatography.
Conclusion
Both the Nazarov cyclization and the vinyl allene oxide rearrangement offer viable pathways to cyclopentenone scaffolds, each with its own mechanistic nuances and synthetic advantages. DFT analysis has proven to be an invaluable tool in dissecting these complex transformations, providing detailed energetic information that can guide reaction optimization and catalyst design. For reactions involving simple divinyl ketones, the well-established Nazarov cyclization provides a reliable route. In contrast, the vinyl allene oxide rearrangement offers a more modern and potentially more versatile approach, particularly for the synthesis of highly substituted or stereochemically complex cyclopentenones. The choice between these two powerful methods will ultimately depend on the specific substitution pattern of the desired product and the desired level of stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical study of the vinyl allene oxide to cyclopent-2-en-1-one rearrangement: mechanism, torquoselectivity and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rearrangement of vinyl allene oxide geometric isomers to cyclopentenones. Further computational insights with biologically relevant model systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral HPLC Methods for the Separation of Cyclopentenol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in the development and quality control of chiral pharmaceuticals. Cyclopentenol, a structural motif present in various biologically active molecules, necessitates reliable analytical methods to distinguish between its enantiomers. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers. While specific application notes for this compound are not abundant, this document outlines recommended starting points and methodologies based on the analysis of structurally similar compounds and general principles of chiral chromatography.[1]
Comparison of Chiral Stationary Phases (CSPs)
The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation.[1] The most successful CSPs for a wide range of compounds are polysaccharide-based and cyclodextrin-based phases.[2] These are recommended as the primary screening columns for this compound enantiomers.
Table 1: Recommended Chiral Stationary Phases for this compound Enantiomer Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Recommended Mobile Phase Modes | Potential Advantages for this compound | Potential Considerations |
| Polysaccharide-Based | Chiralpak® AD, Chiralcel® OD, Chiralpak® IC | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions with carbamate (B1207046) derivatives of cellulose (B213188) or amylose.[1][3] | Normal Phase, Reversed-Phase, Polar Organic | Broad enantioselectivity for a wide range of compounds, including alcohols. High success rate in chiral separations.[1] | The choice of mobile phase can significantly alter selectivity. |
| Cyclodextrin-Based | Cyclobond® | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin.[2] | Reversed-Phase, Normal Phase | Particularly effective for low-molecular-weight analytes.[2] The separation is influenced by hydrogen bonding and π-π interactions.[2] | To achieve separation in reversed-phase mode, the analyte should ideally have an aromatic ring, though exceptions exist.[2] |
| Ligand Exchange | (various) | Formation of diastereomeric metal complexes. The analyte must be able to act as a ligand (e.g., contain amino or hydroxyl groups). | Reversed-Phase | Effective for molecules with electron-donating groups like oxygen, nitrogen, and sulfur.[4] | Mobile phase must contain a metal salt (e.g., copper(II) sulfate). |
Experimental Protocols
Developing a successful chiral separation method often involves a screening process.[5] The following protocols provide a starting point for the separation of this compound enantiomers.
This protocol is designed to efficiently screen different columns and mobile phases to find an initial separation.
-
Sample Preparation:
-
Initial Screening Conditions:
-
Columns: Screen a selection of polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based column) and a β-cyclodextrin-based column.[2][3]
-
Mobile Phases:
-
Normal Phase:
-
Reversed-Phase:
-
Acetonitrile/Water (gradient or isocratic)
-
Methanol/Water (gradient or isocratic)
-
-
Polar Organic Mode:
-
-
Flow Rate: 0.5 - 1.0 mL/min for standard 4.6 mm I.D. columns.[2]
-
Temperature: 25 °C.[6]
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm for compounds without a strong chromophore).[7]
-
Once initial separation is observed, the following parameters can be adjusted to improve resolution and analysis time:
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier in the mobile phase.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Varying the column temperature can affect enantioselectivity.
Workflow for Chiral HPLC Method Development
The process of developing a chiral HPLC method is systematic, starting from analyte characterization to method validation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for chiral HPLC method development.
This guide provides a foundational framework for developing a robust chiral HPLC method for this compound enantiomers. Due to the empirical nature of chiral separations, a systematic screening and optimization approach is crucial for success.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. eijppr.com [eijppr.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Cross-Reactivity of Cyclopentenol-Derived Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of monoclonal antibodies developed against specific cyclopentenol-derived prostaglandins (B1171923). The data presented is compiled from peer-reviewed studies and is intended to aid researchers in the selection of appropriate reagents for their studies. Detailed experimental protocols for the cited immunoassays are also provided to ensure reproducibility.
Performance Comparison of this compound-Derived Antibodies
The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. In the context of this compound-derived molecules, which often share structural similarities, understanding the cross-reactivity of an antibody with related compounds is critical. This section presents a comparative analysis of monoclonal antibodies developed against two prominent cyclopentenone prostaglandins: 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and Δ¹²-prostaglandin J₂.
Monoclonal Antibody against 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)
A monoclonal antibody specific for 15d-PGJ₂ was developed and characterized for its binding properties. A competitive enzyme-linked immunosorbent assay (ELISA) was established to quantify 15d-PGJ₂. The assay demonstrated high sensitivity, with a determination range of 0.5 pg to 9.7 ng.[1] The cross-reactivity of this antibody was evaluated against other structurally related prostanoids.
| Compound | Cross-Reactivity (%) |
| 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) | 100 |
| Prostaglandin (B15479496) J₂ (PGJ₂) | 4 |
| Other related prostanoids | Not recognized |
Table 1: Cross-Reactivity of anti-15d-PGJ₂ Monoclonal Antibody. Data sourced from a study on the development of a specific immunoassay for 15d-PGJ₂.[1]
Monoclonal Antibody against Δ¹²-prostaglandin J₂
A specific monoclonal antibody was also generated for the quantification of Δ¹²-prostaglandin J₂.[2][3][4] A sensitive solid-phase ELISA was developed using this antibody, with a detection range of 0.16 pg to 0.99 ng.[2][3][4] The cross-reactivity profile of this antibody is summarized below.
| Compound | Cross-Reactivity (%) |
| Δ¹²-prostaglandin J₂ | 100 |
| Prostaglandin J₂ (PGJ₂) | 0.5 |
| 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) | 0.2 |
| Other related prostanoids | < 0.1 |
Table 2: Cross-Reactivity of anti-Δ¹²-prostaglandin J₂ Monoclonal Antibody. Data sourced from the development and characterization of a specific ELISA for Δ¹²-prostaglandin J₂.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive ELISA for Prostaglandin Quantification
This protocol outlines the general steps for a competitive ELISA used to quantify small molecules like cyclopentenone prostaglandins.[5][6][7][8]
Materials:
-
Microtiter plates (e.g., 96-well)
-
Capture antigen (prostaglandin conjugated to a carrier protein like BSA or γ-globulin)
-
Monoclonal antibody specific to the target prostaglandin
-
Sample or standard solutions of the target prostaglandin
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Coating buffer (e.g., PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antigen (e.g., 100 µL of 1 µg/mL solution in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the sample or standard solution and 50 µL of the primary monoclonal antibody solution to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of the prostaglandin in the sample is inversely proportional to the signal.
Signaling Pathway and Experimental Workflow
Inhibition of NF-κB Signaling by Cyclopentenone Prostaglandins
Cyclopentenone prostaglandins are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] The diagram below illustrates the key steps in this pathway and the points of inhibition by these lipid mediators.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.
Experimental Workflow for Antibody Development and Characterization
The following diagram outlines the typical workflow for generating and characterizing monoclonal antibodies against small molecules like this compound derivatives.
Caption: Workflow for monoclonal antibody development against small molecules.
References
- 1. Generation of monoclonal antibody for 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ and development of enzyme-linked immunosorbent assay for its quantification in culture medium of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A monoclonal antibody specific for Δ12-prostaglandin J2 and its utilization in the immunological assay in cell culture system of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. "A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA" by Patricia Scott [digitalcommons.longwood.edu]
- 8. arigobio.cn [arigobio.cn]
- 9. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Cyclopentenol Analogs Targeting G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Evaluation of Cyclopentenol Derivatives as Potential Therapeutic Agents
This guide provides a comparative analysis of this compound analogs, focusing on their interaction with G-protein coupled receptors (GPCRs), a critical family of drug targets. This compound derivatives, as carbocyclic nucleoside analogs, have garnered significant interest in drug discovery for their potential antiviral and anticancer properties. Understanding their binding affinities and modes of interaction at a molecular level through computational docking studies is pivotal for the rational design of more potent and selective therapeutic candidates.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities of a series of cyclopentanol-based ligands for the human 5-HT1A and α1-adrenergic receptors. While these are experimental values (pKi), they serve as a robust benchmark for the interactions that molecular docking studies aim to predict. A higher pKi value indicates a stronger binding affinity.
| Compound ID | Core Moiety | Target Receptor | pKi |
| 4a (cis) | Cyclopentanol | 5-HT1A | 8.58 |
| α1a | 7.37 | ||
| α1b | 7.15 | ||
| α1d | 8.02 | ||
| 4a (trans) | Cyclopentanol | 5-HT1A | 7.42 |
| α1a | 7.02 | ||
| α1b | 6.81 | ||
| α1d | 7.30 | ||
| 4c (cis) | Cyclopentanol | 5-HT1A | 9.25 |
| α1a | 7.38 | ||
| α1b | 7.22 | ||
| α1d | 8.07 | ||
| 4c (trans) | Cyclopentanol | 5-HT1A | 8.80 |
| α1a | 7.17 | ||
| α1b | 6.96 | ||
| α1d | 7.66 | ||
| 3a | Cyclopentanone | 5-HT1A | 7.85 |
| α1a | 6.55 | ||
| α1b | 6.28 | ||
| α1d | 6.98 |
Data extracted from a study on cyclopentanol-based ligands.[1][2]
Experimental Protocols: Molecular Docking Workflow
The following describes a generalized, yet detailed, methodology for performing comparative molecular docking studies of small molecules, such as this compound analogs, with G-protein coupled receptors.
1. Preparation of the Receptor Structure:
-
Acquisition: The three-dimensional crystal structure of the target receptor (e.g., 5-HT1A) is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The raw PDB file is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like AMBER. The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
3D Structure Generation: The 2D structures of the this compound analogs are sketched and converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized using a suitable force field to obtain their lowest energy conformation.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
Software: A widely used docking program such as AutoDock, GOLD, or Glide is employed.[3]
-
Grid Box Definition: A grid box is defined around the known binding site of the receptor. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space.
-
Docking Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is used to explore different possible conformations and orientations (poses) of the ligand within the receptor's binding site.[1]
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy of the protein-ligand complex. The scoring function takes into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
4. Analysis of Docking Results:
-
Pose Selection: The poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: The protein-ligand interactions of the best-ranked pose are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
Visualizations
Workflow for Comparative Molecular Docking
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological evaluation, and docking studies of tetrahydrofuran- cyclopentanone- and cyclopentanol-based ligands acting at adrenergic α₁- and serotonine 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Cyclopentenol Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of emerging cyclopentenol synthesis methods against established literature precedents, supported by experimental data.
The this compound moiety is a key structural motif in a vast array of biologically active molecules, including prostaglandins (B1171923) and various therapeutic agents. Consequently, the development of efficient and stereoselective methods for its synthesis is of paramount importance to the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound precursors: the Organocatalytic Domino Michael/Alkylation Reaction, Ring-Closing Metathesis (RCM), and the Pauson-Khand Reaction. We present a detailed examination of their methodologies, quantitative performance data, and the biological relevance of the resulting structures.
Quantitative Performance Analysis
The selection of a synthetic route is often governed by factors such as yield, reaction time, and conditions. The following tables provide a summary of quantitative data for the three discussed methods, allowing for a direct comparison of their performance in the synthesis of functionalized cyclopentanones and cyclopentenols.
Table 1: Organocatalytic Domino Michael/Alkylation for Cyclopentanone (B42830) Synthesis [1]
| Entry | α,β-Unsaturated Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Crotonaldehyde | (S)-Diphenylprolinol silyl (B83357) ether (20) | CHCl₃ | 14 | RT | 85 | 8:1 | 98 |
| 2 | Cinnamaldehyde | (S)-Diphenylprolinol silyl ether (20) | CHCl₃ | 24 | RT | 90 | 10:1 | 99 |
| 3 | Hexenal | (S)-Diphenylprolinol silyl ether (20) | CHCl₃ | 16 | RT | 82 | 6:1 | 97 |
Subsequent reduction of the cyclopentanone products to the corresponding cyclopentanols can be achieved in high yields and diastereoselectivity.[1]
Table 2: Ring-Closing Metathesis for this compound Synthesis
| Entry | Catalyst (mol%) | Solvent | Concentration (M) | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Grubbs I (5) | CH₂Cl₂ | 0.05 | 4 | 40 | 85 | [2] |
| 2 | Grubbs II (1) | Toluene (B28343) | 0.1 | 2 | 80 | 95 | [3] |
| 3 | Hoveyda-Grubbs II (0.5) | CH₂Cl₂ | 0.1 | 1 | 25 | >98 | [4] |
Table 3: Pauson-Khand Reaction for Cyclopentenone Synthesis
| Entry | Catalyst System | Promoter/Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 12-24 | 110-160 | 50-70 | [5] |
| 2 | Co₂(CO)₈ (catalytic) | N-methylmorpholine N-oxide (NMO) | CH₂Cl₂ | 2-6 | RT | 70-90 | [6] |
| 3 | [Rh(CO)₂Cl]₂ (catalytic) | CO atmosphere | Toluene | 1-4 | 80-110 | 85-95 | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Organocatalytic Domino Michael/α-Alkylation Reaction[1]
This protocol describes the synthesis of a functionalized cyclopentanone, which can be subsequently reduced to the corresponding cyclopentanol.
Step 1: Cyclopentanone Synthesis To a solution of an α,β-unsaturated aldehyde (0.5 mmol) and a brominated active methylene (B1212753) compound (0.6 mmol) in chloroform (B151607) (2.0 mL) at room temperature, (S)-diphenylprolinol silyl ether (20 mol%) is added. The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography.
Step 2: Reduction to Cyclopentanol The purified cyclopentanone (0.2 mmol) is dissolved in methanol (B129727) (2.0 mL) and cooled to 0 °C. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the cyclopentanol.
Protocol 2: Ring-Closing Metathesis (RCM)[4]
This protocol outlines the general procedure for the synthesis of a this compound precursor via RCM of a diene.
Procedure: In a glovebox, the appropriate Grubbs catalyst (see Table 2) is added to a solution of the diene substrate in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene). The reaction mixture is then stirred at the specified temperature (see Table 2) and monitored by TLC or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 3: Intramolecular Pauson-Khand Reaction[5]
This protocol details the synthesis of a bicyclic cyclopentenone from an enyne precursor using a cobalt catalyst.
Procedure: To a solution of the enyne (1.0 mmol) in toluene (10 mL) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol). The mixture is stirred at room temperature for 2 hours. N-methylmorpholine N-oxide (NMO, 3.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica (B1680970) gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a biologically relevant signaling pathway involving a cyclopentane-containing molecule.
Caption: Experimental workflow for organocatalytic synthesis of cyclopentanol.
Caption: Simplified Prostaglandin E₂ (PGE₂) signaling pathway.[7][8][9]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating Cyclopentenol Reaction Pathways: A Comparative Guide to Mechanistic Studies Using Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways leading to the formation of cyclopentenols is crucial for the targeted synthesis of novel therapeutics and complex molecules. Isotopic labeling studies offer a powerful tool to unravel these mechanisms. This guide provides a comparative overview of potential reaction pathways for cyclopentenol formation, supported by theoretical data and proposed experimental protocols for isotopic labeling studies.
Due to a lack of direct experimental isotopic labeling data for this compound formation, this guide focuses on the closely related and well-studied cyclization of vinyl allene (B1206475) oxides to cyclopentenones. Cyclopentenols can be considered precursors or reduction products of cyclopentenones, making these pathways a relevant model. We will explore two primary proposed mechanisms—a concerted pericyclic reaction and a stepwise pathway involving discrete intermediates—and detail how isotopic labeling can be used to differentiate between them.
Comparative Analysis of Proposed Reaction Pathways
Computational studies on the rearrangement of vinyl allene oxides to cyclopentenones suggest two plausible mechanistic routes: a concerted[1][1]-sigmatropic rearrangement and a stepwise pathway proceeding through a diradical or zwitterionic intermediate. The preferred pathway can be influenced by the substitution pattern of the starting material and the reaction conditions.
| Feature | Concerted Pathway | Stepwise Pathway |
| Intermediate(s) | None (single transition state) | Diradical or zwitterionic intermediate |
| Stereochemistry | Typically stereospecific | Potential for loss of stereochemical information |
| Driving Force | Orbital symmetry | Stabilization of the intermediate |
| Proposed Isotopic Labeling Outcome | Predictable, specific migration of the isotopic label | Scrambling or unexpected distribution of the isotopic label |
Proposed Isotopic Labeling Experiment to Differentiate Pathways
A deuterium (B1214612) labeling study can be designed to distinguish between the concerted and stepwise mechanisms. By strategically placing a deuterium atom on the starting vinyl allene oxide, its final position in the cyclopentenone product can provide evidence for one pathway over the other.
Table 1: Predicted Outcomes of a Deuterium Labeling Experiment
| Starting Material | Proposed Pathway | Predicted Product and Deuterium Position | Rationale |
| Deuterated Vinyl Allene Oxide | Concerted[1][1]-Sigmatropic Rearrangement | Specific deuteration at the alpha-carbon to the carbonyl | The concerted mechanism involves a predictable cyclic rearrangement of electrons, leading to a specific migration of the deuterium atom. |
| Deuterated Vinyl Allene Oxide | Stepwise (Diradical Intermediate) | A mixture of products with deuterium at various positions, including the beta-carbon | The formation of a diradical intermediate allows for bond rotation and potential hydrogen (deuterium) atom transfer, leading to scrambling of the label. |
Experimental Protocols
The following sections detail the proposed methodologies for a deuterium labeling study to investigate the cyclization of a model vinyl allene oxide.
Synthesis of Deuterated Starting Material
A specifically deuterated vinyl allene oxide can be synthesized from the corresponding deuterated vinylallene. The preparation of vinylallenes has been reported through various methods. For this proposed study, a deuterated aldehyde could be employed in a Wittig-type reaction to introduce the deuterium label at the desired position. Subsequent epoxidation of the allene would yield the desired deuterated vinyl allene oxide.
Reaction and Product Analysis
The deuterated vinyl allene oxide would be subjected to the cyclization reaction conditions (e.g., thermal or acid-catalyzed). The resulting cyclopentenone product would be isolated and purified. The position and incorporation of the deuterium label would be determined using a combination of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of a proton signal at the deuterated position, while ²H NMR would show a signal corresponding to the deuterium atom's chemical environment.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the incorporation of deuterium by the change in the molecular weight of the product. Fragmentation analysis could further help pinpoint the location of the label.[3]
Visualizing the Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and the experimental workflow for the isotopic labeling study.
Caption: Concerted reaction pathway for vinyl allene oxide cyclization.
Caption: Stepwise reaction pathway involving a diradical intermediate.
Caption: Experimental workflow for the proposed isotopic labeling study.
By conducting such isotopic labeling experiments, researchers can gain definitive insights into the operative reaction mechanisms for this compound and cyclopentenone formation. This knowledge is invaluable for controlling reaction outcomes, designing more efficient synthetic routes, and ultimately accelerating the development of new chemical entities.
References
A Head-to-Head Comparison of Cyclopentenol and Cyclopentanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of available synthons, five-membered carbocycles such as cyclopentenol and cyclopentanone (B42830) serve as versatile building blocks for a wide array of natural products and pharmaceutical agents. This guide provides an objective, data-driven comparison of this compound and cyclopentanone, focusing on their respective roles and performance in key synthetic transformations, thereby aiding chemists in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Synthetic Utility
| Feature | This compound | Cyclopentanone |
| Functional Group | Secondary Allylic Alcohol | Ketone |
| Key Reactions | Oxidation, Esterification, Etherification, Allylic Substitution | Reduction, Enolate Formation, Aldol Condensation, Grignard Reaction, Michael Addition |
| Primary Synthetic Role | Precursor to cyclopentenone, Chiral building block | Versatile precursor for functionalized cyclopentanes and cyclopentenones |
| Stereocontrol | The hydroxyl group can direct stereoselective reactions. | Stereocenters can be introduced via asymmetric reductions or enolate alkylations. |
Interconversion: A Gateway to Versatility
This compound and cyclopentanone are synthetically interconvertible, providing a flexible entry point into various synthetic pathways. The choice between starting with this compound or cyclopentanone often depends on the desired final product and the stereochemical requirements of the synthesis.
Oxidation of this compound to Cyclopentenone
The oxidation of a secondary allylic alcohol like this compound to its corresponding α,β-unsaturated ketone, cyclopentenone, is a fundamental transformation. Cyclopentenone is a highly valuable intermediate due to its conjugated system, which allows for a variety of subsequent reactions.
Experimental Protocol: Oxidation of 3-Hydroxycyclopentene
A common method for this oxidation involves the use of pyridinium (B92312) chlorochromate (PCC) or other chromium-based reagents. Alternatively, milder and more environmentally friendly methods have been developed. A representative procedure for the dehydration of cyclopentenediols to produce 2-cyclopentenone using an acid catalyst is detailed below.[1]
| Reactants | Reagents | Conditions | Yield |
| Mixture of cyclopentenediols | p-toluenesulfonic acid monohydrate | 50-55°C, 10-15 mm Hg | 53-60% |
Reaction Pathway: Oxidation of this compound
Caption: Oxidation of this compound to cyclopentenone.
Reduction of Cyclopentanone to Cyclopentanol (B49286)
The reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The reduction of cyclopentanone to cyclopentanol can be achieved with high efficiency using various reducing agents.
Experimental Protocol: Reduction of Cyclopentanone
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.
| Reactant | Reagent | Solvent | Conditions | Yield |
| Cyclopentanone | Sodium Borohydride (NaBH₄) | Methanol | 0°C to room temperature | High |
Reaction Pathway: Reduction of Cyclopentanone
Caption: Reduction of cyclopentanone to cyclopentanol.
Key Synthetic Applications: A Comparative Perspective
The choice between this compound and cyclopentanone as a starting material is often dictated by the overall synthetic strategy and the specific functionalities required in the target molecule.
Synthesis of Cyclopentenones
Cyclopentenones are pivotal intermediates in the synthesis of numerous natural products, including prostaglandins (B1171923) and jasmonates.[2] While this compound can be directly oxidized to cyclopentenone, cyclopentanone requires a multi-step sequence, typically involving α-functionalization followed by elimination.
However, a powerful method for the direct synthesis of cyclopentenones is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex.[3] This reaction provides a convergent and often highly stereoselective route to complex cyclopentenones.
Experimental Workflow: Pauson-Khand Reaction
Caption: General workflow for the Pauson-Khand reaction.
Pauson-Khand Reaction Performance
| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Co₂(CO)₈ | Benzene | 60-70 | 24 | 95 |
| [Rh(CO)₂Cl]₂ | Toluene | 80 | 12 | 74 |
| Co₂(CO)₈, NMO | CH₂Cl₂ | 40 | 18 | 71 |
NMO: N-methylmorpholine N-oxide
The Pauson-Khand reaction typically provides yields in the range of 40-60% for simple substrates, with high regio- and stereoselectivity.[3]
Synthesis of Prostaglandins
Prostaglandins are a class of biologically active lipids that play a crucial role in various physiological processes. Their complex structures, featuring a cyclopentane (B165970) core with two side chains, have made them challenging targets for total synthesis. Chiral cyclopentenones are key intermediates in many synthetic routes to prostaglandins.[2]
These chiral cyclopentenones can be prepared through various methods, including the resolution of racemic mixtures or asymmetric synthesis. For instance, a racemic 4-hydroxycyclopentenone can be resolved using enzymatic methods with high enantiomeric excess (>98% ee).[4] This chiral building block can then be elaborated to the desired prostaglandin.
General Synthetic Strategy for Prostaglandins via a Chiral Cyclopentenone Intermediate
Caption: Prostaglandin synthesis workflow.
In this context, both this compound and cyclopentanone can serve as precursors to the crucial chiral cyclopentenone intermediate. A racemic this compound derivative can be resolved enzymatically, or a prochiral cyclopentanone can be subjected to an asymmetric transformation to install the desired stereochemistry. The choice between these approaches will depend on the availability of starting materials, the efficiency of the resolution or asymmetric step, and the overall convergency of the synthetic plan.
Conclusion
This compound and cyclopentanone are not competitors but rather complementary building blocks in the synthetic chemist's toolbox. Their facile interconversion allows for strategic flexibility in designing synthetic routes.
-
This compound is a direct precursor to cyclopentenone and its inherent chirality, or the chirality that can be introduced via its hydroxyl group, makes it a valuable starting material for asymmetric synthesis.
-
Cyclopentanone offers a robust platform for a wide range of carbon-carbon bond-forming reactions through its enolate chemistry, providing access to a diverse array of functionalized cyclopentane and cyclopentenone derivatives.
The optimal choice between this compound and cyclopentanone will ultimately be determined by the specific synthetic target, the desired stereochemistry, and the overall efficiency of the proposed synthetic sequence. A thorough understanding of the reactivity and synthetic potential of both molecules, as outlined in this guide, will empower researchers to devise more elegant and effective strategies for the synthesis of complex molecules.
References
Safety Operating Guide
Navigating the Safe Handling of Cyclopentenol: A Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Cyclopentenol (also known as Cyclopent-3-en-1-ol). Due to its classification as a flammable liquid and a serious eye irritant, strict adherence to safety protocols is essential to mitigate risks.[1] This guide provides immediate, essential safety information, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification and Protective Measures
This compound is a flammable liquid and vapor that can cause serious eye irritation.[1] Understanding these hazards is the first step in implementing effective safety controls. The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following equipment should be worn at all times when handling this compound.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Skin Protection | Chemically impermeable gloves (e.g., nitrile rubber).[1][5] A flame-retardant lab coat or chemical-resistant apron.[5][6] Closed-toe shoes are mandatory.[2][7] | Prevents skin contact and absorption.[3] Contaminated gloves should be disposed of properly.[7] A lab coat protects against incidental splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[9][10] | Minimizes the inhalation of flammable and potentially irritating vapors.[4][8] |
Quantitative Safety Data
The following table summarizes key quantitative data that informs the necessary safety precautions for handling this compound and related compounds.
| Property | Value | Significance |
| GHS Hazard Class | Flammable Liquid, Category 3; Eye Irritation, Category 2[1] | Indicates a significant fire hazard and the risk of serious eye injury. |
| Flash Point | 51°C / 123.8°F (for Cyclopentanol)[11] | As a flammable liquid, it can be ignited by sparks, open flames, or hot surfaces.[12][13] All ignition sources must be eliminated from the handling area. |
| Hazard Statements | H226: Flammable liquid and vapour.[4] H319: Causes serious eye irritation.[1] | These statements summarize the primary dangers and necessitate the use of specific PPE and handling procedures.[1] |
Operational and Disposal Plans
Procedural, step-by-step guidance ensures that all safety aspects are considered before, during, and after handling this compound.
Protocol for Safe Handling
-
Preparation : Work in a designated area equipped with a chemical fume hood, eyewash station, and safety shower.[8] Ensure all necessary PPE is available and in good condition.[2]
-
Engineering Controls : Before handling, ensure the chemical fume hood is functioning correctly.[14] Ground and bond containers when transferring the material to prevent static discharge.[13] Use spark-proof tools and explosion-proof equipment.[8]
-
Handling : Keep the container tightly closed when not in use.[1][12] Avoid contact with skin and eyes and prevent inhalation of vapors.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1][8][12]
-
Post-Handling : Wash hands thoroughly with soap and water after handling.[4][12] Decontaminate the work surface according to your laboratory's established procedures.
Protocol for Spill Cleanup (Minor Spills)
This protocol is for small spills that can be safely managed by trained laboratory personnel.
-
Evacuate and Ventilate : Alert others in the area. Evacuate non-essential personnel.[15] Ensure the area is well-ventilated, and eliminate all ignition sources immediately.[1][16]
-
Don PPE : Wear the appropriate PPE as detailed above, including respiratory protection if vapors are present.[1]
-
Contain and Absorb : Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[8][16] Do not use combustible materials like paper towels to absorb the initial spill.[16]
-
Collect Waste : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste.[1][15]
-
Decontaminate : Clean the spill area with soap and water.[17] All materials used for cleanup must be collected and disposed of as hazardous waste.[15]
Protocol for Disposal
This compound and any contaminated materials must be treated as hazardous waste.[12][13]
-
Waste Collection : Collect waste this compound and contaminated materials (e.g., absorbent materials, gloves) in a chemically compatible, leak-proof container with a secure lid.[1][15]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).[15]
-
Storage : Store the sealed waste container in a designated, cool, and well-ventilated area away from incompatible materials and ignition sources.[1][15]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[15] Disposal must be conducted by a licensed chemical destruction facility, often through controlled incineration.[1] Do not discharge the chemical into drains or sewer systems.[1][12]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste removal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. indenta.com [indenta.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. thesafetygeek.com [thesafetygeek.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
